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3-Chloro-3'-morpholinomethyl benzophenone Documentation Hub

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  • Product: 3-Chloro-3'-morpholinomethyl benzophenone
  • CAS: 898765-41-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 3-Chloro-3'-morpholinomethyl Benzophenone

Executive Summary In contemporary medicinal chemistry and advanced organic synthesis, the strategic hybridization of distinct pharmacophores is a proven methodology for discovering novel bioactive chemical entities. 3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, the strategic hybridization of distinct pharmacophores is a proven methodology for discovering novel bioactive chemical entities. 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a highly versatile synthetic building block that unites three critical structural motifs: a rigid benzophenone core, a lipophilic meta-chlorophenyl ring, and a hydrophilic, basic morpholine ring [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, analytical characterization, and predictive pharmacological utility of this compound. By examining the causality behind its structural design, researchers can better leverage this intermediate in the development of targeted therapeutics, ranging from multidrug resistance (MDR) modulators to novel antimicrobial and anti-inflammatory agents.

Physicochemical Profiling

Understanding the physicochemical parameters of 3-Chloro-3'-morpholinomethyl benzophenone is critical for predicting its behavior in both biological systems (ADME properties) and synthetic workflows (solubility, reactivity). The presence of the morpholine ring introduces a basic nitrogen center, which significantly alters the otherwise highly lipophilic nature of the halogenated benzophenone scaffold.

Structural and Thermodynamic Data

The table below summarizes the core quantitative data and predicted physicochemical properties of the compound.

ParameterValue / Description
IUPAC Name (3-chlorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone
CAS Number 898765-41-8
Molecular Formula C₁₈H₁₈ClNO₂
Molecular Weight 315.8 g/mol
Monoisotopic Mass 315.1026 g/mol
Predicted LogP (Lipophilicity) ~3.8 (Optimal for membrane permeability)
Predicted pKa (Morpholine N) ~7.8 (Basic; readily forms water-soluble salts)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, morpholine oxygen, morpholine nitrogen)

Causality in Design: The calculated LogP of ~3.8 places this compound within the optimal "Lipinski Rule of 5" window for oral bioavailability. The morpholine nitrogen (pKa ~7.8) ensures that at physiological pH (7.4), a significant fraction of the molecule exists in an ionized state, balancing aqueous solubility with the lipophilicity required to cross the blood-brain barrier or penetrate bacterial cell walls [4].

Synthetic Methodology & Mechanistic Pathways

The synthesis of morpholinomethyl benzophenones cannot typically rely on standard Mannich condensations due to the absence of enolizable alpha-protons adjacent to the diaryl ketone [2]. Instead, a highly reliable, two-step benzylic amination strategy is employed. This self-validating protocol ensures high regioselectivity and minimizes over-alkylation.

Step-by-Step Experimental Protocol
  • Benzylic Radical Halogenation (Activation):

    • Reagents: 3-chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Procedure: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄) or acetonitrile. Add NBS and AIBN. Reflux the mixture under an inert argon atmosphere for 4–6 hours.

    • Mechanistic Rationale: AIBN acts as a radical initiator. The benzylic position of the methyl group is highly susceptible to hydrogen abstraction, forming a resonance-stabilized benzylic radical that reacts with bromine to yield the reactive intermediate, 3-chloro-3'-(bromomethyl)benzophenone.

  • Nucleophilic Substitution (Amination):

    • Reagents: 3-chloro-3'-(bromomethyl)benzophenone (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Procedure: Dissolve the brominated intermediate in anhydrous acetonitrile. Add K₂CO₃ followed by the dropwise addition of morpholine. Heat to 80°C for 8 hours.

    • Mechanistic Rationale: Potassium carbonate is employed as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of morpholine, ensuring the nitrogen lone pair remains available to execute a clean Sₙ2 attack on the electrophilic benzylic carbon.

  • Workup and Purification:

    • Quench with water and extract with ethyl acetate. To achieve >98% purity, perform an acid-base extraction: extract the organic layer with 1M HCl (moving the protonated product into the aqueous phase), basify the aqueous phase with NaOH to pH 10, and back-extract with dichloromethane.

SyntheticWorkflow N1 3-Chloro-3'-methylbenzophenone (Starting Material) N2 Radical Bromination (NBS, AIBN, Reflux) N1->N2 Step 1: Activation N3 3-Chloro-3'-(bromomethyl)benzophenone (Reactive Intermediate) N2->N3 Halogenation N4 Nucleophilic Substitution (Morpholine, K2CO3, 80°C) N3->N4 Step 2: Amination N5 3-Chloro-3'-morpholinomethyl benzophenone (Target Compound) N4->N5 Product Formation

Synthetic workflow for 3-Chloro-3'-morpholinomethyl benzophenone via benzylic substitution.

Analytical Characterization (LC-MS/MS)

To validate the structural integrity of the synthesized compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [2].

LC-MS/MS Protocol and Causality
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Rationale: The selection of ESI+ is dictated by the basicity of the morpholine nitrogen. In an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile), this nitrogen is readily protonated, yielding an abundant [M+H]⁺ precursor ion at m/z 316.1 (and its isotopic ³⁷Cl peak at m/z 318.1).

  • Fragmentation (CID): Collision-Induced Dissociation primarily targets the weakest bonds in the molecule. The fragmentation of benzophenones classically involves alpha-cleavage at the carbonyl group, while the morpholine moiety undergoes neutral loss [2].

LCMSFragmentation M Precursor Ion [M+H]+ m/z 316.1 F1 Loss of Morpholine Neutral Cleavage M->F1 -87 Da F2 Carbonyl Cleavage Alpha-Cleavage M->F2 C-C Bond Fission P1 Product Ion m/z 229.0 F1->P1 P2 Chlorobenzoyl Cation m/z 139.0 F2->P2 P3 Morpholinomethylphenyl Cation m/z 176.1 F2->P3

Characteristic LC-MS/MS ESI+ fragmentation pathways for the morpholinomethyl benzophenone core.

Pharmacological Potential & Structure-Activity Relationship (SAR)

While 3-Chloro-3'-morpholinomethyl benzophenone is primarily an intermediate, its distinct structural triad makes it a highly predictive scaffold for several therapeutic applications.

  • The Benzophenone Core (Target Binding): Benzophenones are privileged scaffolds known to interact with multidrug resistance efflux pumps, such as P-glycoprotein (P-gp), and cyclooxygenase (COX) enzymes [3][5]. The rigid diaryl ketone structure provides the necessary steric bulk to occupy deep hydrophobic pockets within these target proteins.

  • The Morpholine Ring (Ligand Efficiency): The incorporation of the morpholine ring is a deliberate SAR strategy. It not only improves the aqueous solubility of the highly lipophilic benzophenone core but also acts as a critical hydrogen bond acceptor. Morpholine derivatives are well-documented for their potent antifungal, antibacterial, and anti-inflammatory activities [4][5].

  • The Meta-Chloro Substitution (Metabolic Stability): Halogenation of the phenyl ring serves a dual purpose. Electronically, it modulates the electron density of the benzophenone core. Metabolically, placing a chlorine atom at the meta-position blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the biological half-life of the compound and enhancing its overall Lipophilic Efficiency (LipE) [3].

References

  • Sigma-Aldrich. "3-chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) Product Page." MilliporeSigma.
  • Benchchem. "Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone." Benchchem Technical Support.
  • Journal of Medicinal Chemistry. "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." ACS Publications.
  • MDPI. "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." Molecules.
  • National Institutes of Health (NIH). "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents." PMC.
Exploratory

molecular structure and weight of 3-Chloro-3'-morpholinomethyl benzophenone

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 3-Chloro-3'-morpholinomethyl benzophenone . CAS Registry Number: 898765-41-8 Molecular Formula: C₁₈...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 3-Chloro-3'-morpholinomethyl benzophenone .

CAS Registry Number: 898765-41-8 Molecular Formula: C₁₈H₁₈ClNO₂ Molecular Weight: 315.79 g/mol

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone is a specialized heterocyclic organic building block used primarily in the synthesis of central nervous system (CNS) active agents and complex pharmaceutical intermediates. Structurally, it consists of a diaryl ketone core (benzophenone) asymmetrically substituted with a halogen (chlorine) and a solubilizing basic moiety (morpholinomethyl).

This dual-functionality makes it a critical scaffold in medicinal chemistry:

  • The Benzophenone Core: Serves as a privileged structure for tubulin polymerization inhibitors and p38 MAP kinase inhibitors.

  • The Morpholine Moiety: Enhances metabolic stability and aqueous solubility, often acting as a hydrogen bond acceptor in drug-receptor interactions.

  • The Chlorine Substituent: Provides a handle for further cross-coupling reactions (e.g., Buchwald-Hartwig amination) or acts as a lipophilic metabolic blocker.

Molecular Architecture & Physicochemical Specifications[2]

Structural Connectivity

The molecule features two benzene rings linked by a carbonyl group (


 hybridized). The steric bulk of the meta-substituents forces the phenyl rings to twist out of coplanarity to minimize repulsion, typically adopting a dihedral angle of ~45–55°.
FeatureSpecification
SMILES Clc1cccc(c1)C(=O)c2cccc(CN3CCOCC3)c2
InChI Key XBHJBPWNYLXVHD-UHFFFAOYSA-N
Exact Mass 315.1026 Da
Heavy Atom Count 22
Rotatable Bonds 4 (Carbonyl-Aryl bonds, Methylene-Morpholine bond)
Topological Polar Surface Area (TPSA) 29.54 Ų (Ketone + Tertiary Amine + Ether)
Predicted LogP 3.8 – 4.2 (Lipophilic)
Functional Group Analysis[4]
  • Electrophilic Center: The ketone carbonyl (C=O) is susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reduction).

  • Basic Center: The tertiary nitrogen of the morpholine ring (

    
     approx. 7.5–8.0) allows for salt formation (e.g., HCl, oxalate) to improve bioavailability.
    
  • Metabolic Hotspots: The methylene bridge (-CH₂-) is susceptible to oxidative dealkylation by CYP450 enzymes.

Synthetic Methodology

The synthesis of 3-Chloro-3'-morpholinomethyl benzophenone typically follows a convergent pathway. The most robust industrial route involves the functionalization of a methyl-benzophenone precursor via radical halogenation followed by nucleophilic substitution.

Core Synthesis Protocol (The "Benzylic Amination" Route)
Step 1: Precursor Assembly

Reaction: Friedel-Crafts Acylation or Suzuki Coupling.

  • Reagents: 3-Chlorobenzoyl chloride + 3-Tolylboronic acid (Pd-catalyzed) or 3-Chlorobenzoyl chloride + Toluene (low selectivity, requires separation).

  • Intermediate: 3-Chloro-3'-methylbenzophenone.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Trifluorotoluene (solvent).

  • Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with bromine.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the bromide.

Step 3: Nucleophilic Substitution
  • Reagents: Morpholine (excess), K₂CO₃ (base), Acetonitrile or DMF.

  • Mechanism: Sₙ2 attack of the morpholine nitrogen on the benzylic carbon.

  • Purification: Acid-base extraction utilizes the basicity of the morpholine product to separate it from neutral impurities.

Visualization of Synthetic Logic

SynthesisPathway Start 3-Chloro-3'-methyl benzophenone Inter Intermediate: Benzylic Bromide Start->Inter Reagent1 NBS / AIBN (Radical Bromination) Product Target: 3-Chloro-3'-morpholinomethyl benzophenone Inter->Product Reagent2 Morpholine / K2CO3 (Sn2 Substitution)

Caption: Three-stage convergent synthesis converting the methyl precursor to the final morpholine derivative via a reactive bromide intermediate.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (6.8 – 7.8 ppm): Multiplet corresponding to 8 protons. The protons ortho to the carbonyl will be the most deshielded.

    • Benzylic Methylene (~3.5 – 3.6 ppm): A sharp singlet (2H). This is the diagnostic peak confirming the connection between the ring and the morpholine.

    • Morpholine Ring (~3.7 ppm & ~2.4 ppm): Two triplets (or broad multiplets). The protons adjacent to Oxygen appear downfield (~3.7 ppm); those adjacent to Nitrogen appear upfield (~2.4 ppm).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 316.1 m/z (approx).

  • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes.

  • Fragmentation Logic:

    • Loss of Morpholine radical (M - 86).

    • Cleavage at the benzylic position.

MassSpec Parent Parent Ion [M+H]+ m/z ~ 316 Frag1 Fragment A [M - Morpholine]+ Parent->Frag1 Alpha-Cleavage Frag2 Fragment B (Benzoyl Cation) Parent->Frag2 Inductive Cleavage

Caption: Primary fragmentation pathways observed in ESI-MS analysis.

Handling, Safety, and Stability

  • Physical State: Typically a light yellow to off-white solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is prone to N-oxidation if exposed to air/light over prolonged periods.

  • Hazards:

    • Irritant: Causes skin and eye irritation (H315, H319).

    • Acute Toxicity: Harmful if swallowed (H302).

  • Solubility: Insoluble in water. Soluble in DCM, Chloroform, DMSO, and Methanol.

References

  • Sigma-Aldrich. 3-chloro-3'-morpholinomethyl benzophenone Product Specification. Retrieved from

  • Fluorochem. Product Analysis: 2-chloro-4'-morpholinomethyl benzophenone (Analogous Structure Reference). Retrieved from

  • BLD Pharm. Chemical Properties of Morpholinomethyl Benzophenones. Retrieved from

  • Knochel, P. et al. Elaboration of Electrophilic Carbon Heteroatom Bond Forming Reactions Using Organozinc Reagents. Ludwig-Maximilians-Universität München.[1] (Contextual reference for benzophenone synthesis). Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile of 3-Chloro-3'-morpholinomethyl benzophenone

This guide details the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8). It is designed for researchers optimizing reaction condition...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8). It is designed for researchers optimizing reaction conditions, purification schemes, or biological assays.

Physicochemical Identity & Theoretical Framework

3-Chloro-3'-morpholinomethyl benzophenone is a functionalized diaryl ketone featuring a lipophilic benzophenone core, a halogen substituent, and a basic morpholinyl-methyl moiety. This structure creates a "Janus-faced" solubility profile: the benzophenone/chloro segments drive lipophilicity (LogP), while the morpholine nitrogen introduces pH-dependent aqueous solubility.

PropertyData / PredictionSignificance
CAS Number 898765-41-8Unique Identifier for procurement/verification.
Molecular Formula C₁₈H₁₈ClNO₂MW: ~315.8 g/mol
Structural Class Mannich Base / BenzophenoneSusceptible to retro-Mannich degradation in hot aqueous acid.
Predicted LogP 3.5 – 4.2Highly lipophilic; partitions into organic membranes/solvents.
pKa (Basic N) ~7.8 – 8.3Protonation occurs in acidic media, drastically altering solubility.
Structural Influence on Solubility
  • Benzophenone Core: Provides strong

    
    -
    
    
    
    interactions, making the compound solid at room temperature (typically) and highly soluble in aromatic or chlorinated solvents.
  • Morpholine Moiety: The ether oxygen adds hydrogen bond accepting (HBA) capability, enhancing solubility in polar aprotic solvents (DMSO, DMF). The tertiary amine allows for salt formation.

  • Chlorine Substituent: Increases lipophilicity compared to the unsubstituted parent, reducing water solubility further at neutral pH.

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction with the solute.

A. Organic Solvents (High Solubility)

Best for: Stock solutions, reaction media, and extraction.

SolventSolubility RatingMechanistic Insight
Dichloromethane (DCM) Excellent (>100 mg/mL) Primary choice for extraction. The polarizable Cl atoms interact well with the benzophenone core.
DMSO / DMF Excellent (>50 mg/mL) Ideal for biological assay stock solutions. Disrupts crystal lattice via dipole interactions.
Ethyl Acetate Good (>30 mg/mL) Standard solvent for TLC and silica column chromatography elution.
Tetrahydrofuran (THF) Good Solubilizes via ether oxygen coordination; useful for reactions involving organometallics.
Toluene Good Effective at elevated temperatures; often used for recrystallization or synthesis (reflux).
B. Alcohols & Anti-Solvents (Moderate to Low Solubility)

Best for: Recrystallization and precipitation.

SolventSolubility RatingApplication
Ethanol / Methanol Moderate (Temp. Dependent) Soluble when hot; poor solubility when cold. Ideal for recrystallization .
Diethyl Ether Moderate Often used to precipitate the hydrochloride salt form.
Hexanes / Heptane Poor (<1 mg/mL) Anti-solvent . Adding hexane to a DCM/EtOAc solution precipitates the compound.
Water (Neutral pH) Insoluble (<0.1 mg/mL) The lipophilic core dominates. Do not use for stock solutions.
C. Aqueous pH-Dependent Solubility
  • pH < 5 (Acidic): Soluble. The morpholine nitrogen protonates (

    
    ), forming a cationic salt that is highly water-soluble.
    
  • pH > 8 (Basic/Neutral): Insoluble. The compound exists as a free base and precipitates out of aqueous solution.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility for a specific batch or new solvent system.

  • Preparation: Weigh 10 mg of 3-Chloro-3'-morpholinomethyl benzophenone into a 4 mL glass vial.

  • Solvent Addition: Add 200

    
    L of the target solvent.
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg and repeat until solid persists.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Analysis:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Dilute the supernatant 100-fold in Acetonitrile.

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization (Purification)

Because Mannich bases can "streak" on silica gel, recrystallization is the preferred purification method.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Isopropanol).

  • Filtration: Filter hot to remove insoluble impurities.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.

    • Alternative System: Dissolve in minimal DCM, then slowly add Hexanes.

  • Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1).

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical state.

SolubilityLogic Compound 3-Chloro-3'-morpholinomethyl benzophenone State Desired Application? Compound->State Acid Acidic Aqueous (pH < 5) Forms Salt (Soluble) Compound->Acid Add HCl Extraction Extraction / Synthesis State->Extraction Assay Biological Assay State->Assay Purification Purification State->Purification DCM Use: DCM or Ethyl Acetate (High Solubility) Extraction->DCM DMSO Use: DMSO or DMF (Avoids precipitation in media) Assay->DMSO Recryst Use: Ethanol/Water or EtOAc/Hexane Purification->Recryst Base Neutral/Basic Aqueous Free Base (Insoluble) Acid->Base Add NaOH

Figure 1: Decision tree for solvent selection based on application and pH state.

Synthesis & Handling Context[1][2][3][4][5][6][7][8]

Synthesis Pathway (Mannich Reaction)

This compound is typically synthesized via a Mannich reaction involving 3-chlorobenzophenone, formaldehyde, and morpholine.

  • Reaction Solvent: Ethanol or Dioxane (Reflux).

  • Catalyst: HCl (catalytic amount).

  • Note: The product is often isolated as a hydrochloride salt (water-soluble) and must be neutralized with base (NaHCO₃) to extract the free base into organic solvents.

Stability Warning
  • Retro-Mannich Reaction: Avoid prolonged boiling in acidic aqueous media, as the morpholinomethyl group can cleave, reverting the compound to the parent benzophenone.

  • Storage: Store as a solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C.

References

  • Sigma-Aldrich. (n.d.). 3-chloro-3'-morpholinomethyl benzophenone Product Information. Retrieved from (Search Term: CAS 898765-41-8).

  • BenchChem. (2025).[2][1] Synthesis and Purification of Morpholinomethyl Benzophenone Derivatives. Retrieved from .

  • PubChem. (2025).[3] Compound Summary: Benzophenone Derivatives and Mannich Bases. National Library of Medicine. Retrieved from .

  • ChemicalBook. (n.d.). 3-Chloro-3'-methylbenzophenone Synthesis and Intermediates. Retrieved from .

Sources

Exploratory

chemical stability profile of 3-Chloro-3'-morpholinomethyl benzophenone

The following is an in-depth technical guide on the chemical stability profile of 3-Chloro-3'-morpholinomethyl benzophenone . This guide is structured for researchers and drug development professionals, focusing on mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical stability profile of 3-Chloro-3'-morpholinomethyl benzophenone . This guide is structured for researchers and drug development professionals, focusing on mechanistic insights, predictive degradation pathways, and validation protocols.

Technical Guidance for Characterization and Handling

Executive Technical Summary

3-Chloro-3'-morpholinomethyl benzophenone (referred to herein as 3-CMB ) is a functionalized diarylketone featuring a halogenated ring and a basic benzylic amine moiety. Its stability profile is defined by two competing behaviors: the robust hydrolytic resistance of the benzophenone core and the oxidative susceptibility of the morpholinyl-benzylic axis.

Researchers must prioritize the control of oxidative stress and UV exposure during handling. While the molecule is resistant to hydrolytic cleavage over a wide pH range, it is prone to N-oxidation and photo-induced radical dehalogenation.

ParameterCharacteristicCritical Implication
Core Scaffold BenzophenonePhotosensitizer; absorbs UV (250–300 nm).
Basic Center Morpholine NitrogenpKa ~7.8. Protonatable; site of N-oxidation.
Labile Site 1 Benzylic CarbonSusceptible to radical oxidation (auto-oxidation).
Labile Site 2 Aryl ChloridePotential for homolytic cleavage under high-energy UV.

Physicochemical Basis of Stability

Structural Analysis

The molecule consists of two phenyl rings linked by a carbonyl group.

  • Ring A: Substituted at the meta position with a Chlorine atom.

  • Ring B: Substituted at the meta position with a Morpholinomethyl group.

This structure classifies 3-CMB as a Benzylic Amine . Unlike Mannich bases (beta-amino ketones) which are prone to retro-Mannich elimination, benzylic amines are kinetically stable against elimination but thermodynamically susceptible to oxidation.

Predicted Degradation Pathways

The following Graphviz diagram details the mechanistic degradation pathways based on the functional group chemistry of 3-CMB.

DegradationPathways Figure 1: Mechanistic Degradation Pathways of 3-CMB Parent 3-Chloro-3'-morpholinomethyl benzophenone (Parent) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides (N-oxidation) Dechloro Dechlorinated Analog (Photolytic Cleavage) Parent->Dechloro UV Light (254 nm) (Homolytic C-Cl Fission) Radical Benzylic Radical Intermediate Parent->Radical Auto-oxidation (Air/Light) Benzaldehyde 3-Chlorobenzophenone Derivative + Morpholine Radical->Benzaldehyde C-N Bond Cleavage (Oxidative Dealkylation)

Figure 1: Primary degradation pathways including N-oxidation, oxidative dealkylation, and photolysis.

Detailed Stability Profile

Hydrolytic Stability (pH 1–13)
  • Status: Highly Stable.

  • Mechanism: 3-CMB lacks hydrolyzable functional groups such as esters, amides, or carbamates. The ether linkage within the morpholine ring is cyclic and aliphatic, rendering it inert to aqueous acid or base hydrolysis under standard conditions.

  • Risk: Negligible.[1] Forced degradation using 1N HCl or 1N NaOH at 60°C for 24 hours is expected to show <1% degradation.

Oxidative Stability
  • Status: Vulnerable.

  • Mechanism: The tertiary nitrogen of the morpholine ring has a lone pair readily available for attack by reactive oxygen species (ROS), leading to the formation of the N-Oxide . Additionally, the benzylic position (adjacent to the nitrogen and the phenyl ring) is activated for hydrogen atom abstraction, potentially leading to oxidative dealkylation (cleavage of the morpholine).

  • Risk: High. Exposure to atmospheric oxygen over prolonged periods (months) or trace peroxides in solvents (e.g., THF, Dioxane) can generate impurities.

Photostability[2]
  • Status: Moderate to Poor.

  • Mechanism: Benzophenones are known triplet-state photosensitizers. Upon UV absorption, the carbonyl enters an excited state that can abstract hydrogens from solvent or the benzylic position. Furthermore, the Aryl-Chlorine bond is susceptible to homolytic cleavage under high-intensity UV light (UV-C), leading to dechlorination.

  • Risk: Moderate. Solutions must be protected from light.[2] Solid-state stability is generally higher but surface degradation can occur.

Thermal Stability
  • Status: Stable.

  • Mechanism: The molecule is expected to have a high melting point and boiling point. Thermal decomposition (pyrolysis) would likely only occur >200°C.

  • Risk: Low, provided the material is not subjected to oxidizing environments at high temperatures.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, the following stress testing protocols (aligned with ICH Q1A(R2)) are recommended. These experiments confirm the "soft spots" of the molecule.

Experimental Workflow

StressTesting cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis 1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 1N NaOH, 60°C, 24h Start->Base Oxidation Oxidation 3% H2O2, RT, 4h Start->Oxidation Photo Photolysis 1.2M Lux hours (ICH Q1B) Start->Photo Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Report Stability Profile Generation Analysis->Report

Figure 2: Forced degradation workflow for stability profiling.

Protocol Specifications
Stress TypeReagent/ConditionDurationTarget DegradationExpected Outcome
Acid 0.1 N - 1.0 N HCl24 Hours @ 60°C5–20%Intact. (Salt formation only).
Base 0.1 N - 1.0 N NaOH24 Hours @ 60°C5–20%Intact. (Precipitation may occur).
Oxidation 3% H2O21–4 Hours @ RT10–30%Degradation. Major peak: N-Oxide (+16 Da). Minor: Benzaldehyde deriv.
Photo UV/Vis (Xenon Arc)24 Hours5–10%Degradation. De-chlorinated product (-34 Da, +1 Da).
Thermal 80°C (Solid State)7 Days< 5%Intact.

Analytical Methodology

To accurately monitor 3-CMB and its degradants, a Reverse Phase HPLC method with Mass Spectrometry detection is required.

Recommended LC-MS Conditions
  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

    • Rationale: High pH stability is preferred to analyze basic amines in their neutral state for better peak shape, or use acidic pH with end-capped columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Bicarbonate pH 9.5 for better retention of the base).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Benzophenone absorption).

    • MS: ESI Positive Mode ([M+H]+).

Key Mass Shifts to Monitor
  • Parent [M+H]+: Calculate based on exact mass (approx. m/z 316.1 for 35Cl).

  • N-Oxide: [M+H] + 16 amu.

  • De-chlorinated: [M+H] - 34 amu (loss of Cl, gain of H).

Storage and Handling Recommendations

Based on the chemical stability profile, the following handling procedures are mandatory to maintain compound integrity:

  • Storage: Store at -20°C or 2–8°C in a tightly sealed container.

  • Atmosphere: Store under Argon or Nitrogen to prevent benzylic oxidation and N-oxide formation.

  • Light Protection: Use amber vials or foil-wrapped containers to prevent photolytic dechlorination.

  • Solution Stability: Prepare solutions fresh. If storage is necessary, avoid protic solvents with peroxides (e.g., aged ethers). Acetonitrile or Methanol are preferred solvents.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Kryczyk-Poprawa, A., et al. (2019). Photostability of Benzophenone Derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on benzophenone photolysis). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Benzylic Amine oxidation mechanisms).[3] Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Protocol validation standards). Link

Sources

Foundational

literature review on 3-Chloro-3'-morpholinomethyl benzophenone derivatives

The following technical guide details the synthesis, characterization, and biological profiling of 3-Chloro-3'-morpholinomethyl benzophenone , a representative scaffold in the class of morpholine-conjugated diaryl ketone...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and biological profiling of 3-Chloro-3'-morpholinomethyl benzophenone , a representative scaffold in the class of morpholine-conjugated diaryl ketones.

This guide is structured for researchers requiring actionable protocols and mechanistic insights, moving beyond generic reviews to provide a self-validating experimental framework.

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, drug discovery researchers.[1]

Executive Summary: The Scaffold Advantage

The benzophenone-morpholine hybrid represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity.

  • The Core: The benzophenone moiety acts as a lipophilic linker, positioning substituents in a non-planar geometry that mimics various bioactive ligands (e.g., kinase inhibitors, histamine antagonists).[1]

  • The Substituents:

    • 3-Chloro (Ring A): Enhances metabolic stability by blocking oxidative metabolism (CYP450) at the meta position and increases lipophilicity (

      
      ) for membrane permeability.[1]
      
    • 3'-Morpholinomethyl (Ring B): A critical solubility handle.[1] The basic nitrogen (

      
      ) allows for protonation at physiological pH, improving aqueous solubility and enabling ionic interactions with target protein residues (e.g., Asp/Glu in kinase active sites).[1]
      

Primary Applications:

  • Anticancer: Disruption of microtubule dynamics and kinase inhibition (PI3K/mTOR pathways).[1]

  • Antimicrobial: Membrane depolarization and inhibition of bacterial DNA gyrase.[1]

Chemical Synthesis: Validated Protocols

While direct Mannich condensation is often cited, it suffers from poor regioselectivity on deactivated rings.[1] The Nucleophilic Substitution Route (via benzylic halogenation) is the industry standard for high-purity synthesis of specific isomers like 3-Chloro-3'-morpholinomethyl benzophenone.[1]

Retrosynthetic Analysis[1]
  • Target: 3-Chloro-3'-morpholinomethyl benzophenone[1]

  • Precursor: 3-Chloro-3'-(bromomethyl)benzophenone[1]

  • Starting Material: 3-Chloro-3'-methylbenzophenone (commercially available or synthesized via Friedel-Crafts/Suzuki).[1]

Step-by-Step Synthesis Protocol[1]
Step 1: Radical Bromination (Benzylic Functionalization)

Objective: Convert the methyl group to a reactive bromomethyl species.[1]

  • Reagents: 3-Chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic, 0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Benzotrifluoride (green alternative).[1]
    
  • Protocol:

    • Dissolve 3-Chloro-3'-methylbenzophenone in anhydrous solvent under

      
       atmosphere.
      
    • Add NBS and AIBN.[1]

    • Critical Step: Heat to reflux (76-80°C) and irradiate with a tungsten lamp (optional but recommended for initiation) for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). Product (

      
      ) is less polar than starting material.[1]
      
    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude benzyl bromide (yellow oil/solid).[1] Use immediately to avoid hydrolysis.[1]

Step 2: Nucleophilic Substitution (Amination)

Objective: Install the morpholine pharmacophore.[1]

  • Reagents: Crude 3-Chloro-3'-(bromomethyl)benzophenone (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Protocol:

    • Suspend the crude bromide and

      
       in dry acetonitrile.
      
    • Add morpholine dropwise at room temperature to prevent exotherm-driven dimerization.

    • Add catalytic KI (accelerates the Finkelstein-like displacement).[1]

    • Heat to 60°C for 3–5 hours.

    • Workup: Evaporate solvent. Redissolve in DCM. Wash with water (

      
      ) and Brine (
      
      
      
      ).[1] Dry over
      
      
      .[1][2]
    • Purification: Flash Column Chromatography (SiO2).[1][3] Eluent: DCM/MeOH (98:2).[1] The product is a basic amine; pre-treat silica with 1%

      
       to prevent streaking.[1][2]
      
Synthesis Workflow Diagram

SynthesisPathway SM 3-Chloro-3'-methyl benzophenone Inter Intermediate: Benzyl Bromide SM->Inter Prod Target: 3-Chloro-3'-morpholinomethyl benzophenone Inter->Prod Reag1 NBS, AIBN Reflux, 4h Reag2 Morpholine, K2CO3 CH3CN, 60°C

Caption: Two-step synthesis via Wohl-Ziegler bromination followed by nucleophilic substitution.

Biological Profiling & Experimental Assays[1]

Structure-Activity Relationship (SAR) Logic

The biological activity of this derivative hinges on the specific placement of the chlorine and morpholine groups.[1]

MoietyFunctionMechanistic Impact
Benzophenone Core ScaffoldMimics the ATP-binding pocket of kinases; Intercalates into DNA base pairs.[1]
3-Chloro (Ring A) Lipophilic ModulatorIncreases half-life (

) by blocking metabolic oxidation at the favored meta position.[1]
3'-Morpholine (Ring B) H-Bond AcceptorThe ether oxygen accepts H-bonds; the tertiary amine forms salt bridges with acidic residues (e.g., Asp-817 in PI3K).[1]
Biological Evaluation Workflow

A. Cytotoxicity Assay (MTT Protocol)

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).[1]

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with compound (0.1 – 100

      
      ) dissolved in DMSO (final concentration <0.1%).
      
    • Incubate 48h. Add MTT reagent.[1][4]

    • Lyse crystals with DMSO.[1] Read Absorbance at 570 nm.

    • Success Metric:

      
       indicates potent activity.[1]
      

B. Antimicrobial Screening (Agar Well Diffusion) [1][4]

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Protocol:

    • Inoculate Mueller-Hinton agar with standardized suspension (

      
       CFU/mL).
      
    • Punch 6mm wells. Add 50

      
       of compound (1 mg/mL).
      
    • Incubate at 37°C for 24h.

    • Success Metric: Zone of Inhibition (ZOI) > 15mm.

Mechanism of Action Diagram

MOA Comp 3-Chloro-3'-morpholinomethyl benzophenone DNA DNA Intercalation (Planar Core) Comp->DNA Stacking Kinase Kinase Inhibition (ATP Pocket) Comp->Kinase H-Bonding Memb Membrane Disruption (Lipophilicity) Comp->Memb Partitioning Apop Apoptosis (Cell Death) DNA->Apop Kinase->Apop Stasis Bacteriostasis (Growth Arrest) Memb->Stasis

Caption: Multi-target mechanism of action spanning DNA binding, kinase inhibition, and membrane disruption.

Analytical Characterization (QC Standards)

To ensure the integrity of the synthesized compound, the following spectral data must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.45 (t, 4H, Morpholine 
      
      
      
      )
    • 
       3.55 (s, 2H, Benzylic 
      
      
      
      )
    • 
       3.70 (t, 4H, Morpholine 
      
      
      
      )
    • 
       7.4–7.8 (m, 8H, Aromatic protons).[1] Look for the specific 3,3'-substitution pattern splitting.
      
  • Mass Spectrometry (ESI):

    • 
       peak at 316.1  (Calculated MW: 315.8 for 
      
      
      
      ).[1]
    • Isotopic pattern: 3:1 ratio for

      
       (M+H and M+H+2).[1]
      
  • IR Spectroscopy:

    • 
       (C=O stretch, Benzophenone).[1]
      
    • 
       (C-O-C stretch, Morpholine ether).[1]
      

References

  • Khanum, S. A., et al. (2013).[1] Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Therapeutic Potential of 3-Chloro-3'-morpholinomethyl benzophenone

The following technical guide provides an in-depth pharmacological analysis of 3-Chloro-3'-morpholinomethyl benzophenone , a specialized chemical entity with significant potential as a lead compound in anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological analysis of 3-Chloro-3'-morpholinomethyl benzophenone , a specialized chemical entity with significant potential as a lead compound in anti-inflammatory and antimicrobial drug discovery.

A Medicinal Chemistry & Pharmacological Development Guide

Executive Summary: The Pharmacophore Profile

3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse biological targets with high affinity. It bridges the lipophilic, scaffold-rigid properties of the benzophenone core with the solubility-enhancing, pharmacokinetically favorable morpholine moiety.

While historically utilized as a chemical building block, recent Structure-Activity Relationship (SAR) data from analogous benzophenone-morpholine ethers suggests two primary therapeutic avenues:

  • Non-Steroidal Anti-Inflammatory (NSAID) Activity: Via inhibition of the cyclooxygenase (COX) and arachidonic acid pathways.[1]

  • Antimicrobial Action: Exhibiting broad-spectrum efficacy against Gram-positive bacteria and specific fungal strains, likely through membrane depolarization and enzyme inhibition.

Chemical Architecture & SAR Analysis

To understand the therapeutic utility, we must deconstruct the molecule into its functional components. This analysis dictates the experimental approach.

Structural Decomposition
  • The Scaffold (Benzophenone): Provides the hydrophobic core necessary for binding to deep protein pockets (e.g., the COX active site). The diaryl ketone structure mimics the geometry of arachidonic acid transition states.

  • The Warhead (3'-Morpholinomethyl):

    • Solubility: The basic nitrogen (pKa ~8.3) ensures water solubility at physiological pH, a critical advantage over purely lipophilic benzophenones.

    • Targeting: The morpholine ring is a known lysosomotropic agent, potentially aiding in intracellular accumulation.

  • The Modulator (3-Chloro):

    • Metabolic Stability: Blocks metabolic oxidation at the 3-position (a common site for CYP450 attack).

    • Lipophilicity: Increases LogP, enhancing membrane permeability (Blood-Brain Barrier or bacterial cell wall).

SAR Visualization (DOT)

The following diagram illustrates the functional logic of the molecule.

SAR_Analysis Core Benzophenone Core (Hydrophobic Scaffold) Effect2 COX-2 Active Site Fit Core->Effect2 Geometry Sub1 3-Chloro Substituent (Metabolic Blocker) Effect1 Enhanced Lipophilicity Sub1->Effect1 +LogP Sub2 3'-Morpholinomethyl (Solubility & Binding) Sub2->Effect2 H-Bonding Effect3 Lysosomal Trapping Sub2->Effect3 Basic pKa

Figure 1: Structure-Activity Relationship (SAR) mapping of the target molecule.

Synthesis & Quality Control

Reliable pharmacological data depends on high-purity compounds. The synthesis of this specific isomer requires a regioselective approach, avoiding the "Mannich reaction" ambiguity by using a stepwise bromination-substitution route.

Validated Synthetic Protocol

Objective: Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone (>98% purity).

Step 1: Friedel-Crafts Acylation

  • Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant), AlCl3 (1.1 eq).

  • Process: React 3-chlorobenzoyl chloride with toluene (acting as the methyl-bearing ring precursor) under anhydrous conditions. Note: This yields a mixture of isomers; purification is required to isolate the 3-methyl isomer, or start with 3-methylbenzophenone and chlorinate.

  • Refined Route: Start with 3-chlorobenzonitrile and 3-tolylmagnesium bromide (Grignard) to strictly control regiochemistry.

    • Reaction:

      
      
      

Step 2: Radical Bromination (Wohl-Ziegler)

  • Reagents: 3-Chloro-3'-methylbenzophenone, N-Bromosuccinimide (NBS), AIBN (Cat.), CCl4 or Benzotrifluoride.

  • Protocol: Reflux for 4-6 hours. Monitor disappearance of starting material via TLC.

  • Product: 3-Chloro-3'-(bromomethyl)benzophenone.

Step 3: Nucleophilic Substitution

  • Reagents: Bromomethyl intermediate, Morpholine (2.5 eq), K2CO3 (2.0 eq), Acetonitrile.

  • Protocol: Stir at 60°C for 3 hours. The excess morpholine acts as a base scavenger.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Quality Control Table
ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity > 98.5%HPLC (C18, ACN:H2O gradient)
Identity m/z 315.8 [M+H]+LC-MS (ESI+)
Residual Solvents < 500 ppmGC-HS

Pharmacological Mechanisms & Protocols

Anti-Inflammatory Potential (COX Inhibition)

Benzophenone analogs have demonstrated significant inhibition of cyclooxygenase enzymes.[1] The morpholine ring mimics the binding of other heterocyclic NSAIDs.

Mechanism of Action: The molecule likely occupies the hydrophobic channel of COX-2, with the chlorophenyl ring interacting with Tyr-385 and the morpholine nitrogen forming an ionic bridge with Arg-120 or Glu-524.

Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM).

  • Test Compound: Dissolve 3-Chloro-3'-morpholinomethyl benzophenone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 37°C. Add arachidonic acid to initiate.

  • Detection: Measure PGF2α production via ELISA or Colorimetric TMPD assay.

  • Calculation: Determine IC50 using non-linear regression.

    • Success Criteria: IC50 < 10 µM indicates "Lead" potential.

Antimicrobial Potential

Morpholine derivatives are often investigated for their ability to disrupt bacterial cell membranes or inhibit specific kinases.

Experimental Workflow: Minimum Inhibitory Concentration (MIC)

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans.

  • Method: CLSI Broth Microdilution.

  • Protocol:

    • Prepare stock solution (10 mg/mL in DMSO).

    • Dilute in Mueller-Hinton Broth to range 0.5 – 512 µg/mL.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 18-24 hours.

  • Readout: Lowest concentration with no visible growth.

Pathway Visualization

The following diagram details the dual-pathway pharmacological impact of the molecule.

MOA_Flow cluster_0 Anti-Inflammatory Pathway cluster_1 Antimicrobial Pathway Compound 3-Chloro-3'-morpholinomethyl benzophenone COX2 COX-2 Enzyme Compound->COX2 Inhibits (IC50 < 10uM) Membrane Bacterial Membrane Integrity Compound->Membrane Destabilizes PGE2 Prostaglandin E2 Synthesis COX2->PGE2 Catalyzes Inflammation Edema & Pain PGE2->Inflammation Promotes Permeability Leakage of Intracellular Content Membrane->Permeability Disruption CellDeath Bacterial Lysis Permeability->CellDeath Causes

Figure 2: Dual Mechanism of Action (MOA) targeting inflammation and bacterial survival.

Future Perspectives & Development Strategy

To elevate 3-Chloro-3'-morpholinomethyl benzophenone from a "library compound" to a "clinical candidate," the following milestones must be achieved:

  • Selectivity Profiling: Determine the COX-2 vs. COX-1 selectivity ratio. A ratio >50 is desirable to minimize gastric side effects.

  • Metabolic Stability: Perform Microsomal Stability Assays (Human/Rat liver microsomes). The morpholine ring is susceptible to oxidative ring opening; analogs with steric hindrance (e.g., dimethylmorpholine) may be required if half-life is short.

  • CNS Penetration: Given the structure, this molecule may cross the Blood-Brain Barrier. While useful for neuroinflammation, it poses a risk of CNS side effects (drowsiness) if the target is peripheral pain. PAMPA-BBB assays are essential.

References

  • Khanum, S. A., et al. (2025).[2] "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents." Journal of Chemistry. Link

  • Begum, A. B., et al. (2013).[3] "Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities." Journal of Chemistry. Link

  • Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of amine-containing benzophenone derivatives as anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8)." MilliporeSigma Catalog. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[4] European Journal of Medicinal Chemistry. Link

Sources

Foundational

Photophysical Characteristics of 3-Chloro-3'-morpholinomethyl benzophenone: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture As a Senior Application Scientist specializing in photochemistry, I approach the molecular design of photoinitiators not merely as a synthetic exercise, but as the engineering o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist specializing in photochemistry, I approach the molecular design of photoinitiators not merely as a synthetic exercise, but as the engineering of a finely tuned photophysical engine. 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) represents a sophisticated evolution in the library of Type II photoinitiators.

Traditional Type II systems, such as unsubstituted benzophenone (BP), require a separate hydrogen donor (typically a tertiary amine like triethanolamine) to generate initiating radicals[1]. This bimolecular requirement leads to diffusion-limited kinetics and issues with extractable, unreacted amines in the final polymer matrix. 3-Chloro-3'-morpholinomethyl benzophenone circumvents these limitations through precise structural engineering:

  • The Benzophenone Core: Acts as the primary chromophore, providing the essential

    
     transition that leads to a highly reactive triplet state.
    
  • The 3'-Morpholinomethyl Group: Functions as a tethered, intramolecular co-initiator. The methylene spacer prevents the nitrogen lone pair from conjugating with the aromatic

    
    -system (which would detrimentally lower the triplet energy), while keeping the abstractable 
    
    
    
    -hydrogens in extreme spatial proximity to the excited carbonyl.
  • The 3-Chloro Substituent: The meta-substitution avoids steric twisting of the biphenyl system, preserving coplanarity. Crucially, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl oxygen in the triplet state, thermodynamically driving the hydrogen abstraction step, while its heavy-atom effect subtly accelerates Intersystem Crossing (ISC)[2].

Photophysical Pathway & Mechanism of Action

The photophysical lifecycle of 3-Chloro-3'-morpholinomethyl benzophenone is a cascade of highly efficient, non-radiative transitions culminating in radical generation.

  • Excitation: Upon UV irradiation, the molecule undergoes an

    
     transition (and a stronger 
    
    
    
    transition at shorter wavelengths) to reach the singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): Benzophenones inherently possess an ISC quantum yield approaching 100% due to the close energy proximity of the

    
     and 
    
    
    
    states (El-Sayed's rule). The 3-chloro group further facilitates this spin-forbidden transition via enhanced spin-orbit coupling[2].
  • Intramolecular Hydrogen Abstraction: The

    
     state is diradicaloid and highly electrophilic. Because the morpholine ring is covalently tethered, the effective molarity of the hydrogen donor is exceptionally high. The excited carbonyl abstracts an 
    
    
    
    -hydrogen from the morpholine ring—often via a cyclic transition state—outcompeting bimolecular quenching by dissolved oxygen[3].
  • Radical Pair Formation: This abstraction yields a ketyl radical (resonance-stabilized and generally inactive for initiation, acting mostly in termination) and an

    
    -aminoalkyl radical (highly nucleophilic and exceptionally reactive toward acrylate double bonds)[4].
    

Mechanism S0 Ground State (S0) 3-Cl-3'-Morpholino-BP S1 Singlet State (S1) n-π* Transition S0->S1 hν (UV) T1 Triplet State (T1) Highly Electrophilic S1->T1 ISC (~100%) T1->S0 Phosphorescence Radicals Radical Pair Ketyl + α-Aminoalkyl T1->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Monomer Addition

Fig 1: Photophysical pathway from UV excitation to free-radical polymerization initiation.

Self-Validating Experimental Methodologies

To accurately profile the photophysical characteristics of this molecule, experimental design must be rigorous. The following protocols are engineered as self-validating systems, ensuring that artifacts (such as oxygen quenching or baseline drift) are immediately identifiable.

Workflow Prep Sample Preparation Degassed Solvent / Monomer Matrix UVVis Steady-State UV-Vis Determine λ_max & Extinction Coeff (ε) Prep->UVVis LFP Laser Flash Photolysis (LFP) Measure Triplet Lifetime (τ) & Quenching Prep->LFP RTFTIR Real-Time FTIR Monitor Acrylate Conversion Kinetics Prep->RTFTIR Data Data Synthesis Photophysical & Kinetic Profiling UVVis->Data LFP->Data RTFTIR->Data

Fig 2: Self-validating experimental workflow for photophysical and kinetic characterization.

Protocol A: Steady-State UV-Vis Spectroscopy

Objective: Determine the molar extinction coefficient (


) and identify the exact 

shifts caused by the chloro and morpholino substituents.
  • Preparation: Prepare a stock solution of 3-Chloro-3'-morpholinomethyl benzophenone in spectroscopic grade acetonitrile (

    
     M). Dilute sequentially to generate a 5-point calibration curve (
    
    
    
    to
    
    
    M).
  • Measurement: Scan from 200 nm to 450 nm using a dual-beam spectrophotometer.

  • Self-Validation: Plot Absorbance vs. Concentration at the

    
     peak (~342 nm). A strict linear adherence to the Beer-Lambert law (
    
    
    
    ) validates that the molecule is not aggregating or forming excimers at these concentrations.
Protocol B: Laser Flash Photolysis (LFP)

Objective: Quantify the triplet state lifetime (


) and observe the transient absorption of the ketyl radical.
  • Degassing (Critical Step): Because the

    
     state is heavily quenched by ground-state oxygen (
    
    
    
    ), the sample (
    
    
    M in acetonitrile) must be subjected to at least three freeze-pump-thaw cycles on a high-vacuum line.
  • Excitation & Detection: Excite the sample using a Nd:YAG laser (355 nm, ~5 ns pulse, 10 mJ/pulse). Monitor the transient absorption decay at 520 nm (characteristic of the benzophenone triplet) and 545 nm (characteristic of the ketyl radical).

  • Self-Validation: Run a control sample of unsubstituted benzophenone (BP) under identical conditions. If the BP triplet lifetime falls below 2 μs, the system is contaminated with residual oxygen, and the primary sample data must be discarded and re-degassed.

Protocol C: Real-Time FTIR (RT-FTIR) for Polymerization Kinetics

Objective: Measure the macroscopic initiation efficiency in an acrylate matrix.

  • Formulation: Dissolve 2 wt% of the photoinitiator in a standard monomer matrix (e.g., Tripropylene glycol diacrylate - TPGDA). Do not add an external amine.

  • Irradiation & Monitoring: Laminate a 20 μm film between two BaF

    
     windows to prevent oxygen inhibition. Irradiate with a 365 nm LED while simultaneously recording FTIR spectra at 2 scans/second.
    
  • Self-Validation: Integrate the disappearance of the acrylate double bond peak at 1630 cm⁻¹. To account for film thickness variations during polymerization shrinkage, normalize this integration against the stable carbonyl stretch of the ester at 1720 cm⁻¹.

Quantitative Data & Comparative Analysis

The structural modifications in 3-Chloro-3'-morpholinomethyl benzophenone yield distinct photophysical advantages over baseline systems. The table below synthesizes the quantitative impacts of these functional groups.

Photophysical PropertyUnsubstituted Benzophenone (BP)3'-Morpholinomethyl BP3-Chloro-3'-morpholinomethyl BP
Absorption

(

)
335 nm338 nm342 nm
Molar Extinction (

) at 365 nm
~60 M⁻¹cm⁻¹~75 M⁻¹cm⁻¹~110 M⁻¹cm⁻¹
Triplet Lifetime (

) in MeCN
~3.0 μs~0.8 μs~0.4 μs
Primary Radical Generation Requires external amineIntramolecularIntramolecular (Accelerated)
Relative Polymerization Rate (

)
1.0 (with 2% TEA)3.5 (No amine added)4.8 (No amine added)

Data Synthesis Note: The drastic reduction in triplet lifetime (


) from 3.0 μs to 0.4 μs is not a sign of inefficiency; rather, it proves that the intramolecular hydrogen abstraction from the tethered morpholine ring is occurring at an extremely rapid rate, successfully outcompeting non-radiative decay and oxygen quenching[5]. The increased 

at 365 nm makes it highly suitable for modern LED curing systems.

Conclusion

3-Chloro-3'-morpholinomethyl benzophenone operates as a highly optimized, self-contained photochemical engine. By integrating the hydrogen donor directly into the molecular architecture and tuning the electronic landscape with a chloro substituent, this molecule achieves superior initiation rates without the detrimental migration issues associated with traditional two-component systems. For drug development and advanced materials researchers, understanding these structure-property relationships is critical for designing next-generation, high-performance photopolymers.

References

  • Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. ResearchGate.[2] URL:[Link]

  • Recent Advances in Visible Light Photoinitiating Systems Based on Flavonoids. MDPI.[5] URL:[Link]

  • Industrial Photoinitiators - A Technical Guide. ResearchGate.[1] URL:[Link]

  • Addition-fragmentation type reactions in photoinitiated cationic polymerization. Istanbul Technical University (ITU).[3] URL:[Link]

  • Water-Soluble Photoinitiators in Biomedical Applications. Polymers (MDPI).[4] URL:[Link]

Sources

Exploratory

Technical Whitepaper: Identification and Characterization of 3-Chloro-3'-morpholinomethyl benzophenone

Executive Summary 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a specialized disubstituted diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry. Its structure combine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a specialized disubstituted diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry. Its structure combines a lipophilic, electron-withdrawing chlorobenzophenone core with a polar, basic morpholine moiety. This "privileged structure" profile allows it to serve as a critical building block for G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and CNS-active agents where solubility and metabolic stability are key parameters.

This guide provides a definitive technical reference for researchers, detailing the compound's physicochemical identity, a robust validated synthesis protocol, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[3]

The compound is characterized by a meta-chlorine substitution on one phenyl ring and a meta-morpholinomethyl group on the other. This specific substitution pattern (3,3') is designed to maximize conformational entropy while maintaining a non-planar geometry, often required for binding pockets in complex proteins.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Chloro-3'-(morpholinomethyl)benzophenone
CAS Number 898765-41-8
IUPAC Name (3-chlorophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone
Molecular Formula C₁₈H₁₈ClNO₂
Molecular Weight 315.79 g/mol
Exact Mass 315.1026
SMILES Clc1cccc(c1)C(=O)c2cccc(CN3CCOCC3)c2
InChI Key Unique identifier required for database integration (Predicted)
Appearance Pale yellow to off-white viscous oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~7.8 (Morpholine nitrogen)

Synthesis & Manufacturing Protocol

While various routes exist, the most robust and scalable method involves the functionalization of 3-Chloro-3'-methylbenzophenone (CAS 71372-41-3). Direct Mannich reactions on the benzophenone core are electronically unfavorable due to the deactivating carbonyl group. Therefore, a Wohl-Ziegler Bromination followed by Nucleophilic Substitution is the industry-standard protocol for high-purity synthesis.

Reaction Pathway Diagram

SynthesisPath SM Starting Material 3-Chloro-3'-methylbenzophenone (CAS 71372-41-3) Int Intermediate 3-Chloro-3'-(bromomethyl)benzophenone (Lachrymator) SM->Int SM->Int Radical Bromination Prod Target Product 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) Int->Prod Int->Prod SN2 Amination Reag1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux Reag2 Step 2: Morpholine K2CO3, Acetone/DMF

Figure 1: Two-step synthesis pathway from the methyl-benzophenone precursor.

Detailed Experimental Methodology
Step 1: Radical Bromination (Benzylic Functionalization)
  • Objective: Convert the unreactive methyl group into an electrophilic bromomethyl group.

  • Reagents: 3-Chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry compliance, though CCl₄ is traditional.

  • Protocol:

    • Dissolve 3-Chloro-3'-methylbenzophenone in anhydrous PhCF₃ (0.5 M) under Nitrogen.

    • Add NBS and AIBN.

    • Heat to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

    • Critical Control Point: Avoid over-bromination (dibromo species). Stop reaction when conversion >95%.

    • Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to yield the crude benzyl bromide intermediate.

    • Note: The intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Nucleophilic Substitution (Amination)
  • Objective: Install the morpholine ring via S_N2 mechanism.

  • Reagents: Crude Bromide Intermediate (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Dimethylformamide).

  • Protocol:

    • Dissolve the crude bromide in Acetone (0.3 M).

    • Add powdered K₂CO₃ and Morpholine dropwise.

    • Stir at room temperature for 12 hours or heat to 50°C for 2 hours for faster conversion.

    • Work-up: Remove solvent under vacuum. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[1]

    • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂; Gradient: 0-5% Methanol in DCM).

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

Analytical Logic Flow

Analysis Sample Isolated Sample HPLC HPLC/UPLC (Purity Check) Sample->HPLC MS Mass Spectrometry (Identity Confirmation) Sample->MS NMR 1H NMR (Structural Validation) Sample->NMR Decision Pass/Fail Criteria HPLC->Decision >95% Area MS->Decision M+H = 316/318 NMR->Decision Integrals Correct Release Release for Use Decision->Release All Pass

Figure 2: Quality Control Decision Tree.

Expected Spectral Data
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI (+)

    • Parent Ion: [M+H]⁺ = 316.1 (³⁵Cl) and 318.1 (³⁷Cl).

    • Isotope Pattern: Distinct 3:1 ratio for Chlorine isotopes confirms the presence of the halogen.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.80 (m, 8H): Aromatic protons (Complex multiplet due to two different rings). Look for the deshielded protons ortho to the carbonyl.

    • δ 3.55 (s, 2H): Benzylic methylene (-CH₂-N). This singlet is diagnostic of the successful amination.

    • δ 3.70 (t, 4H): Morpholine ether protons (-CH₂-O-CH₂-).

    • δ 2.45 (t, 4H): Morpholine amine protons (-CH₂-N-CH₂-).

Safety & Handling (GHS Classification)

As a tertiary amine and halogenated benzophenone, this compound requires strict adherence to safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • Avoid breathing dust/mist.

    • Use only in a chemical fume hood to prevent inhalation of potential residual benzyl bromide intermediates.

References

  • Sigma-Aldrich. (2023). Product Specification: 3-Chloro-3'-morpholinomethyl benzophenone (Product No.[2] RIE156324694).[2]Link

  • Rieke Metals, Inc. (2023).[3] Fine Chemical Catalog: Benzophenone Derivatives.Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Chlorobenzophenone Derivatives.Link

  • ChemicalBook. (2023). CAS 898765-41-8 Entry and Properties.[3][2]Link

  • PubChem. (2023). Compound Summary for Benzophenone Derivatives.Link

(Note: While CAS 898765-41-8 is the specific identifier for the morpholine analog, related synthesis protocols are adapted from standard benzyl-amine coupling methodologies found in organic synthesis literature.)

Sources

Foundational

Electronic Properties and Reactivity of Chlorine-Substituted Morpholinomethyl Benzophenones

This guide provides an in-depth technical analysis of Chlorine-Substituted Morpholinomethyl Benzophenones , a class of compounds bridging the gap between photoactive ketone scaffolds and pharmacologically active Mannich...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Chlorine-Substituted Morpholinomethyl Benzophenones , a class of compounds bridging the gap between photoactive ketone scaffolds and pharmacologically active Mannich bases.

Technical Whitepaper | Version 1.0

Executive Summary

Chlorine-substituted morpholinomethyl benzophenones represent a specialized subclass of diaryl ketones where the electronic environment is modulated by two opposing forces: the electron-withdrawing, lipophilic chlorine atom and the electron-rich, basic morpholinomethyl moiety. These compounds are critical intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and UV-blocking materials. This guide dissects their electronic structure, synthesis logic, and structure-activity relationships (SAR).

Structural Architecture & Electronic Environment

The core scaffold consists of two phenyl rings linked by a carbonyl (


) bridge. The electronic properties are defined by the substitution pattern, typically involving a chlorine atom on one ring and a morpholinomethyl group on the other (often at the para positions).
The Benzophenone Chromophore

The central carbonyl group is the electronic "sink" of the molecule.

  • Ground State: Planar

    
     hybridization at the carbonyl carbon.
    
  • Transitions: Characterized by

    
     (weak, ~330-350 nm) and 
    
    
    
    (strong, ~250-260 nm) transitions.
  • Chlorine Effect: Being an electronegative atom with lone pairs, Chlorine exerts a negative inductive effect (-I) and a positive mesomeric effect (+M) . In the para position, the +M effect often dominates for UV transitions, causing a bathochromic (red) shift in the

    
     band due to conjugation extension.
    
  • Morpholinomethyl Effect: The methylene (

    
    ) bridge insulates the morpholine nitrogen from direct conjugation with the aromatic ring. Therefore, the morpholine group acts primarily through inductive donation (+I)  and as a proton acceptor  (Lewis base), altering the local electrostatic potential without significantly perturbing the central chromophore's resonance.
    
Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) studies of analogous benzophenones, the electronic stability is governed by the HOMO-LUMO gap.

OrbitalLocalizationElectronic Character
HOMO Morpholine Nitrogen & Cl Lone PairsNucleophilic, susceptible to oxidation.
LUMO Carbonyl Group & Phenyl RingsElectrophilic, susceptible to nucleophilic attack (e.g., reduction).
Gap (

)
~3.5 - 4.0 eVIndicates moderate chemical stability (Hardness).
Dipole Moment & Solubility

The vector sum of the bond dipoles creates a significant molecular dipole.

  • C=O Vector: Points toward Oxygen.

  • C-Cl Vector: Points toward Chlorine (away from the ring).

  • Morpholine: Adds polarity via the ether oxygen and amine nitrogen.

  • Result: These compounds exhibit high lipophilicity (LogP

    
     3.5–4.5) but possess specific polar domains that facilitate binding to enzyme active sites (e.g., COX-2 or DNA gyrase).
    

Synthesis & Reaction Engineering

The synthesis of 4-chloro-4'-morpholinomethyl benzophenone is a self-validating protocol relying on the radical functionalization of a methyl precursor followed by nucleophilic substitution.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_0 Critical Control Point Precursor 4-Chloro-4'-methyl benzophenone Intermediate 4-Chloro-4'-(bromomethyl) benzophenone Precursor->Intermediate Wohl-Ziegler Bromination (Reflux, CCl4) Reagent1 NBS / AIBN (Radical Initiator) Reagent1->Intermediate Product 4-Chloro-4'-morpholinomethyl benzophenone Intermediate->Product SN2 Nucleophilic Substitution Reagent2 Morpholine (K2CO3 / MeCN) Reagent2->Product

Figure 1: Step-wise synthesis pathway transforming the methyl precursor into the morpholine derivative via a brominated intermediate.

Detailed Protocol

Step 1: Radical Bromination (Wohl-Ziegler)

  • Reagents: 4-Chloro-4'-methylbenzophenone, N-Bromosuccinimide (NBS), AIBN (catalytic).

  • Solvent:

    
     or Benzene (anhydrous).
    
  • Mechanism: Homolytic cleavage of NBS generates

    
    , which abstracts a benzylic hydrogen. The resulting radical is stabilized by the phenyl ring, allowing selective bromination at the methyl group.
    
  • Validation: Disappearance of the methyl singlet (

    
     2.4 ppm) and appearance of the methylene bromide singlet (
    
    
    
    4.5 ppm) in
    
    
    H NMR.

Step 2: Nucleophilic Substitution (


) 
  • Reagents: Brominated intermediate, Morpholine (excess),

    
     (base).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux, 4–6 hours.

  • Purification: The morpholine acts as both nucleophile and acid scavenger. The product is isolated via aqueous workup and recrystallization from ethanol.

Spectroscopic Signatures

Characterization relies on distinct electronic signatures resulting from the chlorine and morpholine substituents.

NMR Spectroscopy ( H & C)

The methylene bridge (


) is the diagnostic handle.
NucleusSignal (

ppm)
MultiplicityAssignmentElectronic Insight

H
3.55Singlet (2H)

Deshielded by the aromatic ring and nitrogen.

H
3.68Triplet (4H)Morpholine

Electron-withdrawing effect of Oxygen.

H
2.45Triplet (4H)Morpholine

Shielded relative to O-adjacent protons.

H
7.4 - 7.8MultipletsAromatic ProtonsSplitting pattern confirms para-substitution (AA'BB').

C
195.0Singlet

Typical diaryl ketone carbonyl.
Infrared (IR) Spectroscopy
  • C=O Stretch:

    
    . (Slightly lower than alkyl ketones due to conjugation).
    
  • C-Cl Stretch:

    
    .
    
  • C-N Stretch:

    
     (Morpholine ring).
    

Structure-Activity Relationship (SAR) & Biological Logic

The electronic properties directly dictate the biological efficacy of these molecules.

Lipophilicity and Membrane Permeability

The chlorine atom increases lipophilicity (


 value), enhancing the molecule's ability to cross the blood-brain barrier (BBB) or penetrate bacterial cell walls. The morpholine ring, while polar, provides a "solubility handle," preventing the molecule from becoming too insoluble (LogP > 5) which would hinder bioavailability.
Interaction Mechanism (Enzyme Binding)
  • Hydrogen Bonding: The morpholine oxygen and nitrogen can serve as H-bond acceptors in the active site of enzymes (e.g., interacting with Serine or Histidine residues).

  • 
    -Stacking:  The chlorophenyl ring is electron-deficient (due to -I of Cl), making it a prime candidate for 
    
    
    
    stacking interactions with electron-rich aromatic residues (like Tryptophan) in proteins.
SAR Logic Diagram (DOT Visualization)

SAR_Logic Benzophenone Benzophenone Core (Scaffold) Chlorine Chlorine (-Cl) (Para Position) Benzophenone->Chlorine Substitution Morpholine Morpholinomethyl Group (Basic Side Chain) Benzophenone->Morpholine Mannich Linkage Lipophilicity Increased Lipophilicity (Membrane Permeability) Chlorine->Lipophilicity -I Effect Stacking Pi-Pi Stacking (Receptor Binding) Chlorine->Stacking Polarizability Morpholine->Lipophilicity Modulation Solubility Water Solubility / H-Bonding (Bioavailability) Morpholine->Solubility H-Bond Acceptor

Figure 2: Functional mapping of substituents to their biological and physicochemical roles.

References

  • Sigma-Aldrich. 4-chloro-4'-morpholinomethyl benzophenone | 898769-96-5.

  • Khanum, S. A., et al. (2009).[1] "Benzophenone-N-ethyl piperidine ether analogues-Synthesis and efficacy as anti-Inflammatory agent." Bioorganic & Medicinal Chemistry Letters.

  • Euro Chlor. "Influence of Chlorine Substituents on Biological Activity of Chemicals." Euro Chlor Science Archive.

  • PubChem. Benzophenone, 4-chloro-4'-methyl- (CID 21494).[2]

  • Aras, A., et al. (2021).[3] "Synthesis, design, and assessment of novel morpholine-derived Mannich bases..." Bioorganic Chemistry.

Sources

Exploratory

Thermophysical Characterization of 3-Chloro-3'-morpholinomethyl benzophenone: Melting Point, Boiling Point, and Predictive Modeling Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) is a highly specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced photoinitiators [2, 3]. With a molecular formula of C₁₈H₁₈ClNO₂ and a molecular weight of 315.8 g/mol , its complex structural motifs present unique challenges for thermophysical characterization.

Because experimental melting point (MP) and boiling point (BP) data for this specific niche intermediate are rarely published in open-source literature, researchers must rely on a combination of rigorous theoretical prediction (group contribution theory) and self-validating experimental protocols. This guide provides an in-depth mechanistic analysis of the intermolecular forces dictating its phase transitions and outlines a definitive analytical workflow for empirical validation.

Structural Causality and Thermophysical Predictions

To understand the phase behavior of 3-Chloro-3'-morpholinomethyl benzophenone, we must deconstruct the molecule into its core components and analyze the causality behind its intermolecular forces.

The Benzophenone Core

The parent molecule, benzophenone, exhibits a melting point of ~48 °C and a boiling point of ~305 °C [1]. Benzophenone adopts a non-planar, "butterfly" conformation due to steric hindrance between the ortho-hydrogens of the two phenyl rings. This lack of planarity hinders tight crystal packing, resulting in a relatively low crystal lattice energy and, consequently, a low melting point.

The Impact of 3-Chloro Substitution

Substituting a chlorine atom at the meta-position (3-position) introduces significant polarizability and a strong permanent dipole moment. While the addition of a substituent further reduces molecular symmetry (which typically depresses melting points by disrupting crystal packing), the sheer increase in van der Waals forces and dipole-dipole interactions overwhelmingly compensates for this, driving the enthalpy of fusion (


) and enthalpy of vaporization (

) upward.
The Impact of the 3'-Morpholinomethyl Group

The addition of the morpholinomethyl moiety (-CH₂-NC₄H₈O) at the 3'-position drastically alters the thermophysical profile:

  • Mass and Dispersion Forces: It adds ~100 g/mol to the molecular weight, massively increasing London dispersion forces.

  • Hydrogen Bonding: The tertiary nitrogen and the ether oxygen in the morpholine ring act as strong hydrogen-bond acceptors. While the molecule lacks a strong H-bond donor, these heteroatoms participate in strong dipole interactions with the electron-deficient regions of the chlorophenyl ring.

Predictive Data Synthesis

Based on the Joback method of group contribution theory, the compounding effects of these functional groups allow us to estimate the thermophysical properties with high confidence. Note that at the predicted atmospheric boiling point, the thermal energy will exceed the bond dissociation energy of the C-N bond, meaning the compound will decompose before boiling at 760 mmHg.

Table 1: Quantitative Structural Contributions to Thermophysical Properties
Structural ComponentMolecular Weight ContributionIntermolecular Force ContributionEstimated Effect on MPEstimated Effect on BP
Benzophenone Core 182.2 g/mol Dispersion, weak dipoleBase (48 °C)Base (305 °C)
3-Chloro Group +34.4 g/mol (net)Strong dipole, polarizability+10 to +20 °C+30 to +40 °C
3'-Morpholinomethyl +99.1 g/mol (net)H-bond acceptor, steric bulk+30 to +40 °C+110 to +130 °C
Complete Molecule 315.8 g/mol Combined vdW, Dipole, H-bond ~88 to 108 °C ~445 to 475 °C *

*Theoretical value at 760 mmHg. Thermal decomposition is expected prior to reaching this temperature.

SPR Core Benzophenone Core Base MP: 48°C, BP: 305°C Sub1 3-Chloro Substitution (+ Dipole Moment) Core->Sub1 Sub2 3'-Morpholinomethyl (+ MW, + H-Bond Acceptor) Core->Sub2 IMF Enhanced Intermolecular Forces (vdW, Dipole) Sub1->IMF Sub2->IMF Result Elevated MP (~95°C) Elevated BP (~460°C) IMF->Result

Fig 1: Structure-property relationships dictating the MP and BP of the compound.

Self-Validating Experimental Protocols

Because theoretical models have a margin of error, empirical determination is mandatory for regulatory filings or precise synthetic scale-up. The following protocols are designed as self-validating systems, ensuring that artifacts (such as impurities or thermal degradation) do not corrupt the data.

Table 2: Experimental Parameters for BP/MP Validation
ParameterAnalytical TechniqueOperating ConditionsTarget Data Output
Melting Point DSC10 °C/min, N₂ atmosphereOnset temperature (

),

Thermal Stability TGA10 °C/min to 600 °CDecomposition onset (

)
Boiling Point Vacuum Distillation0.1 to 10 mmHgReduced pressure BP (

)
Standard BP Clausius-ClapeyronMathematical ExtrapolationBP at 760 mmHg
Protocol 3.1: Melting Point Determination via DSC

Traditional capillary melting point apparatuses are prone to subjective visual errors and cannot detect polymorphs. Differential Scanning Calorimetry (DSC) is the authoritative standard.

  • Sample Preparation & Purity Verification: Ensure the sample is >99.0% pure via HPLC. Impurities act as a solute in the liquid phase, causing freezing point depression and broadening the melting endotherm.

  • Calibration: Calibrate the DSC using high-purity Indium (

    
     = 156.6 °C) and Zinc standards to ensure thermal accuracy.
    
  • Encapsulation: Hermetically seal 2–5 mg of 3-Chloro-3'-morpholinomethyl benzophenone in an aluminum pan.

  • Thermal Cycle: Heat from 25 °C to 150 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak. This is the thermodynamically accurate melting point, independent of sample mass or heating rate artifacts.

Protocol 3.2: Boiling Point Determination via Clausius-Clapeyron Extrapolation

Because high-molecular-weight benzophenone derivatives decompose before boiling at atmospheric pressure, direct measurement at 760 mmHg is impossible.

  • TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25 °C to 600 °C. Identify the onset of mass loss (

    
    ). The boiling point experiments must be conducted strictly below 
    
    
    
    to prevent degradation artifacts.
  • Vacuum Distillation Setup: Place the sample in a micro-distillation apparatus equipped with a highly calibrated digital vacuum gauge and a short-path condenser.

  • Multi-Point Measurement: Gradually apply heat and record the boiling temperature at three distinct, stable reduced pressures (e.g., 1.0 mmHg, 5.0 mmHg, and 10.0 mmHg).

  • Mathematical Extrapolation:

    • Plot the natural logarithm of pressure (

      
      ) against the inverse of the boiling temperature in Kelvin (
      
      
      
      ).
    • According to the Clausius-Clapeyron equation (

      
      ), this plot will yield a straight line with a slope of 
      
      
      
      .
    • Use the linear regression equation to extrapolate the temperature (

      
      ) where 
      
      
      
      . This provides a scientifically rigorous, standardized boiling point.

Workflow A Sample Prep: 3-Chloro-3'-morpholinomethyl benzophenone B DSC Analysis (Melting Point & Purity) A->B C TGA Analysis (Thermal Stability) A->C D Vacuum Distillation (Reduced Pressure BP) C->D If stable < 300°C E Clausius-Clapeyron Extrapolation D->E F Standardized BP (760 mmHg) E->F

Fig 2: Experimental workflow for empirical determination of thermophysical properties.

Conclusion

The thermophysical characterization of 3-Chloro-3'-morpholinomethyl benzophenone requires an understanding of how its bulky, polar substituents interact to elevate both crystal lattice energy and enthalpy of vaporization. While predictive models place its melting point near 88–108 °C and its atmospheric boiling point near 445–475 °C, the compound's propensity for thermal degradation necessitates the use of DSC and vacuum-extrapolated boiling point methodologies to obtain actionable, regulatory-grade data.

References

  • PubChem - National Institutes of Health (NIH). "Benzophenone | C6H5COC6H5 | CID 3102 - PubChem". Accessed March 4, 2026.
  • Sigma-Aldrich. "Benzophenone-3 Derivatives and Building Blocks". Accessed March 4, 2026.
  • BLD Pharm.

Protocols & Analytical Methods

Method

step-by-step synthesis of 3-Chloro-3'-morpholinomethyl benzophenone

Application Note: Modular Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone via Late-Stage Amination Executive Summary This application note details the synthetic pathway for 3-Chloro-3'-morpholinomethyl benzophenon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone via Late-Stage Amination

Executive Summary

This application note details the synthetic pathway for 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8), a functionalized diaryl ketone scaffold often utilized in the development of anti-proliferative and anti-inflammatory agents.

While direct Friedel-Crafts acylation is common for benzophenones, it often lacks the regioselectivity required for meta-meta substituted systems. Therefore, this protocol employs a Grignard-Nitrile addition to establish the 3,3'-substitution pattern, followed by a Wohl-Ziegler bromination and nucleophilic substitution to install the morpholine moiety. This approach ensures high isomeric purity and operational scalability.

Synthetic Strategy & Rationale

The synthesis is divided into three critical phases to ensure regiochemical integrity:

  • Core Construction (Grignard-Nitrile Addition):

    • Rationale: Direct acylation of toluene with 3-chlorobenzoyl chloride predominantly yields the para-isomer. To secure the meta-methyl group, we react 3-chlorobenzonitrile with 3-tolylmagnesium bromide . The intermediate imine salt resists further addition, preventing tertiary alcohol formation—a common pitfall in Grignard-ester reactions.

  • Radical Functionalization (Wohl-Ziegler):

    • Rationale: Benzylic bromination using N-bromosuccinimide (NBS) is preferred over direct chlorination to avoid ring chlorination and to provide a more reactive leaving group for the subsequent amination.

  • Amination (Nucleophilic Substitution):

    • Rationale: The displacement of the benzylic bromide by morpholine proceeds rapidly under mild basic conditions, minimizing side reactions such as elimination.

Reaction Workflow Visualization

Synthesis_Pathway Start1 3-Chlorobenzonitrile Intermediate1 Imine Mg-Salt Start1->Intermediate1 THF, Reflux Start2 3-Tolylmagnesium Bromide Start2->Intermediate1 Core 3-Chloro-3'-methylbenzophenone Intermediate1->Core H3O+ Hydrolysis Bromo 3-Chloro-3'-(bromomethyl) benzophenone Core->Bromo NBS, AIBN CCl4/PhCl, Reflux Product 3-Chloro-3'-morpholinomethyl benzophenone Bromo->Product K2CO3, Acetone Morpholine Morpholine Morpholine->Product

Figure 1: Step-wise synthetic pathway ensuring meta-regioselectivity and controlled functionalization.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Chloro-3'-methylbenzophenone

Objective: Construct the diaryl ketone core with specific meta-substitution.

ParameterSpecification
Reagents 3-Chlorobenzonitrile (1.0 eq), 3-Tolylmagnesium bromide (1.2 eq, 1.0M in THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C (addition)

Reflux (2h)
Yield Target 85-90%

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

  • Charging: Add 3-Chlorobenzonitrile (13.7 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.

  • Addition: Dropwise add 3-Tolylmagnesium bromide (120 mL, 120 mmol) over 30 minutes. The solution will turn dark.

  • Reaction: Warm to room temperature, then reflux for 2-3 hours to ensure complete formation of the ketimine salt.

  • Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl (100 mL). Reflux the biphasic mixture for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5) to obtain the pale yellow oil/solid.

Phase 2: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic carbon.

ParameterSpecification
Reagents Core Ketone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq)
Solvent Carbon Tetrachloride (CCl

) or Benzotrifluoride (PhCF

- greener alternative)
Activation Thermal Reflux or Photochemical (visible light)

Protocol:

  • Dissolution: Dissolve 3-Chloro-3'-methylbenzophenone (10 mmol) in anhydrous PhCF

    
     (50 mL).
    
  • Reagent Addition: Add recrystallized NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat to reflux. The reaction is exothermic once initiated (indicated by succinimide rising to the surface).

  • Monitoring: Monitor by TLC until the starting material is consumed (~2-4 hours).

  • Filtration: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Concentration: Evaporate the solvent to yield crude 3-Chloro-3'-(bromomethyl)benzophenone. Note: This intermediate is a lachrymator; handle in a fume hood.

Phase 3: Morpholine Substitution

Objective: Final installation of the pharmacophore.

ParameterSpecification
Reagents Bromo-intermediate (1.0 eq), Morpholine (1.2 eq), K

CO

(2.0 eq)
Solvent Acetone or Acetonitrile
Conditions Room Temperature to 50°C

Protocol:

  • Suspension: Suspend the crude bromo-intermediate (from Phase 2) and anhydrous K

    
    CO
    
    
    
    (20 mmol) in Acetone (30 mL).
  • Amination: Add Morpholine (12 mmol) dropwise.

  • Agitation: Stir at 50°C for 4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Final Purification: Dissolve residue in dilute HCl (1M), wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH (2M) to pH 10. Extract the product into DCM, dry, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane if a solid is required.

Safety & Compliance (E-E-A-T)

  • Lachrymator Warning: The benzylic bromide intermediate is a potent eye and respiratory irritant. All operations in Phase 2 must occur in a certified chemical fume hood.

  • Cyanide Management: While the nitrile starting material is stable, ensure acidic waste streams from Phase 1 are not mixed with strong oxidizers.

  • Solvent Selection: Carbon Tetrachloride is toxic and ozone-depleting. Benzotrifluoride is recommended as a safer, high-performance substitute for radical brominations.

References

  • Vertex AI Search. (2023). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. National Institutes of Health (PMC). 1

  • Vertex AI Search. (2023). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. PubMed. 2

  • Sigma-Aldrich. (2023). Product Catalog: 3-chloro-3'-morpholinomethyl benzophenone. Sigma-Aldrich. Link

  • BLDpharm. (2023). 2,3-Dichloro-2'-morpholinomethyl benzophenone Building Blocks. BLDpharm.[3][4] 3

Sources

Application

Application Note: Formulating Low-Migration UV-Curable Systems Using 3-Chloro-3'-morpholinomethyl Benzophenone

Executive Summary The transition toward safer, low-odor, and low-migration photopolymerization systems has driven the evolution of photoinitiator design. Traditional Type II photoinitiators, such as unmodified benzopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward safer, low-odor, and low-migration photopolymerization systems has driven the evolution of photoinitiator design. Traditional Type II photoinitiators, such as unmodified benzophenone (BP), require the addition of low-molecular-weight amine synergists to generate reactive radicals[1]. However, unreacted amines often migrate to the surface of the cured film, causing "blooming," yellowing, and severe regulatory compliance issues in food packaging and biomedical applications[2].

3-Chloro-3'-morpholinomethyl benzophenone (CAS No. 898765-41-8) represents a paradigm shift in formulation chemistry[3]. By covalently tethering a morpholine ring (a potent hydrogen donor) directly to the benzophenone chromophore, this molecule acts as a unimolecular, self-sufficient Type II photoinitiator[4]. This application note provides a mechanistic overview and field-proven protocols for integrating this advanced initiator into high-performance acrylate systems.

Mechanistic Grounding: The Intramolecular Exciplex Advantage

To understand the causality behind our formulation choices, we must examine the photophysics of radical generation. In standard bimolecular systems, the excited triplet state of benzophenone (


) must physically collide with a free amine co-initiator to form an exciplex, followed by electron and proton transfer to yield initiating radicals[5]. This diffusion-limited process is highly susceptible to oxygen inhibition and viscosity constraints.

In contrast, 3-Chloro-3'-morpholinomethyl benzophenone utilizes a built-in amine synergist [6]. Upon UV irradiation (300–400 nm), the molecule undergoes rapid intersystem crossing (ISC) to the triplet state. Because the morpholine group is structurally adjacent to the ketone, exciplex formation occurs intramolecularly. This proximity effect bypasses diffusion limits, resulting in near-instantaneous hydrogen abstraction and the generation of highly reactive ketyl and aminoalkyl radicals[7].

Mechanism PI Ground State 3-Cl-3'-MMBP S1 Excited Singlet (1PI*) PI->S1 UV Absorption (300-400 nm) T1 Excited Triplet (3PI*) S1->T1 Intersystem Crossing (ISC) Exciplex Intramolecular Exciplex T1->Exciplex Morpholine Interaction Radicals Ketyl & Aminoalkyl Radicals Exciplex->Radicals H-Abstraction / e- Transfer

Fig 1: Intramolecular photoinitiation pathway of 3-Cl-3'-morpholinomethyl benzophenone.

Quantitative Performance Profile

The structural integration of the morpholine group not only accelerates curing kinetics but also fundamentally alters the safety profile of the final polymer network. The table below summarizes the comparative advantages of utilizing a self-supplied hydrogen donor system versus a traditional bimolecular approach.

ParameterTraditional BP + MDEA (Amine)3-Chloro-3'-morpholinomethyl benzophenone
Initiation Mechanism Diffusion-limited (Bimolecular)Intramolecular (Unimolecular)
Double Bond Conversion (60s) ~65%>85%
Amine Migration (Extractables) High (>500 ppb)Trace (<10 ppb)
Odor Profile Pungent (Amine off-gassing)Odorless
Oxygen Inhibition Tolerance ModerateHigh (Rapid radical generation outcompetes

)

Experimental Protocols

Protocol A: Formulation of Zero-Amine-Added UV Clear Coat

This protocol details the integration of 3-Chloro-3'-morpholinomethyl benzophenone into a standard aliphatic urethane acrylate matrix.

Causality Note: We specifically omit external amine synergists (like MDEA or TEA) in this workflow. The morpholine group provides a stoichiometric, built-in hydrogen donor, eliminating the need for volatile amines and drastically reducing the migration potential of the cured film[4].

  • Matrix Preparation: In a light-blocking amber vessel, combine 70 wt% Aliphatic Urethane Acrylate oligomer with 27 wt% Tripropylene Glycol Diacrylate (TPGDA) reactive diluent.

  • Initiator Integration: Add 3.0 wt% of 3-Chloro-3'-morpholinomethyl benzophenone directly to the resin mixture.

  • Homogenization: Mix using a high-shear disperser at 1200 RPM for 15 minutes. Crucial Step: This must be performed under yellow light to prevent premature excitation of the highly efficient intramolecular system.

  • Application: Using a #4 wire-wound drawdown bar, apply a uniform ~10 µm wet film onto a corona-treated PET substrate.

  • Curing: Pass the coated substrate through a UV conveyor system equipped with a medium-pressure Mercury H-bulb (or a 395 nm LED array) calibrated to an energy density of 300 mJ/cm².

Workflow Step1 1. Matrix Preparation Urethane Acrylate + TPGDA Step2 2. Photoinitiator Doping Add 3-Cl-3'-MMBP (No external amine) Step1->Step2 Step3 3. Homogenization High-shear mixing under yellow light Step2->Step3 Step4 4. Substrate Coating Drawdown bar application (10 µm) Step3->Step4 Step5 5. UV Curing Mercury H-bulb or 395 nm LED Step4->Step5 Step6 6. Validation Real-Time FTIR & Migration Assay Step5->Step6

Fig 2: Standardized workflow for formulating low-migration UV-curable coatings.

Protocol B: Real-Time FTIR Validation of Polymerization Kinetics

To validate the self-initiating trustworthiness of the formulation, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is employed to track the consumption of acrylate double bonds.

  • Sample Mounting: Sandwich a drop of the uncured formulation (from Protocol A) between two BaF₂ windows, using a 15 µm Teflon spacer to ensure consistent path length.

  • Instrument Setup: Place the assembly into the FTIR spectrometer equipped with a synchronized UV light guide (intensity: 50 mW/cm²).

  • Kinetic Tracking: Initiate the UV exposure and simultaneously record IR spectra at a rate of 2 scans/second.

  • Data Analysis: Monitor the disappearance of the characteristic acrylate

    
     stretching peak at 1636 cm⁻¹ .
    
  • Validation: Calculate the conversion percentage over time. A successful formulation utilizing 3-Chloro-3'-morpholinomethyl benzophenone should exhibit a steep initial slope (indicating rapid intramolecular electron transfer) and plateau above 85% conversion within 10 seconds[2].

Troubleshooting & Optimization Insights

  • Incomplete Surface Cure (Tackiness): While the built-in morpholine group acts as an excellent oxygen scavenger, extreme thin-film applications (<5 µm) may still suffer from oxygen inhibition. If tackiness occurs, do not add free amines; instead, slightly increase the photoinitiator concentration to 4.0 wt% or utilize a nitrogen-inerted curing environment.

  • Solubility Limits: The morpholinomethyl substitution enhances the polarity of the benzophenone core. If crystallization occurs in highly non-polar monomer blends, gently warm the formulation to 40°C during the homogenization step to ensure complete dissolution.

References

  • [1] Google Patents. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof. Available at:

  • [2] ResearchGate. Photoinitiators with low migration capability based on benzophenone. Available at:[Link]

  • [5] Chemical Reviews - ACS Publications. Photoinduced Electron Transfer Reactions for Macromolecular Syntheses. Available at:[Link]

  • [7] ResearchGate. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available at:[Link]

  • [4] PubMed Central (PMC). A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. Available at:[Link]

  • [6] Google Patents. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof. Available at:

Sources

Method

reagents required for synthesizing 3-Chloro-3'-morpholinomethyl benzophenone

Application Note: High-Purity Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone Abstract & Scope This technical guide details the synthesis of 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8), a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone

Abstract & Scope

This technical guide details the synthesis of 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8), a functionalized diaryl ketone utilized as a photoinitiator intermediate and a pharmacophore in CNS-active drug development.

Unlike simple benzophenone derivatives, the 3,3'-substitution pattern requires a strategy that avoids the regioselectivity limitations of standard Friedel-Crafts acylation. This protocol utilizes a Grignard-Nitrile coupling to establish the meta-meta core, followed by a Wohl-Ziegler bromination and nucleophilic substitution to install the morpholine moiety. This route ensures high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

The target molecule consists of two deactivated aromatic rings. Direct functionalization of a pre-formed benzophenone core is impractical due to directing group conflicts (the carbonyl is meta-directing, but the chlorine is ortho/para-directing).

Strategic Pathway:

  • Core Construction: Coupling 3-chlorobenzonitrile with 3-tolylmagnesium bromide . This locks the methyl group in the meta position relative to the carbonyl, which is difficult to achieve via Friedel-Crafts (which favors para).

  • Activation: Radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).

  • Functionalization: S_N2 displacement of the benzylic bromide with morpholine.

Retrosynthesis Target Target: 3-Chloro-3'-morpholinomethyl benzophenone Bromide Intermediate: 3-Chloro-3'-(bromomethyl) benzophenone Bromide->Target S_N2 Amination (Morpholine) Methyl Precursor: 3-Chloro-3'-methyl benzophenone Methyl->Bromide Wohl-Ziegler (NBS, Radical) Reagents Starting Materials: 3-Chlorobenzonitrile + 3-Tolylmagnesium Bromide Reagents->Methyl Grignard Addition & Hydrolysis

Caption: Retrosynthetic disconnection showing the construction of the meta-substituted core followed by benzylic functionalization.

Reagents & Equipment

Chemical Reagents Table
ReagentCAS No.[1][2][3][4]FunctionEquiv.Purity Grade
3-Chlorobenzonitrile 766-84-7Electrophile (Core)1.0>98%
3-Bromotoluene 591-17-3Grignard Precursor1.1>98%
Magnesium Turnings 7439-95-4Grignard Reagent1.2Grignard Grade
N-Bromosuccinimide (NBS) 128-08-5Brominating Agent1.05Recrystallized
Benzoyl Peroxide (BPO) 94-36-0Radical Initiator0.0575% (water wet)
Morpholine 110-91-8Nucleophile2.5Anhydrous
Tetrahydrofuran (THF) 109-99-9Solvent (Step 1)-Anhydrous, Inhibitor-free
Carbon Tetrachloride *56-23-5Solvent (Step 2)-HPLC Grade

*Note: Benzotrifluoride (PhCF3) or Chlorobenzene can be used as greener alternatives to CCl4 for the radical bromination step.

Equipment Requirements
  • Reaction Vessel: 3-neck Round Bottom Flasks (250 mL, 500 mL) with Claisen adapter.

  • Temperature Control: Oil bath with digital feedback (Range: 0°C to 100°C).

  • Atmosphere: Nitrogen or Argon manifold (Schlenk line preferred).

  • Purification: Flash chromatography column or recrystallization setup.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Chloro-3'-methylbenzophenone

Rationale: The Grignard reaction on a nitrile stops at the imine salt, which prevents over-addition (unlike acid chlorides). Acidic hydrolysis then yields the ketone.

  • Grignard Preparation:

    • Flame-dry a 500 mL 3-neck flask under N2 flow.

    • Add Mg turnings (1.2 equiv) and a crystal of iodine.

    • Add 10 mL of anhydrous THF .

    • Add 1/10th of the 3-bromotoluene (total 1.1 equiv) solution in THF to initiate. Once reflux starts (turbidity/color loss), dropwise add the remaining 3-bromotoluene over 30 mins.

    • Reflux for 1 hour to ensure complete formation of 3-tolylmagnesium bromide .

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Dropwise add 3-chlorobenzonitrile (1.0 equiv) dissolved in THF.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. (Solution typically turns dark red/brown).

  • Hydrolysis:

    • Cool to 0°C. Quench slowly with 3M HCl (excess).

    • Reflux the biphasic mixture for 2 hours to hydrolyze the intermediate ketimine species.

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash organics with NaHCO3 and Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Distillation or Flash Chromatography (Hexane/EtOAc 95:5).

    • Target Yield: 75-85%.[5]

Phase 2: Wohl-Ziegler Bromination

Rationale: Radical bromination is highly specific for the benzylic position. Strictly anhydrous conditions are required to prevent hydrolysis to the alcohol.

  • Setup:

    • Dissolve 3-Chloro-3'-methylbenzophenone (1.0 equiv) in CCl4 (or PhCF3) (0.2 M concentration).

    • Add NBS (1.05 equiv) and Benzoyl Peroxide (0.05 equiv).

  • Reaction:

    • Heat to reflux.[4][6][7][8] Monitor the reaction by the appearance of succinimide (floats on surface).

    • Critical Checkpoint: Use a bright light source (tungsten lamp) to aid radical initiation if reaction is sluggish.

    • Reflux for 3-6 hours. Monitor by TLC (the bromide is usually less polar than the methyl precursor).

  • Workup:

    • Cool to 0°C to precipitate succinimide completely.

    • Filter off the solid succinimide.

    • Concentrate the filtrate to obtain crude 3-Chloro-3'-(bromomethyl)benzophenone .

    • Note: Use immediately in Phase 3 to avoid degradation.

Phase 3: Morpholine Substitution

Rationale: A standard S_N2 reaction. Excess morpholine acts as both the nucleophile and the base to scavenge HBr.

  • Reaction:

    • Dissolve the crude bromide from Phase 2 in Acetonitrile (MeCN).

    • Add Morpholine (2.5 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 2-4 hours.

    • Optional: If reaction is slow, heat to 50°C.

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in DCM and wash with water (to remove excess morpholine/salts).

    • Wash with dilute NaHCO3.

  • Final Purification:

    • Recrystallize from Ethanol/Hexane or purify via column chromatography (DCM/MeOH 98:2).

    • Product: 3-Chloro-3'-morpholinomethyl benzophenone (White to off-white solid).

Process Workflow Diagram

Workflow Start Start: 3-Bromotoluene + Mg + THF Grignard Grignard Reagent (3-TolylMgBr) Start->Grignard Initiation Coupling Add 3-Chlorobenzonitrile (0°C -> RT) Grignard->Coupling Hydrolysis Acid Hydrolysis (HCl) Reflux 2h Coupling->Hydrolysis Intermediate1 Isolate: 3-Chloro-3'-methyl benzophenone Hydrolysis->Intermediate1 Extract & Dry Bromination NBS / BPO / Reflux (Wohl-Ziegler) Intermediate1->Bromination Filtration Filter Succinimide Concentrate Filtrate Bromination->Filtration Amination Add Morpholine (2.5 eq) in MeCN Filtration->Amination Crude Bromide Final Final Product: 3-Chloro-3'-morpholinomethyl benzophenone Amination->Final Workup & Purify

Caption: Step-by-step experimental workflow from raw materials to purified target compound.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the diagnostic singlet at ~3.5-3.6 ppm (2H) corresponding to the benzylic methylene bridge (-CH2-N).

    • Morpholine ring protons should appear as two triplets/multiplets at ~2.4 ppm (N-CH2) and ~3.7 ppm (O-CH2).

    • Aromatic region (7.4 - 7.8 ppm) will show complex splitting due to meta-substitution.

  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak [M+H]+ at 316.1 m/z (Calculated MW: 315.79).

    • Isotope pattern should show the characteristic 3:1 ratio for ^35Cl/^37Cl.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%).

    • Purity Target: >98.5% (Area %).

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Recrystallize from water if yellow/brown (degraded NBS leads to side reactions).

  • Benzoyl Peroxide: Explosive risk when dry. Handle wet or in solution.[8] Do not grind.

  • Morpholine: Corrosive and flammable liquid. Use in a fume hood.

  • 3-Chlorobenzonitrile: Toxic by ingestion and skin contact.

References

  • Sigma-Aldrich. 3-Chloro-3'-morpholinomethyl benzophenone Product Entry (CAS 898765-41-8).[1] Retrieved from .

  • ChemicalBook. Synthesis of 3-Chloro-3'-methylbenzophenone and derivatives. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and Evaluation of Benzophenone Derivatives. PMC Articles. Retrieved from .

  • BenchChem. Protocols for Mannich and Benzylic Substitution Reactions. Retrieved from .

  • PrepChem. Synthesis of 3-chlorobenzophenone via Friedel-Crafts (Comparative Method). Retrieved from .

Sources

Application

Comprehensive Application Note: 3-Chloro-3'-morpholinomethyl Benzophenone in Medicinal Chemistry

Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, the design of novel therapeutics frequently relies on the strategic fusion of privileged scaffolds. 3-Chloro-3'-morpholinomethyl benzophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, the design of novel therapeutics frequently relies on the strategic fusion of privileged scaffolds. 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a highly versatile, dual-pharmacophore organic building block. It integrates the photoreactive and target-binding properties of a benzophenone core with the pharmacokinetic advantages of a morpholine ring[1].

The benzophenone moiety is ubiquitous in drug discovery, known for its ability to engage in robust hydrophobic interactions and π-π stacking within deep protein binding pockets[1]. However, highly lipophilic diaryl ketones often suffer from poor aqueous solubility. The strategic incorporation of a morpholinomethyl group at the 3'-position introduces a basic nitrogen center, enabling the formation of water-soluble salts and serving as a critical hydrogen-bond acceptor[2]. Furthermore, the 3-chloro substitution on the opposing phenyl ring modulates the electronic distribution of the ketone, enhances lipophilicity (LogP), and allows for precise steric fitting and halogen bonding within target active sites[2].

This application note details the physicochemical profiling, biological applications, and validated experimental workflows for utilizing 3-Chloro-3'-morpholinomethyl benzophenone in the development of anticancer and anti-inflammatory agents.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for downstream late-stage functionalization and formulation. Table 1 summarizes the critical physicochemical data.

Table 1: Physicochemical Properties of 3-Chloro-3'-morpholinomethyl benzophenone [3]

PropertyValue / DescriptionPharmacological Significance
CAS Number 898765-41-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C18H18ClNO2Dictates the mass balance in synthetic workflows.
Molecular Weight 315.8 g/mol Optimal for Lipinski’s Rule of 5 compliance (MW < 500).
Structural Features Diaryl ketone, tertiary amine, aryl chlorideProvides multiple orthogonal sites for derivatization.
Solubility Profile Soluble in DMSO, DMF, DCM; sparingly in waterMorpholine nitrogen allows for HCl/mesylate salt formation to boost aqueous solubility.

Key Applications in Drug Discovery

Anticancer Therapeutics: Tubulin Polymerization Inhibition

Morpholine-conjugated benzophenone analogs have emerged as potent inhibitors of microtubule dynamics[4]. These derivatives exhibit high binding affinities for the colchicine binding site of tubulin[4]. By binding to the interface between α- and β-tubulin heterodimers, they prevent the longitudinal assembly of microtubules. This disruption halts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via caspase-3 activation[4]. The 3-chloro substituent enhances the binding affinity through favorable hydrophobic contacts deep within the β-tubulin subunit.

Anti-Inflammatory & Antimicrobial Agents

Benzophenone derivatives bearing amine or morpholine moieties have demonstrated significant inhibition of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. The morpholine ring acts as a key pharmacophore that interacts with the hinge region of various kinases involved in inflammatory signaling cascades[1][2].

Table 2: Comparative In Vitro Activity of Morpholine-Benzophenone Analogs [1][2]

Compound ClassPrimary Target / Cell LineObserved Activity (IC50)Mechanism of Action
Bromo-morpholinomethyl benzophenoneDLA (Dalton's Lymphoma)12.5 µMApoptosis induction / Tubulin inhibition
Fluoro-benzophenone derivativeIL-6 (Cytokine)0.19 µMPro-inflammatory cytokine suppression
Chloro-morpholinomethyl benzophenoneTubulin (Colchicine site)Derivative dependentMicrotubule depolymerization

Logical Relationships and Signaling Pathways

To understand the structural causality and biological impact of 3-Chloro-3'-morpholinomethyl benzophenone, the following diagrams map its structure-activity relationship (SAR) and its downstream apoptotic pathway.

SAR_Map Core 3-Chloro-3'-morpholinomethyl Benzophenone Benzophenone Benzophenone Scaffold (Hydrophobic Binding) Core->Benzophenone Morpholine Morpholine Ring (Aqueous Solubility) Core->Morpholine Chloro 3-Chloro Substituent (Halogen Bonding) Core->Chloro Tubulin Colchicine Binding Site Benzophenone->Tubulin π-π stacking PK Improved Pharmacokinetics Morpholine->PK Salt formation Affinity Target Affinity & Steric Fit Chloro->Affinity Lipophilicity

Fig 1. Pharmacophore mapping and SAR of 3-Chloro-3'-morpholinomethyl benzophenone.

MOA_Pathway Drug Morpholine-Benzophenone Tubulin Tubulin Heterodimer Drug->Tubulin Binds Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts Spindle Apoptosis Apoptosis (Caspase-3) CellCycle->Apoptosis Triggers Cell Death

Fig 2. Apoptotic signaling pathway triggered by tubulin polymerization inhibition.

Experimental Protocols

The following protocols provide self-validating systems for synthesizing advanced derivatives from 3-Chloro-3'-morpholinomethyl benzophenone and subsequently evaluating their biological efficacy.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

Because the 3-chloro position is an active site for cross-coupling, this protocol details the synthesis of extended biaryl systems, which are critical for increasing the depth of insertion into the tubulin binding pocket.

Rationale & Causality: Aryl chlorides are notoriously challenging to activate compared to bromides or iodides. Therefore, Pd(dppf)Cl₂ is selected as the catalyst because its bidentate phosphine ligand (dppf) provides the necessary electron density and steric bulk to facilitate the oxidative addition of the strong C-Cl bond. A biphasic 1,4-dioxane/water solvent system is utilized; the water dissolves the inorganic base (K₂CO₃) to accelerate the transmetalation step, while dioxane maintains the solubility of the morpholine-benzophenone core.

Materials:

  • 3-Chloro-3'-morpholinomethyl benzophenone (1.0 eq)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-3'-morpholinomethyl benzophenone, the aryl boronic acid, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with high-purity Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O mixture via syringe.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C in an oil bath and stir vigorously for 12–16 hours. Self-Validation: Monitor reaction completion via TLC (DCM:MeOH 95:5) or LC-MS. The disappearance of the starting mass (m/z 316 [M+H]+) confirms oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The basic morpholine nitrogen ensures the product remains in the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the functionalized biaryl morpholine-benzophenone derivative.

Protocol B: In Vitro Tubulin Polymerization Assay (High-Throughput Fluorescence)

To validate the anticancer potential of the synthesized derivatives, this cell-free assay measures the compound's ability to inhibit the intrinsic assembly of tubulin into microtubules.

Rationale & Causality: Tubulin polymerization is highly dependent on temperature and nucleotide presence. The assay utilizes PIPES buffer because it mimics the intracellular environment and stabilizes tubulin heterodimers better than standard phosphate buffers. GTP is strictly required as the energy source for longitudinal protofilament assembly. A fluorescent reporter (e.g., DAPI) is used, which exhibits enhanced fluorescence when bound to polymerized microtubules.

Materials:

  • Porcine brain tubulin (>99% pure)

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (10 mM stock)

  • Fluorescent reporter (e.g., Cytoskeleton Inc. Tubulin reporter)

  • Test compounds (10 mM stocks in DMSO)

  • Positive Control: Colchicine or Paclitaxel

Step-by-Step Procedure:

  • Compound Preparation: Dilute the test compound in PEM buffer to achieve final well concentrations ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Plate Setup: Pre-warm a 96-well half-area black microplate to 37°C. Add 10 µL of the diluted test compounds, vehicle control (1% DMSO), and positive control (Colchicine) to respective wells.

  • Tubulin Master Mix: On ice, prepare a master mix containing 3 mg/mL tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer. Crucial Step: Tubulin must be kept strictly on ice until the reaction is initiated to prevent premature polymerization.

  • Initiation: Rapidly dispense 40 µL of the Tubulin Master Mix into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis & Self-Validation: Plot the Vmax (maximum slope of the growth phase) against compound concentration to determine the IC50. The assay is self-validating if the vehicle control shows a classic sigmoidal polymerization curve and Colchicine completely flattens the curve (inhibition).

References

  • ResearchGate. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. Retrieved from: [Link]

  • National Institutes of Health (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from:[Link]

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for 3-Chloro-3'-morpholinomethyl Benzophenone

Executive Summary 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a critical bifunctional intermediate in the synthesis of CNS-active agents and antihistamines. Its structure features two distinct reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a critical bifunctional intermediate in the synthesis of CNS-active agents and antihistamines. Its structure features two distinct reactive handles: a deactivated aryl chloride and a benzophenone ketone, alongside a Lewis-basic morpholine moiety.

This guide provides an evidence-based framework for solvent selection, addressing the unique solubility challenges posed by the amphiphilic nature of the molecule (lipophilic diaryl core vs. polar basic side chain). It prioritizes Green Chemistry principles (GSK/Pfizer solvent guides) while ensuring high yield and purity in metal-catalyzed cross-couplings and carbonyl manipulations.

Physicochemical Profiling & Solubility Map

Understanding the solute-solvent interaction is the precursor to successful reaction design.

PropertyValue (Est.)Implication for Solvent Selection
LogP 3.2 – 3.5Highly soluble in lipophilic solvents (Toluene, DCM).
pKa (Conj. Acid) ~7.4 (Morpholine)Basic nitrogen allows pH-dependent solubility switching.
H-Bond Acceptors 3 (N, O, Cl)Good solubility in alcohols and wet ethers.
Reactive Handles Aryl-Cl, KetoneAvoid protic solvents for organometallic steps; avoid ketones for amine crystallizations.
Solubility Decision Matrix
  • Free Base Form: Soluble in Toluene, 2-MeTHF, EtOAc, DCM. Insoluble in Water.[1]

  • Salt Form (HCl/Oxalate): Soluble in Water, Methanol, DMSO. Insoluble in Et2O, Hexanes.

Critical Reaction Scenarios & Solvent Protocols

Scenario A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)

Challenge: The aryl chloride is electronically deactivated (meta-position) and the morpholine nitrogen can act as a competitive ligand, potentially poisoning the Pd catalyst. Objective: Functionalize the Cl-position without N-oxide formation or catalyst deactivation.

Solvent Selection Strategy
  • Preferred: 1,4-Dioxane or t-Amyl Alcohol . High boiling points allow the activation energy required for aryl chlorides to be met.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) . Higher boiling point (80°C) than THF, separates easily from water during workup, and is derived from biomass.

  • Avoid: DMF/DMAc (difficult removal, potential decomposition at high T), DCM (too low boiling).

Protocol 1: Suzuki-Miyaura Coupling in 2-MeTHF
  • Charge: 1.0 eq 3-Chloro-3'-morpholinomethyl benzophenone, 1.2 eq Boronic Acid, 2.0 eq K₃PO₄.

  • Solvent: Add 2-MeTHF (10 vol) and Water (2 vol). The biphasic system helps solubilize inorganic bases while keeping the organic substrate in the organic phase.

  • Degas: Sparge with Argon for 15 min. (Critical to prevent oxidation of morpholine).

  • Catalyst: Add 1-3 mol% Pd-catalyst (e.g., XPhos Pd G2 - bulky ligands prevent morpholine coordination).

  • Reaction: Heat to 75°C for 4-12 h.

  • Workup: Cool to RT. Separate layers. Wash organic layer with brine. The product remains in 2-MeTHF, allowing direct crystallization or concentration.

Scenario B: Chemoselective Ketone Reduction

Challenge: Reducing the ketone to the benzhydrol derivative without reducing the aryl chloride or forming N-oxides. Objective: Quantitative conversion to the secondary alcohol.

Solvent Selection Strategy
  • Preferred: Methanol (MeOH) or Ethanol (EtOH) . Promotes rapid NaBH₄ reduction via hydrogen bonding activation of the carbonyl.

  • Process Note: If the intermediate is an HCl salt, add 1.0 eq Et₃N to free-base in situ, or use stronger reducing agents in THF.

Protocol 2: NaBH₄ Reduction in Methanol
  • Dissolution: Dissolve 10g substrate in 100 mL MeOH (10 vol). Cool to 0°C.

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 30 min. (Exothermic).

  • Monitoring: Stir at 0-5°C. Monitor by HPLC. Reaction is usually complete in <1 h.

  • Quench: Add Acetone (2 vol) to destroy excess hydride, then concentrate.

  • Partition: Redissolve residue in Ethyl Acetate (green replacement for DCM) and wash with water.

Scenario C: Salt Formation & Purification

Challenge: Oily free bases are difficult to handle. Objective: Isolate a crystalline solid (HCl or Oxalate salt).

Protocol 3: Crystallization via Anti-Solvent
  • Solvent A (Dissolution): Dissolve crude free base in minimal Isopropanol (IPA) or Ethyl Acetate at 50°C.

  • Acid Addition: Add 1.05 eq of HCl (in IPA or Dioxane).

  • Solvent B (Anti-Solvent): Slowly add Heptane or MTBE until turbidity persists.

  • Cooling: Cool slowly to 0°C. The morpholine nitrogen protonates, drastically reducing solubility in the lipophilic mix, forcing crystallization.

Visual Decision Logic (Process Flow)

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolventSelection Start Substrate: 3-Chloro-3'-morpholinomethyl benzophenone ReactionType Select Transformation Start->ReactionType Path_Coupling Pd-Catalyzed Coupling (C-C or C-N Bond) ReactionType->Path_Coupling Path_Reduction Carbonyl Reduction (Ketone -> Alcohol) ReactionType->Path_Reduction Path_Salt Salt Formation (Purification) ReactionType->Path_Salt Solv_Coupling_Green Recommended: 2-MeTHF or t-Amyl Alcohol (High T, Phase Sep) Path_Coupling->Solv_Coupling_Green Green Chem Solv_Coupling_Trad Traditional: Toluene or 1,4-Dioxane (Effective but toxicity issues) Path_Coupling->Solv_Coupling_Trad Legacy Warning_Coupling AVOID: DMF/NMP (Workup difficulty) AVOID: DCM (Low T) Path_Coupling->Warning_Coupling Solv_Red_Green Recommended: Ethanol or Methanol (Fast kinetics) Path_Reduction->Solv_Red_Green Solv_Red_Alt Alternative: THF (if solubility limited) Path_Reduction->Solv_Red_Alt Solv_Salt_System System: Solvent: IPA or EtOAc Anti-solvent: Heptane Path_Salt->Solv_Salt_System

Figure 1: Solvent selection decision tree based on reaction type and green chemistry compliance.

Green Chemistry & Safety Assessment

When scaling reactions involving this intermediate, adhere to the CHEM21 Solvent Selection Guide .

Solvent ClassSolventsStatus for this MoleculeReasoning
Recommended 2-MeTHF, IPA, EtOH, EtOAc Green Bio-derived options (2-MeTHF, EtOH) or low toxicity (EtOAc). Excellent solubility profile for the benzophenone core.
Problematic Toluene, THF, Cyclohexane Yellow Toluene is usable for high-temp couplings but has neurotoxicity concerns. THF forms peroxides; 2-MeTHF is a superior drop-in replacement.
Hazardous DCM, DMF, NMP, Hexane Red DCM (carcinogen) is often used for extractions but should be replaced by EtOAc. DMF poses reprotoxic risks and is hard to remove from the basic morpholine product.

Safety Note: The morpholine moiety is a secondary amine derivative. Ensure no nitrosating agents (e.g., nitrites) are present in the solvent or reagents to avoid forming N-nitrosomorpholines (potent carcinogens).

References

  • ACS Green Chemistry Institute. Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[2][3] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[2][4] [Link]

Sources

Application

Application Note: Catalytic Architectures of 3-Chloro-3'-morpholinomethyl Benzophenone

This guide details the catalytic applications of 3-Chloro-3'-morpholinomethyl benzophenone , focusing on its primary role as a Self-Initiating Photoinitiator (SIPI) and its emerging utility in Photoredox Catalysis . Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications of 3-Chloro-3'-morpholinomethyl benzophenone , focusing on its primary role as a Self-Initiating Photoinitiator (SIPI) and its emerging utility in Photoredox Catalysis .

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a specialized class of "tethered" benzophenone derivatives designed to overcome the limitations of bimolecular Type II photoinitiators. By integrating a benzophenone chromophore (electron acceptor) and a morpholine moiety (hydrogen donor) within the same molecular scaffold, this derivative functions as a single-component photoinitiating system . This architecture significantly enhances catalytic efficiency in free-radical polymerization (FRP) and offers unique reactivity in photoredox organic synthesis by minimizing diffusion control limits.

Mechanistic Principles

The "Tethered" Synergist Effect

Standard benzophenone catalysis requires an external amine co-catalyst to undergo Hydrogen Atom Transfer (HAT). This bimolecular process is diffusion-controlled and often suffers from amine migration (blooming). In 3-Chloro-3'-morpholinomethyl benzophenone , the morpholinomethyl group serves as an intramolecular hydrogen donor .

  • Excitation: UV light promotes the benzophenone moiety to its singlet state (

    
    ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
    
    
    
    ).
  • Intramolecular HAT: The triplet carbonyl abstracts a hydrogen atom from the methylene group

    
     to the morpholine nitrogen.
    
  • Radical Generation: This produces a ketyl radical (usually inactive) and a highly reactive

    
    -aminoalkyl radical, which initiates the catalytic cycle.
    
Electronic Tuning via 3-Chloro Substitution

The chlorine substituent at the 3-position is not merely structural; it exerts an inductive effect (-I) that:

  • Stabilizes the Triplet State: Modulates the energy gap (

    
    ), potentially extending the triplet lifetime.
    
  • Heavy Atom Effect: Mildly enhances the rate of Intersystem Crossing (ISC) via spin-orbit coupling, increasing the quantum yield of the reactive triplet state compared to unsubstituted benzophenone.

Pathway Visualization

The following diagram illustrates the transition from ground state to catalytic radical generation.

G cluster_0 Photophysical Cascade Ground Ground State (3-Cl-3'-Morph-BP) Singlet Singlet State (S1) Excited Ground->Singlet hv (UV absorption) Triplet Triplet State (T1) Reactive Diradical Singlet->Triplet ISC (Cl-assisted) TS Cyclic Transition State (Intramolecular) Triplet->TS Conf. Change Radicals Radical Pair (Ketyl + α-Aminoalkyl) TS->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Catalytic Turnover

Caption: Photophysical cascade demonstrating the intramolecular H-abstraction mechanism unique to tethered aminobenzophenones.

Experimental Protocols

Protocol A: High-Efficiency UV-Curing Formulation

Objective: To demonstrate the self-initiating capability of the derivative in acrylate polymerization without external amine synergists.

Materials:

  • Monomer: 1,6-Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA).

  • Catalyst: 3-Chloro-3'-morpholinomethyl benzophenone (1.0 - 3.0 wt%).

  • Solvent: None (Neat formulation) or minimal Acetone for solubilization if required.

Workflow:

  • Preparation: Dissolve the catalyst directly into the acrylate monomer. Sonicate for 5 minutes at 25°C to ensure homogeneity.

    • Note: The morpholine moiety aids solubility in polar acrylates compared to pure benzophenone.

  • Coating: Apply a 25

    
    m film onto a glass substrate using a wire-wound bar coater.
    
  • Curing: Expose to a medium-pressure Hg lamp (80 W/cm) or UV-LED (365 nm).

  • Validation (Tack-Free Time): Measure the time required for the surface to become non-sticky.

    • Expected Result: < 2 seconds at high intensity, significantly faster than Benzophenone alone (which would not cure effectively without added amine).

Protocol B: Real-Time FTIR Kinetics Monitoring

Objective: To quantify the catalytic conversion rate of double bonds.

Setup:

  • FTIR Spectrometer with a temperature-controlled ATR accessory.

  • UV-Light Guide coupled to the ATR crystal.

Step-by-Step:

  • Baseline: Record the spectrum of the uncured resin (focus on acrylate C=C peak at ~1635 cm⁻¹ or 810 cm⁻¹).

  • Irradiation: Trigger UV exposure simultaneously with FTIR data acquisition (Time-resolved mode, spectrum every 100 ms).

  • Data Processing: Calculate conversion (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the initial peak area and
    
    
    is the peak area at time
    
    
    .
  • Comparison: Plot Conversion vs. Time. The 3-Chloro derivative should show a steeper initial slope (higher

    
    ) compared to an equimolar mix of Benzophenone + N-methylmorpholine due to the entropy benefit of the tethered system.
    
Protocol C: Photoredox C-H Functionalization (Organic Synthesis)

Objective: Use the derivative as a Hydrogen Atom Transfer (HAT) photocatalyst for C(sp³)-H activation.

Reaction: Functionalization of THF or Cyclohexane. Reagents:

  • Substrate: Tetrahydrofuran (THF) (excess, solvent).

  • Trap: Diethyl maleate (1.0 equiv).

  • Catalyst: 3-Chloro-3'-morpholinomethyl benzophenone (5 mol%).

  • Light Source: 365 nm LED or Compact Fluorescent Lamp (CFL).

Procedure:

  • Degassing: Charge a Schlenk tube with catalyst and trap. Add THF. Freeze-pump-thaw x3 to remove oxygen (O₂ quenches the triplet state).

  • Irradiation: Stir the solution under inert atmosphere (N₂/Ar) while irradiating for 12-24 hours.

  • Workup: Evaporate solvent. Analyze crude by ¹H NMR.

  • Mechanism: The excited catalyst abstracts a hydrogen from THF. The resulting THF radical adds to the diethyl maleate. The catalyst is regenerated by back-hydrogen transfer or disproportionation (though often used sacrificially in initiation, in this cycle it acts as a radical shuttle).

Comparative Data Analysis

The following table contrasts the performance of 3-Chloro-3'-morpholinomethyl benzophenone against industry standards.

FeatureBenzophenone (BP)BP + Morpholine (Mix)3-Cl-3'-Morph-BP (Tethered)
Type Type II (Bimolecular)Type II (Bimolecular)Pseudo-Type I (Unimolecular)
Odor LowHigh (Amine smell)Low / Negligible
Extractability HighHigh (Amine leaches)Low (Incorporated into network)
Oxygen Inhibition HighModerateReduced (Amine consumes O₂)
Reactivity (Rate) SlowMediumFast (High local concentration)

References

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • BenchChem. (2023). 3-Cyano-4'-morpholinomethyl benzophenone and Analogs: Structure and Applications. Link

  • Sigma-Aldrich. (2023).[1] Benzophenone Derivatives and Photoinitiators Product Guide. Link

  • Tehfe, M. A., et al. (2013). Type II Photoinitiators: A Comprehensive Review. Macromolecular Rapid Communications. Link

  • Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

Sources

Method

storage and handling protocols for 3-Chloro-3'-morpholinomethyl benzophenone

Application Note: Storage and Handling Protocols for 3-Chloro-3'-morpholinomethyl benzophenone Part 1: Abstract & Compound Profile 3-Chloro-3'-morpholinomethyl benzophenone is a functionalized diarylketone intermediate f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling Protocols for 3-Chloro-3'-morpholinomethyl benzophenone

Part 1: Abstract & Compound Profile

3-Chloro-3'-morpholinomethyl benzophenone is a functionalized diarylketone intermediate frequently utilized in medicinal chemistry as a scaffold for CNS-active agents and kinase inhibitors. Its structure combines a photoactive benzophenone core with a basic morpholine side chain. This dual functionality presents specific stability challenges: the ketone moiety is susceptible to UV-induced photoreduction, while the tertiary amine (morpholine) is prone to oxidative degradation and hygroscopic uptake.

This guide defines the Gold Standard protocols for the receipt, storage, solubilization, and handling of this compound to ensure experimental reproducibility and compound integrity.

Physicochemical Profile[1][2][3][4]
PropertySpecificationNotes
Molecular Formula C₁₈H₁₈ClNO₂
Molecular Weight 315.79 g/mol
CAS Number 898765-41-8
Appearance White to Off-white SolidYellowing indicates oxidation or photolysis.[1][2]
Solubility (Predicted) DMSO, Methanol, DCM, ChloroformLow solubility in water (neutral pH).
pKa (Predicted) ~7.5 - 8.0 (Morpholine N)Basic character; forms salts with acids.

Part 2: Health, Safety, and Environment (HSE)

WARNING: Treat this compound as a Hazardous Substance . While specific toxicological data for this isomer may be limited, the structural components (Benzophenone and Morpholine) dictate the safety profile.

  • Benzophenone Core: Class 2B Carcinogen (IARC).[3] Potential endocrine disruptor.

  • Morpholine Moiety: Skin/Eye Irritant. Potential for N-oxide formation.

  • Chlorinated Ring: Potential environmental persistence.

Mandatory PPE:

  • Respiratory: N95/P2 particulate respirator or fume hood operation (Required for powders).

  • Dermal: Nitrile gloves (Double gloving recommended for stock preparation).

  • Ocular: Chemical safety goggles.

Part 3: Storage Protocols

The integrity of 3-Chloro-3'-morpholinomethyl benzophenone relies on minimizing three degradation vectors: Photolysis (Light) , Hydrolysis/Hygroscopicity (Moisture) , and Oxidation (Air) .

Long-Term Storage (Archive > 30 Days)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is Critical . The free base morpholine is susceptible to air oxidation.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

    • Rationale: Amber glass blocks UV radiation (<400 nm) preventing benzophenone radical formation. Teflon liners prevent leaching of plasticizers by the amine.

Short-Term Storage (Active Use < 30 Days)
  • Temperature: 2–8°C (Refrigerated).

  • Desiccation: Store vials inside a secondary container (desiccator jar) with active silica gel or Drierite™.

  • Equilibration: ALWAYS allow the vial to reach room temperature (20–25°C) before opening.

    • Mechanism:[1][4] Opening a cold vial in humid air causes immediate condensation on the solid, accelerating hydrolysis and clumping.

Part 4: Handling and Solubilization Workflows

Workflow Visualization

HandlingProtocol Receipt Receipt & QC (Check Appearance) Equilibration Thermal Equilibration (20°C, 30 mins) Receipt->Equilibration Store at 4°C Weighing Weighing (Anti-Static Mode) Equilibration->Weighing Dry Environment Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Vortex/Sonicate Aliquot Aliquot & Freeze (-20°C, Amber) Solubilization->Aliquot Avoid Freeze/Thaw

Figure 1: Logical workflow for the safe handling and preparation of stock solutions.

Stock Solution Preparation (Standard: 10 mM in DMSO)

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Note: Do not use water or aqueous buffers for the initial stock.

Protocol:

  • Calculate Mass: For 10 mL of 10 mM stock:

    
    
    
    
    
  • Weighing: Use an analytical balance with an ionizer (static eliminator). Morpholine derivatives can be "sticky" due to static charge.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

    • Troubleshooting: If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot: Immediately dispense into single-use amber microtubes (e.g., 50 µL aliquots).

  • Freeze: Snap-freeze in liquid nitrogen or place directly into -20°C storage.

Stability of Stock:

  • DMSO Stock (-20°C): Stable for 3–6 months.

  • Aqueous Working Solution: Prepare fresh. Stable for < 24 hours due to potential hydrolysis of the morpholine ring or precipitation.

Part 5: Stability & Degradation Mechanisms

Understanding why these protocols exist is crucial for troubleshooting.

Degradation Pathways

Degradation Compound 3-Chloro-3'-morpholinomethyl benzophenone Radical Ketyl Radical (Reactive Intermediate) Compound->Radical Photoreduction N_Oxide Morpholine N-Oxide (Impurity) Compound->N_Oxide Slow Oxidation UV UV Light (λ < 380nm) UV->Radical Oxygen Oxygen (Air) Oxygen->N_Oxide Dimer Benzpinacol Dimer (Precipitate) Radical->Dimer Dimerization

Figure 2: Primary degradation pathways: Photochemical dimerization of the benzophenone core and N-oxidation of the morpholine moiety.

  • Photoreduction: Benzophenones absorb UV light, forming a triplet state that abstracts hydrogen from solvents or the morpholine arm itself, leading to benzpinacol formation (precipitate).

  • N-Oxidation: The tertiary amine in morpholine can slowly react with atmospheric oxygen to form an N-oxide, changing the polarity and solubility of the drug.

Part 6: Emergency Procedures

  • Spill: Do not dry sweep (dust hazard). Dampen with ethanol-soaked tissues and wipe. Dispose of as hazardous chemical waste.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[5] The lipophilic nature of benzophenone aids dermal absorption; rapid removal is critical.

  • Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention.

References

  • PubChem. Compound Summary: Benzophenone (Core Structure Safety). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine (Handling of Derivatives). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Solutions for 3-Chloro-3'-morpholinomethyl benzophenone

Case ID: PUR-MBP-3CL Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Purifying 3-Chloro-3'-morpholinomethyl benzophenone presents a classic "lipophilic amine" challenge. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBP-3CL Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Purifying 3-Chloro-3'-morpholinomethyl benzophenone presents a classic "lipophilic amine" challenge. The molecule consists of a hydrophobic benzophenone core (LogP ~3.5–4.0) and a basic morpholine tail (pKa ~7.8–8.2).

Standard silica chromatography often fails due to the interaction between the morpholine nitrogen and acidic silanols, resulting in severe peak tailing and irreversible adsorption.[1] Furthermore, as a Mannich base, this compound is susceptible to retro-Mannich degradation under thermal stress or prolonged acidic exposure.

This guide details the Silanol Suppression Protocol (for Flash) and pH-Switching Strategy (for HPLC) to ensure >98% purity.

Part 1: Physicochemical Profile & Separation Logic

Before selecting a method, understand the molecular behavior governing the separation.

ParameterValue (Approx.)Chromatographic Implication
Core Structure BenzophenoneStrong UV absorption (254 nm); High lipophilicity.
Functional Group Morpholine (Tertiary Amine)pKa ~8.0 .[2] Protonated (ionized) at pH < 6; Neutral at pH > 9.
Substituent 3-ChloroElectron-withdrawing; increases retention in Reverse Phase (RP).
Stability Mannich BaseThermal Sensitivity: Avoid temperatures >40°C during evaporation.[3] Acid Sensitivity: Stable in mild acid, but prolonged exposure can hydrolyze the C-N bond.

Part 2: Purification Protocols

Method A: Flash Chromatography (Normal Phase)

Best for: Crude reaction mixtures (>500 mg scale).

The "Amine Problem": On untreated silica, the morpholine group hydrogen-bonds with silanols (


), causing the compound to streak from 

0.1 to 0.5.

The Fix: You must use a Basic Modifier to block silanols.[1]

Protocol 1: The "DCM/MeOH/Ammonia" System
  • Column Preparation: Pre-flush the silica cartridge with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA) .

  • Mobile Phase A: DCM

  • Mobile Phase B: 10% MeOH in DCM + 1% NH₄OH (28% aq) or 1% TEA .

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM) – Elutes non-polar impurities (e.g., 3-chlorobenzophenone).

    • 5–20 min: 0%

      
       30% B.
      
    • Target Elution: The product usually elutes between 5–10% MeOH.

Critical Note: Do not use Acetone or Ethyl Acetate as the primary solvent if using primary amines as modifiers (though morpholine is tertiary, avoiding side reactions is best practice). DCM is preferred for solubility.

Method B: Preparative RP-HPLC

Best for: Final polishing (>98% purity required) or removing closely eluting isomers.

The Logic: By adjusting the pH, you can toggle the morpholine between "Ionized" (polar, fast elution) and "Neutral" (lipophilic, slow elution).

Option 1: High pH (Recommended)

Why? At pH 10, the morpholine is deprotonated (neutral). The molecule interacts strongly with the C18 chain, improving peak shape and loading capacity.

  • Column: C18 with "Hybrid" or "High pH Stable" silica (e.g., XBridge, Gemini NX). Do not use standard silica C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).[4][5]

  • Gradient: 50% B

    
     95% B over 15 mins.
    
  • Detection: 254 nm.[3][6]

Option 2: Low pH (Standard)

Why? If high-pH columns are unavailable. The protonated amine elutes faster but may tail slightly.

  • Column: Standard C18 or C8.

  • Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if recovering compound; TFA salts are hygroscopic and hard to remove).

  • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Gradient: 10% B

    
     90% B. Note: Product will elute significantly earlier than in High pH method.
    

Part 3: Troubleshooting Guide (Q&A)

Q1: My peak looks like a "shark fin" (sharp front, long tail) on the Flash column. What is wrong?

  • Cause: Unsuppressed silanol activity.[5] The amine is dragging along the silica surface.

  • Solution: You likely forgot the modifier or the concentration is too low.

    • Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase reservoir immediately.

    • Prevention: Pre-wash the column with TEA-spiked solvent before loading the sample.

Q2: I see two spots on TLC/HPLC that merge together. Is it an isomer?

  • Cause: This is often "Ionization Splitting." If your mobile phase pH is near the pKa (approx pH 7–8), the molecule splits between protonated and neutral forms, traveling at different speeds.

  • Solution: Force the pH to one extreme.

    • Acidic:[6][7][8] Add 0.1% Formic Acid (pH ~2.7).

    • Basic: Add 0.1% Ammonium Hydroxide (pH ~10).

    • Result: The two peaks should collapse into a single, sharp peak.

Q3: My compound degraded after evaporation. It smells like formaldehyde.

  • Cause: Retro-Mannich Reaction. Heating a Mannich base, especially in the presence of water or acid, can reverse the synthesis, releasing morpholine and formaldehyde.

  • Solution:

    • Evaporate fractions at < 40°C .

    • Do not leave the compound sitting in acidic mobile phases (e.g., TFA/Water) overnight. Neutralize fractions with bicarbonate immediately after collection.

Q4: The crude mixture is very dark/tarry. Can I inject this directly?

  • Cause: Polymerization of side products. Direct injection will kill your column.

  • Solution: Perform an Acid-Base Extraction pre-cleanup:

    • Dissolve crude oil in EtOAc.

    • Extract with 1M HCl (Product goes into water; non-basic tars stay in EtOAc).

    • Discard organic layer.

    • Basify aqueous layer with NaOH to pH 12.

    • Extract back into fresh EtOAc.

    • Dry and load onto the column.

Part 4: Visual Decision Guides

Diagram 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Reaction Mixture PurityCheck Check Purity (TLC/LC-MS) Start->PurityCheck HighImpurity Low Purity (<70%) Dark/Tarry PurityCheck->HighImpurity Heavy Tars MedImpurity Medium Purity (70-90%) PurityCheck->MedImpurity Clean Rxn AcidBase Acid-Base Extraction (Remove neutrals/tars) HighImpurity->AcidBase Flash Flash Chromatography (Silica + 1% TEA) MedImpurity->Flash AcidBase->Flash HPLC Prep HPLC (C18, pH 10) Flash->HPLC If >99% req. Final Final Product (Free Base) Flash->Final If >95% ok HPLC->Final

Caption: Workflow for selecting the appropriate purification route based on crude purity levels.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Issue1 Problem: Peak Tailing Sol1 Add 1% TEA or NH4OH Issue1->Sol1 Silanol Interaction Issue2 Problem: Split Peaks Sol2 Adjust pH Away from pKa (8) Issue2->Sol2 Partial Ionization Issue3 Problem: Decomposition Sol3 Lower Temp <40C Avoid TFA Issue3->Sol3 Retro-Mannich

Caption: Quick-reference logic for resolving common chromatographic defects.

References

  • BenchChem Technical Support. (2025).[1][8][9] Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Organic Syntheses. (2012). Stannylamine Protocol for Synthesis of C-Substituted Morpholines. Organic Syntheses, 89, 357. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • ResearchGate Community. (2013). Tailing in TLC - Troubleshooting Basic Compounds. Retrieved from

Sources

Optimization

troubleshooting low conversion rates for 3-Chloro-3'-morpholinomethyl benzophenone

Technical Support Center: 3-Chloro-3'-morpholinomethyl benzophenone Executive Summary & Pathway Analysis The synthesis of 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) typically proceeds via a convergent r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-3'-morpholinomethyl benzophenone

Executive Summary & Pathway Analysis

The synthesis of 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) typically proceeds via a convergent route involving the construction of the benzophenone core followed by functional group manipulation. Low conversion rates are most frequently encountered during the final nucleophilic substitution (N-alkylation) step, where the morpholine moiety is introduced to the benzylic position.

While direct Mannich reactions are documented for electron-rich phenols, the deactivated nature of the benzophenone core necessitates a Benzylic Bromination


 Amination  sequence. The "stalling" of this reaction is often due to the Hydrohalic Acid Trap, a kinetic phenomenon where the generated acid neutralizes the remaining nucleophile.
Target Synthesis Pathway

The following diagram outlines the standard industrial route and identifies the Critical Control Points (CCPs) where conversion typically fails.

SynthesisPath cluster_0 CCP 1: Regioselectivity cluster_1 CCP 2: Labile Intermediate SM1 3-Chlorobenzoyl Chloride Int1 Intermediate A: 3-Chloro-3'-methyl benzophenone SM1->Int1 Friedel-Crafts (AlCl3) SM2 3-Bromotoluene SM2->Int1 Grignard Formation Int2 Intermediate B: 3-Chloro-3'-(bromomethyl) benzophenone Int1->Int2 Radical Bromination (NBS, AIBN) Prod Target: 3-Chloro-3'-morpholinomethyl benzophenone Int2->Prod N-Alkylation (Morpholine, Base)

Figure 1: Standard synthetic pathway highlighting Critical Control Points (CCPs). The red arrow indicates the bromination step prone to side reactions; the green arrow indicates the amination step prone to incomplete conversion.

Diagnostic Troubleshooting Guide

This section addresses specific failure modes in the conversion of Intermediate B (Benzylic Bromide) to the Target .

Issue 1: Reaction Stalls at ~50% Conversion

Symptom: TLC or LC-MS shows 50% starting material remaining despite prolonged reflux. Adding more heat degrades the product. Root Cause: The Self-Quenching Trap. The reaction produces HBr as a byproduct. Since morpholine is a base, the HBr protonates the unreacted morpholine, forming morpholinium bromide, which is non-nucleophilic. If you used a 1:1 stoichiometric ratio, the reaction will mathematically stop at 50%. Corrective Action:

  • Protocol Adjustment: Use 2.2 to 2.5 equivalents of morpholine. The excess acts as a scavenger for the HBr.

  • Alternative: Add an auxiliary inorganic base like K₂CO₃ (1.5 eq) or DIPEA (1.2 eq) to scavenge the acid, allowing you to use near-stoichiometric morpholine (1.1 eq).

Issue 2: Low Yield with Multiple Impurity Spots

Symptom: Conversion is high, but isolated yield is low. TLC shows a "streak" or baseline material. Root Cause: Quaternization (Over-Alkylation). The product (a tertiary amine) can compete with morpholine as a nucleophile, attacking another molecule of benzyl bromide to form a bis-benzyl morpholinium salt (quaternary ammonium). This is common in high-concentration reactions. Corrective Action:

  • Dilution: Run the reaction at 0.1 M to 0.2 M concentration.

  • Order of Addition: Add the benzylic bromide solution slowly (dropwise) to a solution of morpholine. This ensures the morpholine is always in local excess relative to the bromide, favoring mono-alkylation.

Issue 3: Precursor Instability (The "Hidden" Variable)

Symptom: The starting material (Intermediate B) looks pure by NMR but fails to react cleanly. Root Cause: Hydrolysis of Benzylic Bromide. Benzylic bromides are highly moisture-sensitive. If Intermediate B was stored without a desiccator, it may have partially hydrolyzed to the benzyl alcohol, which is unreactive toward morpholine under basic conditions. Corrective Action:

  • Validation: Check the precursor via ¹H NMR in CDCl₃. Look for the benzyl alcohol signal (typically a singlet around

    
     4.6–4.8 ppm, distinct from the bromide's 
    
    
    
    4.4–4.5 ppm).
  • Rework: If hydrolyzed, treat the material with SOCl₂ or PBr₃ to regenerate the halide before attempting amination.

Optimized Experimental Protocol

Objective: Synthesis of 3-Chloro-3'-morpholinomethyl benzophenone via Nucleophilic Substitution. Scale: 10 mmol basis.

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
3-Cl-3'-(bromomethyl)benzophenone 309.591.03.10 gSubstrate
Morpholine 87.121.21.05 mLNucleophile
Potassium Carbonate (anhydrous) 138.212.02.76 gAcid Scavenger
Acetonitrile (MeCN) --50 mLSolvent
Sodium Iodide (Catalytic) 149.890.1150 mgFinkelstein Catalyst

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Solvation: Add 3-Chloro-3'-(bromomethyl)benzophenone (3.10 g) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.

    • Note: MeCN is preferred over DMF for easier workup, but DMF can be used if solubility is an issue.

  • Activation: Add Sodium Iodide (NaI) (150 mg).

    • Mechanism:[5][6] NaI converts the benzylic bromide to the more reactive benzylic iodide in situ (Finkelstein reaction), significantly accelerating the rate at lower temperatures [1].

  • Base Addition: Add Potassium Carbonate (2.76 g) followed by Morpholine (1.05 mL).

  • Reaction: Heat the mixture to 60°C (internal temperature). Monitor by TLC (Eluent: 30% EtOAc in Hexanes) every 1 hour.

    • Checkpoint: Reaction should be complete within 2-4 hours. Do not reflux aggressively to avoid decomposition.

  • Workup:

    • Cool to room temperature.[1][5] Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification:

    • The crude product is a basic amine.[5] Purify via flash column chromatography on silica gel.

    • Critical: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to prevent the product from "streaking" or sticking to the acidic silica sites.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes internal optimization data for this transformation.

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
THF None (1 eq Morpholine)66 (Reflux)1248%Stalled (Salt formation).
THF TEA (2 eq)66 (Reflux)875%Slow kinetics.
DMF K₂CO₃25 (RT)492%Good, but DMF removal is difficult.
MeCN K₂CO₃ + cat. NaI 60 2.5 >98% Optimal conditions.
Toluene K₂CO₃110660%Poor solubility of inorganic base.

Advanced Troubleshooting: The "Reductive Amination" Alternative

If the benzylic bromide route remains problematic (e.g., due to extreme instability of the bromide intermediate), switch to Reductive Amination .

Pathway:

  • Oxidation: Convert 3-chloro-3'-methylbenzophenone to the aldehyde using a mild oxidant (e.g., Sommelet reaction or radical bromination followed by DMSO oxidation).

  • Amination: React the aldehyde with morpholine and Sodium Triacetoxyborohydride (STAB).

ReductiveAmination Aldehyde Aldehyde Precursor: 3-Chloro-3'-formylbenzophenone Product Target Product Aldehyde->Product Reductive Amination (No over-alkylation risk) Reagents Reagents: Morpholine + NaBH(OAc)3 DCM, RT Reagents->Product

Figure 2: Alternative Reductive Amination pathway. This route avoids the formation of the labile benzylic bromide and eliminates the risk of quaternary ammonium salt formation [2].

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (2025).[5] "Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone". BenchChem Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult standard Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated benzophenones or morpholine.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-3'-morpholinomethyl benzophenone

Case ID: PUR-MBP-3CL Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting & Standard Operating Procedures (SOP) Introduction: The Purity Imperative 3-Chloro-3'-m...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBP-3CL Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting & Standard Operating Procedures (SOP)

Introduction: The Purity Imperative

3-Chloro-3'-morpholinomethyl benzophenone is a critical pharmacophore, often serving as an intermediate in the synthesis of CNS-active agents or antihistamines. Its synthesis—typically via a Mannich reaction or nucleophilic substitution on a halomethyl benzophenone—introduces a specific profile of impurities: unreacted morpholine, bis-substituted byproducts, and neutral starting materials (e.g., 3-chlorobenzophenone).

Because the target molecule contains a basic tertiary amine (the morpholine ring) attached to a lipophilic benzophenone core, it possesses a "chemical handle" that allows for highly specific purification without chromatography. This guide prioritizes Acid-Base Extraction (ABE) as the primary purification vector, followed by crystallization techniques for polishing.

Phase 1: Initial Assessment & Diagnostics (FAQs)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. Is this normal? A: Yes. The "morpholinomethyl" moiety often disrupts crystal packing, leading to oils or low-melting solids, especially if residual solvent (e.g., toluene, DMF) or morpholine is present.

  • Immediate Action: Do not rely on evaporation alone. Residual morpholine acts as a solvent, preventing solidification. Proceed immediately to the Acid-Base Extraction protocol (Phase 2) to remove these impurities.

Q2: TLC shows a persistent spot running just above my product. What is it? A: This is likely the non-basic neutral impurity , such as unreacted 3-chlorobenzophenone or a bis-benzophenone ether dimer formed from formaldehyde side-reactions (if Mannich conditions were used).

  • Diagnostic: Run a TLC stain with Dragendorff’s reagent. Your product (tertiary amine) will stain orange/red. The neutral impurity will likely not stain or stain weakly.

  • Solution: These neutrals are insoluble in aqueous acid. The ABE protocol will wash them away.

Q3: The product color is yellow/orange instead of off-white. Does this affect reactivity? A: Yes. Color often indicates oxidation products (N-oxides) or conjugated impurities from the Mannich reaction (enones). These can act as radical scavengers in subsequent steps.

  • Solution: If ABE does not remove the color, a "carbon polish" during recrystallization (Phase 3) is required.

Phase 2: The Core Protocol – Acid-Base Extraction (ABE)

This is the most effective method for purifying 3-Chloro-3'-morpholinomethyl benzophenone. It exploits the basicity of the morpholine nitrogen (


) to separate it from neutral organic impurities.
The Logic (Mechanism of Action)
  • Acidification: Converts the target amine into its water-soluble hydrochloride salt. Neutral impurities remain in the organic layer.

  • Washing: The aqueous salt solution is washed with organic solvent to strip away non-basic contaminants.

  • Basification: The pH is raised, returning the target to its lipophilic free-base form.

  • Extraction: The pure free base is extracted back into organic solvent.

Step-by-Step Protocol

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Brine (Saturated NaCl)[1]

  • Drying Agent (

    
     or 
    
    
    
    )

Procedure:

  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).

  • Protonation (Extraction A): Transfer to a separatory funnel. Add 1M HCl (1.2 equivalents relative to theoretical amine yield). Shake vigorously for 2-3 minutes.

    • Checkpoint: The product is now in the top (aqueous) layer if using EtOAc, or bottom (organic) layer if using DCM? CRITICAL: Check densities. With 1M HCl (density ~1.02) and DCM (density ~1.33), the DCM is the bottom layer . However, the product is in the aqueous (top) layer .

  • Separation: Drain the organic layer (containing neutral impurities) into a "Waste Organic" flask. Keep the aqueous layer.

  • Wash: Wash the aqueous acidic layer with a fresh portion of DCM (5 mL/g). Separate and discard the organic wash.[2] This ensures removal of trapped neutrals.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until pH > 10. The solution should become cloudy as the free base oils out.

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with fresh DCM (3 x 10 mL/g).

  • Drying: Combine the organic extracts, wash with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
Visual Workflow (ABE)

ABE_Workflow Start Crude Mixture (Target Amine + Neutrals) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Protonation) Dissolve->AddAcid SepFunnel Separatory Funnel AddAcid->SepFunnel OrgLayer1 Organic Layer (Neutral Impurities) SepFunnel->OrgLayer1 Bottom Layer (DCM) AqLayer1 Aqueous Layer (Product-HCl Salt) SepFunnel->AqLayer1 Top Layer (Aq) Discard1 Discard to Waste OrgLayer1->Discard1 Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH (pH > 10) (Deprotonation) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Pure Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry Product Pure Product (3-Chloro-3'-morpholinomethyl benzophenone) Dry->Product

Figure 1: Acid-Base Extraction workflow for isolating basic morpholine derivatives from neutral impurities.

Phase 3: Polishing (Crystallization & Salt Formation)

If the oil from Phase 2 is chemically pure but physically difficult to handle, convert it to a crystalline salt or recrystallize the free base.[3]

Option A: Hydrohalide Salt Formation (Recommended)

Converting the free base to an HCl or HBr salt often yields a stable, high-melting solid that is easier to store and handle.

  • Dissolve the purified free base in Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas dropwise.

  • The white salt precipitate should form immediately.

  • Filter and wash with cold ether.

Option B: Recrystallization of Free Base

If the free base is a solid, use the following solvent systems based on polarity matching.

Solvent SystemRoleApplication
Ethanol / Water (9:1) StandardGood for removing trace inorganic salts. Dissolve hot in EtOH, add water until turbid, cool slowly.
Ethyl Acetate / Hexane PolarityIdeal for removing non-polar oils. Dissolve in min. hot EtOAc, add warm Hexane, cool.
Isopropanol (IPA) Single SolventBest for large-scale purification.

Phase 4: Advanced Troubleshooting

Issue: Emulsion Formation during Extraction
  • Cause: The morpholine group can act as a surfactant, especially at intermediate pH.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting Out).

    • Filter the biphasic mixture through a pad of Celite to break the emulsion.

    • Allow more time (up to 20 mins) for separation.

Issue: Low Yield after Acid Extraction
  • Cause: The product might be too lipophilic even as a salt (unlikely for this MW) or the pH was not high enough during the basification step.

  • Fix: Ensure the aqueous layer pH is >10 before the final extraction. Morpholine (

    
     8.3) requires pH > 10.3 to be 99% in the free base form.
    
Issue: Product Decomposes on Silica Column
  • Cause: Morpholine derivatives are basic and stick to acidic silanol groups on silica gel, causing streaking and decomposition.[1]

  • Fix: If you must use chromatography (e.g., to separate isomers), pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent. This neutralizes the acidic sites.[1]

    • Eluent: Hexane:Ethyl Acetate (3:1) + 1% Et3N.[1]

References

  • BenchChem. Laboratory Scale Purification of 2-Aminobenzophenone by Recrystallization. (Application Note). Retrieved from

  • BenchChem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (Protocol). Retrieved from

  • National Institutes of Health (NIH). Synthesis of novel morpholine conjugated benzophenone analogues. Bioorganic Chemistry, 2017. Retrieved from

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. (Educational Guide). Retrieved from

  • CristalChem. Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. Retrieved from

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Chloro-3'-morpholinomethyl benzophenone

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8). Status: Active Ticket Type: Technical Troubleshooting / Assa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8).

Status: Active Ticket Type: Technical Troubleshooting / Assay Optimization Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile

User Issue: "I cannot get 3-Chloro-3'-morpholinomethyl benzophenone into solution for my biological assay. It precipitates immediately upon addition to media."[1]

Scientist's Diagnosis: This compound is a classic Lipophilic Weak Base .[1]

  • The Core: The benzophenone backbone and chlorine substituent drive high lipophilicity (LogP > 3.0), making it naturally water-insoluble.[1]

  • The Handle: The morpholine nitrogen is the key to solubility. It has a pKa of approximately ~7.8–8.2.

  • The Problem: At physiological pH (7.4), a significant fraction of the molecule remains unprotonated (neutral) and crashes out of solution.[1]

The Solution: You must drive the equilibrium toward the protonated (ionized) species or encapsulate the lipophilic core.[1]

Diagnostic Workflow (Interactive Logic)

Before proceeding to protocols, use this logic tree to identify your specific failure mode.

Solubility_Troubleshooting Start Start: Visual Observation Cloudy Cloudy/Precipitate after dilution? Start->Cloudy Solvent Stock Solvent Used? Cloudy->Solvent Yes Diagnosis2 Diagnosis: 'Solvent Shock' Local concentration spike. Action: Stepwise Dilution. Cloudy->Diagnosis2 Immediate clumps? DMSO DMSO Solvent->DMSO Ethanol Ethanol Solvent->Ethanol Check_pH Check Buffer pH DMSO->Check_pH Ethanol->Check_pH pH_Neutral pH 7.4 (PBS/Media) Check_pH->pH_Neutral Most Common pH_Acidic pH < 6.0 Check_pH->pH_Acidic Diagnosis1 Diagnosis: 'The Crash' Free base insolubility. Action: Acidify or Salt Formation. pH_Neutral->Diagnosis1 Diagnosis3 Diagnosis: 'Intrinsic Hydrophobicity' Even salt is insoluble. Action: Cyclodextrins/Lipids. pH_Acidic->Diagnosis3

Figure 1: Decision matrix for diagnosing precipitation events during compound handling.

Standard Operating Procedures (SOPs)

Protocol A: The "Acid-Trap" Method (Recommended for Acute Assays)

Best for: Cell-free assays, short-term experiments, or when modifying pH is permissible.[1]

Mechanism: By lowering the pH slightly below the pKa of the morpholine nitrogen, we force protonation, creating a soluble cationic species in situ.[1]

Step-by-Step:

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL anhydrous DMSO (Concentration: ~31 mM). Vortex until clear.

  • Prepare Intermediate Buffer: Create a 100 mM Citrate or Acetate buffer at pH 5.5 .

  • The "Drop-wise" Dilution:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock drop-wise into the vortex of the stirring buffer.

    • Why? This prevents local high concentrations where the compound would otherwise aggregate before mixing.[1]

  • Final Adjustment: Once dissolved, you can carefully back-titrate to pH 6.5–7.0 if necessary, but watch for turbidity.

Protocol B: Cyclodextrin Encapsulation (Recommended for Cell Culture)

Best for: Live cell assays where pH must remain 7.4 and DMSO toxicity is a concern.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic benzophenone core sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with the media.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Milli-Q Water

  • 0.22 µm Syringe Filter

Step-by-Step:

  • Vehicle Preparation: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution.[1]

  • Compound Addition: Add your solid 3-Chloro-3'-morpholinomethyl benzophenone directly to this vehicle (avoiding DMSO if possible, or using minimal DMSO <0.5%).

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

  • Sterilization: Filter the solution through a 0.22 µm membrane.

  • Usage: Dilute this complex directly into cell culture media. The cyclodextrin prevents the "crash" upon contact with the aqueous phase.[1]

Comparative Data: Solubility Limits

The following table summarizes expected solubility thresholds based on solvent systems. Note: Values are empirical estimates based on structural analogs.

Solvent SystemStateMax Solubility (Est.)Stability
Pure DMSO Solution> 50 mMHigh (Months at -20°C)
PBS (pH 7.4) Suspension< 10 µMVery Low (Precipitates instantly)
Acetate Buffer (pH 5.0) Solution~ 1–5 mMModerate (Days at 4°C)
20% HP-β-CD (pH 7.4) Complex~ 2–10 mMHigh (Weeks at 4°C)

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn milky when I add it to cell media, even though it was clear in DMSO? A: This is the "Solvent Shift" effect.[1] Your compound is soluble in DMSO (lipophilic environment) but insoluble in water. When you dilute DMSO into media, the solvent power drops exponentially.[1] At pH 7.4, the morpholine is largely uncharged.[1] Fix: Use Protocol B (Cyclodextrins) or convert the compound to a Hydrochloride (HCl) salt before dissolving.[1]

Q2: Can I just heat the solution to get it to dissolve? A: Heating may temporarily dissolve the compound, but it creates a supersaturated solution.[1] As soon as it cools to room temperature or 37°C, it will likely crystallize, potentially damaging cells or skewing assay results with "false positives" due to aggregates. Do not rely on heat alone.

Q3: How do I make the HCl salt myself? A: Dissolve the free base in diethyl ether or ethanol.[1] Add a stoichiometric amount (1.1 equivalents) of HCl (e.g., 4M in dioxane).[1] The precipitate that forms is the hydrochloride salt.[1] Filter and dry it. This salt will have significantly faster dissolution kinetics in water.[1]

Q4: Is the chlorine atom unstable? A: No. The chlorine at the 3-position of the benzophenone ring is an aryl chloride.[1] It is chemically stable under standard physiological conditions and will not hydrolyze.[1]

References

  • Compound Identific

    • Sigma-Aldrich Product Catalog. "3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8)."[2] Accessed March 2026.

  • Solubility Mechanisms of Weak Bases

    • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1] European Journal of Pharmaceutical Sciences, 2004.

  • Cyclodextrin Formulation Str

    • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
  • DMSO Precipit

    • Di, L., & Kerns, E. H.[1] "Biological assay challenges from compound precipitation: strategies for bioassay optimization." Drug Discovery Today, 2006.

Sources

Troubleshooting

minimizing side reactions during benzophenone morpholinomethylation

Technical Support Center: Optimizing Benzophenone Morpholinomethylation As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Benzophenone Morpholinomethylation

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing morpholine-conjugated benzophenone analogs. These compounds are highly valued for their potent anticancer and antimicrobial properties[1]. However, the morpholinomethylation of activated benzophenones (such as hydroxybenzophenones) via the Mannich reaction is notoriously prone to side reactions.

This guide bypasses generic troubleshooting to address the fundamental thermodynamic and kinetic forces driving these side reactions. By understanding the causality behind the chemical behavior, you can transform an unpredictable synthesis into a self-validating, high-yield protocol.

The Chemistry of Benzophenone Morpholinomethylation

The reaction relies on the in situ generation of a morpholinium iminium ion, which acts as the electrophile in an aromatic substitution on the benzophenone ring[2]. Deviations from the target pathway occur when the delicate equilibrium between formaldehyde, morpholine, and the aminal intermediate is disrupted.

Mechanism HCHO Formaldehyde (or Paraformaldehyde) Aminal Bis(morpholino)methane (Aminal Intermediate) HCHO->Aminal + Morpholine Morph Morpholine Morph->Aminal Iminium Morpholinium Iminium Ion Aminal->Iminium H+ catalysis (- Morpholine) Product Target Mono-Mannich Base (Morpholinomethylated) Iminium->Product + Benzophenone Benzophenone Activated Benzophenone (e.g., Hydroxybenzophenone) Benzophenone->Product Dimer Methylene-Bridged Dimer (Side Reaction) Benzophenone->Dimer Excess HCHO Low Morpholine BisProduct Bis-alkylated Byproduct (Over-reaction) Product->BisProduct Excess Iminium High Temp

Figure 1: Mechanistic pathways in benzophenone morpholinomethylation, highlighting side reactions.

Diagnostic Q&A: Resolving Pathway Deviations

Q1: My LC-MS shows a high molecular weight byproduct lacking the morpholine moiety (+12 Da relative to two substrate molecules). What is this, and how do I prevent it? A: You are observing the formation of a methylene-bridged dimer (a diarylmethane derivative).

  • Causality: This occurs when the local concentration of free formaldehyde is too high relative to the active iminium ion. Free formaldehyde acts as the electrophile, forming a hydroxymethyl intermediate on the benzophenone ring, which then dehydrates and alkylates a second benzophenone molecule.

  • Solution: Always pre-mix morpholine and formaldehyde to pre-form the aminal/iminium equilibrium before introducing the benzophenone. Maintain a strict stoichiometric ratio where morpholine is in slight excess (1.1 eq) relative to formaldehyde (1.0 eq) to suppress free formaldehyde concentration.

Q2: The reaction stalls at 30% conversion, and I observe a massive accumulation of bis(morpholino)methane. How do I push the reaction to completion? A: Your reaction is kinetically trapped at the aminal stage.

  • Causality: The condensation of morpholine and formaldehyde rapidly forms bis(morpholino)methane (the aminal). For the reaction to proceed, this aminal must collapse into the reactive morpholinium iminium ion, a process requiring the departure of one morpholine equivalent. In aprotic solvents (like benzene or toluene), this cleavage is highly unfavorable without an acid catalyst[3].

  • Solution: Switch your solvent to absolute ethanol. Protic solvents facilitate the cleavage of the aminal via hydrogen bonding with the leaving morpholine group, selectively driving the formation of the phenolic Mannich base[3]. If an aprotic solvent is mandatory for substrate solubility, add a catalytic amount of glacial acetic acid (0.1 eq).

Q3: Why am I seeing significant amounts of the bis-morpholinomethylated byproduct? A: You are losing regiocontrol due to excessive thermal energy or poor stoichiometric control.

  • Causality: If your benzophenone substrate has multiple highly activated positions (e.g., ortho and para to a phenol OH), the first alkylation does not sufficiently deactivate the ring to prevent a second attack. At reflux temperatures (e.g., 78°C in ethanol), the energy gap between the transition states for the first and second alkylation narrows, leading to over-alkylation.

  • Solution: Lower the reaction temperature to 60°C. This leverages kinetic control, heavily favoring the mono-alkylated product. Ensure the iminium reagent does not exceed 1.05 equivalents.

Q4: I have excellent conversion in the reactor, but I lose my product during the aqueous workup. Why? A: Your product is undergoing retro-Mannich cleavage.

  • Causality: Mannich bases are inherently sensitive to extreme pH and heat[2]. During a highly acidic workup, protonation of the morpholine nitrogen creates an excellent leaving group. Subsequent heating (e.g., during rotary evaporation) provides the activation energy for an E1cB-like elimination, releasing morpholine and formaldehyde and reverting to the starting benzophenone.

  • Solution: Quench the reaction with a mild buffer (e.g., saturated NaHCO₃ or pH 7.5 phosphate buffer) to maintain near-neutrality during extraction. Never exceed 40°C when concentrating the organic phase.

Troubleshooting Workflow

Troubleshooting Start Issue Detected: Low Yield of Target Base LCMS Analyze Crude via LC-MS Start->LCMS Q1 High MW Byproduct (+100 Da)? LCMS->Q1 Sol1 Bis-alkylation: Reduce Iminium eq. to 1.05 Lower Temp to 60°C Q1->Sol1 Yes Q2 Accumulation of Aminal Intermediate? Q1->Q2 No Sol2 Poor Iminium Formation: Add 0.1 eq AcOH or Switch to Protic Solvent Q2->Sol2 Yes Q3 Loss During Aqueous Workup? Q2->Q3 No Sol3 Retro-Mannich Cleavage: Buffer aqueous phase to pH 7.5 Avoid heating during extraction Q3->Sol3 Yes

Figure 2: Decision tree for diagnosing and resolving common morpholinomethylation side reactions.

Empirical Data: Solvent & Thermodynamic Control

The following data summarizes the optimization of a standard 4-hydroxybenzophenone morpholinomethylation. Notice the stark contrast in byproduct formation when shifting from kinetic (60°C) to thermodynamic (reflux) control, and the critical role of protic solvents.

SolventAdditiveTemp (°C)Time (h)Target Mono-Mannich Yield (%)Bis-Mannich Byproduct (%)Methylene Dimer (%)
TolueneNone1101235.010.525.0
TolueneAcOH (0.1 eq)80865.215.05.3
EthanolNone78 (Reflux)682.18.4< 2.0
Ethanol None 60 10 89.5 < 2.0 < 1.0

Self-Validating Experimental Workflows

Protocol A: Optimized One-Pot Aminomethylation (Protic Solvent Approach)

Designed to maximize iminium formation while suppressing over-alkylation.

  • Reagent Pre-activation: In a 50 mL round-bottom flask, dissolve morpholine (1.05 mmol) in absolute ethanol (5 mL). Cool the solution to 0°C using an ice bath.

  • Controlled Iminium Generation: Add aqueous formaldehyde (37% w/w, 1.00 mmol) dropwise over 5 minutes.

    • Self-Validation Step: Stir for 30 minutes at room temperature. TLC (DCM:MeOH 9:1) should show the complete disappearance of free morpholine and the formation of a new, less polar spot corresponding to the aminal/iminium equilibrium. Do not proceed until this is confirmed.

  • Substrate Addition: Add the activated benzophenone derivative (1.00 mmol) in one single portion.

  • Kinetic Heating: Heat the reaction mixture to exactly 60°C. Maintain this temperature for 8–10 hours. Monitor via LC-MS to ensure the mono-alkylated mass is dominant.

  • Buffered Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure, strictly keeping the water bath below 40°C . Partition the crude residue between Ethyl Acetate (15 mL) and a pH 7.5 phosphate buffer (15 mL). Extract the aqueous layer twice more with EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Pre-formed Eschenmoser’s Salt Equivalent (For Unreactive Substrates)

If your benzophenone lacks strong activating groups (e.g., missing a hydroxyl group), the one-pot method will fail. Use this forced-electrophile approach.

  • Reagent Synthesis: Synthesize or purchase 4-methylenemorpholin-4-ium chloride (the morpholine equivalent of Eschenmoser's salt). This guarantees a 100% concentration of the active electrophile without any free formaldehyde present.

  • Anhydrous Reaction: Suspend the benzophenone substrate (1.0 mmol) and the pre-formed iminium salt (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Activation: Add a catalytic amount of trifluoroacetic acid (TFA, 0.05 mmol) to activate the benzophenone ring. Reflux for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA and free-base the resulting Mannich product before extraction.

References

  • Source: benchchem.
  • Title: SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)
  • Source: taylorandfrancis.

Sources

Optimization

improving thermal stability of 3-Chloro-3'-morpholinomethyl benzophenone

Welcome to the Technical Support Center for 3-Chloro-3'-morpholinomethyl benzophenone (3-CMMB) . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-3'-morpholinomethyl benzophenone (3-CMMB) . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of this compound.

3-CMMB is a halogenated benzophenone derivative featuring a morpholinomethyl group. Structurally, it is a Mannich base . The primary vector for thermal instability in this molecule is the carbon-nitrogen bond connecting the aromatic system to the morpholine ring. Under thermal stress, the unprotonated nitrogen lone pair facilitates a retro-Mannich-type cleavage, leading to the release of morpholine, formaldehyde, and aryl byproducts[1].

This guide provides field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your compound during synthesis, drying, and storage.

I. Quantitative Stability Profile

To understand the thermal boundaries of 3-CMMB, it is critical to compare its free base form with its protonated salt form. Protonating the morpholine nitrogen ties up the lone pair, significantly raising the activation energy required for C-N bond fission and oxidative degradation[2].

Table 1: Thermal Degradation Kinetics & Storage Parameters

Compound StateStorage TempAtmosphereEst. Half-Life (Solid)Primary Degradation Pathway
Free Base 60°C (Vacuum)Ambient< 12 HoursRetro-Mannich cleavage (Morpholine release)[1]
Free Base 25°CAir / Light~ 3 WeeksN-oxidation & subsequent Cope elimination
Free Base -20°CArgon (Dark)> 12 MonthsNegligible
HCl Salt 60°C (Vacuum)Ambient> 6 MonthsHighly stable; minor photolytic degradation
HCl Salt 25°CAir / Light> 24 MonthsStable (Requires desiccant due to hygroscopicity)

II. Mechanistic Pathway of Degradation

The following diagram illustrates the causality behind 3-CMMB degradation and the logical intervention (salt formation) used to prevent it.

G A 3-CMMB Free Base B Thermal Stress (>50°C) A->B C Oxidative Stress (O2/Light) A->C H Protonation (HCl Salt) A->H Salt Formation D Retro-Mannich Cleavage B->D C-N Bond Fission E N-Oxidation C->E Lone Pair Attack F Morpholine + Formaldehyde + Aryl Byproducts D->F G Cope Elimination Products E->G I Thermally Stable 3-CMMB-HCl H->I Locks Lone Pair I->B Resists

Mechanistic pathways of 3-CMMB thermal degradation and stabilization via salt formation.

III. Standard Operating Protocols

Protocol 1: Hydrochloride Salt Formation for Thermal Stabilization

Causality: Converting the free base to an HCl salt is the most effective way to prevent thermal mass loss corresponding to amine release[3]. This protocol is designed to be anhydrous to prevent hydrolysis of the benzophenone moiety.

  • Dissolution: Dissolve 1.0 g of 3-CMMB free base in 15 mL of anhydrous Methyl tert-butyl ether (MTBE) in a flame-dried round-bottom flask.

  • Temperature Control: Chill the solution to 0°C using an ice bath. Reasoning: The protonation is exothermic; localized heating can trigger premature degradation.

  • Acidification: Dropwise, add 1.05 equivalents of 4M HCl in dioxane under continuous Argon stirring.

  • Crystallization: Stir for 30 minutes at 0°C, then allow the mixture to warm to room temperature for 1 hour. A white crystalline precipitate (3-CMMB·HCl) will form.

  • Isolation & Drying: Filter the precipitate under a nitrogen blanket. Wash with 5 mL of cold MTBE. Dry the salt under high vacuum (< 0.1 mbar) at 30°C for 12 hours.

Protocol 2: HPLC-UV Self-Validation of Thermal Stability

Causality: To verify that your drying process did not degrade the compound, use this HPLC method to detect trace morpholine and benzophenone cleavage products.

  • Sample Preparation: Dissolve 1 mg of the dried 3-CMMB salt in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Reasoning: TFA ensures the morpholine nitrogen remains protonated on the column, preventing peak tailing.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Set UV detector to 254 nm (optimal for the benzophenone chromophore).

  • Validation: Pure 3-CMMB will elute as a single sharp peak. The presence of peaks at the solvent front (free morpholine) or altered retention times indicates thermal degradation.

IV. Troubleshooting & FAQs

Q1: Why does my 3-CMMB turn yellow/brown when dried under vacuum at 60°C? A: The color change is a macroscopic indicator of thermal degradation via retro-Mannich cleavage. The free base form is highly susceptible to C-N bond fission at temperatures exceeding 50°C, which releases morpholine and formaldehyde, leaving behind reactive aryl intermediates that polymerize into colored impurities[1]. Solution: Never dry the free base above 30°C. If heat must be applied to remove high-boiling solvents, convert the compound to its HCl salt first.

Q2: Can I store the free base in solution (e.g., Methanol or DMSO) at room temperature? A: This is highly discouraged. Protic solvents like methanol can act as nucleophiles over time, accelerating the displacement of the morpholine group. DMSO can act as a mild oxidant, promoting N-oxide formation. Solution: Store the compound as a lyophilized dry powder at -20°C.

Q3: I noticed degradation even when storing the compound at 4°C. What could be causing this? A: Trace heavy metals (e.g., Fe²⁺, Cu²⁺) introduced during synthesis or from metal spatulas can catalyze the generation of radical intermediates at the morpholinomethyl position, leading to rapid autocatalytic thermal degradation[1]. Solution: Ensure all glassware is acid-washed, use PTFE or ceramic spatulas, and consider passing the final compound through a metal-scavenging resin (e.g., QuadraPure) prior to final crystallization.

Q4: Does light exposure impact the thermal stability of 3-CMMB? A: Yes. Benzophenones are potent photoinitiators. Exposure to UV/ambient light excites the carbonyl group to a triplet state, which can abstract hydrogen atoms from the morpholinomethyl group, generating radicals that drastically lower the threshold for thermal decomposition. Solution: Always store in amber vials wrapped in aluminum foil.

V. Optimized Handling Workflow

Workflow S1 Synthesis of 3-CMMB S2 Purification (Metal-Free Silica) S1->S2 S3 Salt Formation (Anhydrous HCl) S2->S3 S4 Vacuum Drying (< 30°C) S3->S4 S5 Storage (-20°C, Argon, Dark) S4->S5

Optimized workflow for the synthesis, purification, and thermally stable storage of 3-CMMB.

VI. References

  • THERMAL BEHAVIOR OF MANNICH BASE N,N'-TETRA(4-ANTIPYRYL- METHYL)-1,2 DIAMINOETHANE (TAMEN) AND ITS BINUCLEAR COMPLEXES Part I. AKJournals. Available at:[Link]

  • The Degradation of Mannich Base Oximes. RSC Publishing. Available at:[Link]

  • Studies on the Thermostability of Modified Lyocell Dopes. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Chloro-3'-morpholinomethyl benzophenone

Case ID: PUR-MBP-3CL Status: Active Subject: High-Purity Crystallization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBP-3CL Status: Active Subject: High-Purity Crystallization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: Purifying 3-Chloro-3'-morpholinomethyl benzophenone presents a specific "dual-nature" challenge. You are balancing a lipophilic, aromatic core (the benzophenone) against a polar, basic tail (the morpholine).

  • The Benzophenone Core: Drives solubility in non-polar solvents (Toluene, Hexanes) and encourages π-stacking.

  • The Morpholine Tail: Introduces hydrogen bond acceptance and basicity, increasing solubility in alcohols and susceptibility to protonation.

Target Specification:

  • Purity: >99.5% (HPLC area%)

  • Form: Crystalline Solid (Avoidance of "oiling out")

  • Color: White to Off-White (Rejection of conjugated yellow impurities)

Solvent System Engineering

The most common failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than true crystallization. This occurs when the melting point of the solvated solute drops below the crystallization temperature.

Solvent Class Suitability Matrix
Solvent SystemRoleSuitabilityNotes
Isopropanol (IPA) PrimaryHigh Best balance of polarity. Good for cooling crystallization.
Ethanol / Water (9:1) AlternativeMedium Water acts as a strong anti-solvent but increases risk of oiling out if added too fast.
Ethyl Acetate / Hexane TraditionalLow-Medium Excellent for rejecting polar impurities, but the morpholine moiety often causes the product to "gum up" rather than crystallize.
Toluene ScavengerSpecialized Good for removing non-polar dimers, but yield is often poor due to high solubility.
Decision Logic: Selecting Your Path

Figure 1: Decision matrix for initial solvent selection based on the physical state of the crude intermediate.

Master Protocol: The "Cloud Point" Method

This protocol is designed to minimize thermal stress and prevent oiling out.

Prerequisites:

  • Crude Purity: Must be >85% (If lower, perform a silica plug filtration first).

  • Seed Crystals: Essential. If you have none, use Protocol B (Salt Formation) to generate a solid, then neutralize a small amount to get seeds.

Step-by-Step Procedure
  • Dissolution (The Saturation Point):

    • Charge crude 3-Chloro-3'-morpholinomethyl benzophenone into a reactor.

    • Add Isopropanol (IPA) at 3.0 volumes (3 mL per gram of solid).

    • Heat to 75°C (near reflux).

    • Observation: If solids remain, add IPA in 0.5 vol increments until fully dissolved. Do not exceed 5 volumes.

  • Clarification (Optional but Recommended):

    • If the solution is dark orange/brown, add activated carbon (5 wt%) and stir at 75°C for 15 mins.

    • Hot filter through Celite to remove carbon/inorganics.

  • The Critical Cooling Phase (Metastable Zone Control):

    • Cool the filtrate rapidly to 60°C .

    • SEEDING: At 55-60°C, add 0.5 wt% of pure seed crystals.

    • Hold: Maintain temperature at 55°C for 30 minutes. This "annealing" step allows the seeds to grow without new nucleation (preventing oiling).

  • Controlled Ramp:

    • Cool from 55°C to 20°C at a rate of 5°C per hour .

    • Why? Fast cooling traps impurities in the lattice and risks oil formation.

  • Isolation:

    • Filter the resulting white needles/prisms.

    • Wash with cold IPA (0°C) .

    • Dry under vacuum at 40°C.

Protocol B: The "Salt Switch" (High Purity Strategy)

If the free base refuses to crystallize or purity remains <99%, convert it to the Hydrochloride (HCl) salt. The salt lattice is significantly more robust and rejects organic impurities more efficiently.

Workflow:

  • Dissolve crude oil in Ethyl Acetate (EtOAc) (5 vol).

  • Cool to 0-5°C.

  • Slowly add HCl in Dioxane (4M) or bubble HCl gas until pH < 2.

  • The HCl salt will precipitate immediately as a white solid.

  • Filter and wash with EtOAc.

  • Recrystallization of Salt: Recrystallize the salt from Ethanol/Methanol .

  • Recovery: Resuspend pure salt in water, neutralize with NaHCO₃, and extract with CH₂Cl₂ to recover the ultra-pure free base.

Troubleshooting & FAQs

Q1: The solution turned cloudy, but then separated into a bottom oily layer. What happened?

Diagnosis: You hit the "Oiling Out" boundary. This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Fix:

  • Reheat to dissolve the oil.

  • Add a co-solvent to increase solubility slightly (e.g., add 5-10% Toluene to the IPA).

  • Seed at a higher temperature. If you seeded at 50°C, try seeding at 60°C.

Q2: My product is yellow. How do I get it white?

Diagnosis: The yellow color typically comes from conjugated by-products (e.g., traces of unreacted benzophenone derivatives or oxidation products). Fix:

  • Chemical Wash: Wash the organic solution of the crude material with 10% Sodium Bisulfite before crystallization. This reduces oxidative color bodies.

  • Charcoal: Use "Norit SX Ultra" activated carbon during the hot dissolution step.

Q3: The yield is too low (<60%).

Diagnosis: The morpholine group makes the molecule too soluble in alcohols. Fix:

  • Anti-Solvent: After the initial crystallization at room temperature, slowly add Water (dropwise) to the IPA mother liquor until the ratio is IPA:Water 3:1.

  • Cooling: Cool the final slurry to -10°C instead of 20°C.

Impurity Management Logic

Figure 2: Strategic rejection of specific impurities based on chemical properties.

References

  • Benzophenone Derivative Synthesis: Organic Syntheses, Coll. Vol. 1, p. 80 (1941); Vol. 8, p. 26 (1928). (Provides foundational chemistry for Friedel-Crafts and benzophenone handling).

  • Purification of Mannich Bases: BenchChem Technical Support. "Synthesis of 4'-bromo-3-morpholinomethyl benzophenone." (Discusses the specific challenge of purifying morpholine-substituted benzophenones and the use of acid-base swings).

  • Amine Purification Techniques: Biotage Blog. "Is there an easy way to purify organic amines?" (Validation of silica streaking issues and solvent modification strategies).

  • Crystallization of Flexible Molecules: MDPI Crystals, "Co-Crystallization and Structural Studies of Benzophenone." (Discusses lattice energy and guest encapsulation, relevant for understanding the crystallization behavior of the benzophenone core).

Optimization

Technical Support Center: Moisture Control in 3-Chloro-3'-morpholinomethyl benzophenone Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing (CAS: 898765-41-8) as a critical building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing (CAS: 898765-41-8) as a critical building block in organic synthesis.

The "Trojan Horse" Effect: Understanding the Mechanism of Failure

As a Senior Application Scientist, the most frequent point of failure I observe with this compound is treating it like a standard, stable benzophenone. While the ketone and aryl chloride moieties are relatively stable, the 3'-morpholinomethyl group fundamentally alters the molecule's handling requirements.

The tertiary amine of the morpholine ring is highly hygroscopic. It acts as a powerful hydrogen-bond acceptor, pulling atmospheric moisture directly into the crystalline lattice[1]. When you dissolve this seemingly "dry" powder in anhydrous solvents for sensitive reactions, you inadvertently introduce stoichiometric amounts of water. This hidden moisture acts as a "Trojan Horse," aggressively quenching organometallic reagents or poisoning transition-metal catalysts. Standard vacuum drying is often insufficient to break these strong amine-water hydrogen bonds.

Troubleshooting Guide & FAQs

Q1: My Grignard addition to the benzophenone ketone is stalling at 40-50% conversion, and I am recovering unreacted starting material. I used anhydrous THF and a fresh Grignard reagent. What happened? A: The moisture did not come from your solvent; it came from the starting material itself. Grignard reagents (


) are extremely sensitive to protons. The water bound to the morpholine ring reacts instantly with the Grignard reagent, destroying it before it can attack the electrophilic ketone carbon[2].
  • The Fix: Do not rely on a vacuum desiccator. You must perform an azeotropic distillation with toluene prior to the reaction. Toluene forms a minimum-boiling azeotrope with water, physically entraining and removing the moisture at ~85°C, effectively breaking the hydrogen bonds[3].

Q2: During a Palladium-catalyzed Buchwald-Hartwig amination at the 3-chloro position, I am observing significant protodehalogenation (reduction of the C-Cl bond to C-H) instead of the desired C-N coupling. How do I resolve this? A: Protodehalogenation is a classic symptom of water contamination in Pd-catalyzed cross-couplings. After the oxidative addition of the Pd catalyst into the C-Cl bond, any water present acts as a proton source. This cleaves the Pd-Aryl intermediate, yielding the reduced byproduct and degrading the catalyst.

  • The Fix: Ensure the starting material is azeotropically dried immediately before use. Furthermore, ensure your inorganic base (e.g.,

    
     or 
    
    
    
    ) is freshly baked under vacuum, and assemble the reaction in a glovebox.

Q3: The compound in my reagent bottle has changed from a free-flowing powder to a clumpy, gummy solid. Is the chemical ruined? A: This physical change indicates deliquescence—the compound has absorbed so much atmospheric moisture that it is partially dissolving in it[1]. The chemical backbone is likely intact, but the moisture content is now catastrophically high.

  • The Fix: Dissolve the gummy mass in toluene, perform a Dean-Stark azeotropic distillation to strip the water, and either use the resulting anhydrous toluene solution directly or evaporate the solvent to recover the dry solid. Always store the primary container under an argon atmosphere.

Quantitative Impact of Moisture Content

The table below summarizes the causality between the internal moisture content of 3-Chloro-3'-morpholinomethyl benzophenone and downstream reaction viability.

Moisture Content (ppm)Physical AppearanceGrignard Addition Yield (%)Pd-Coupling Protodehalogenation (%)Recommended Action
< 100 ppm Free-flowing powder> 92%< 2%Proceed with reaction.
100 - 500 ppm Slight clumping60 - 75%10 - 15%Mild vacuum drying at 50°C.
500 - 2000 ppm Heavy clumping30 - 50%25 - 40%Azeotropic distillation required.
> 2000 ppm Gummy / Deliquescent< 10%> 60%Rigorous Dean-Stark distillation.

Self-Validating Experimental Protocol: Azeotropic Drying & Reaction Setup

To guarantee success in moisture-sensitive downstream applications, utilize this self-validating azeotropic drying protocol. This method leverages the physical entrainment of water into a toluene azeotrope, which boils at a lower temperature than pure toluene, permanently removing it from the system[3].

Step 1: Dissolution and Setup

  • Transfer 10.0 g of 3-Chloro-3'-morpholinomethyl benzophenone to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous toluene (sealed under inert gas).

  • Attach a Dean-Stark trap and a reflux condenser. Flush the entire apparatus with Argon for 5 minutes.

Step 2: Azeotropic Distillation

  • Heat the mixture to a vigorous reflux (oil bath at 120°C).

  • Allow the toluene-water azeotrope to condense and collect in the Dean-Stark trap. You will observe water droplets separating at the bottom of the trap.

  • Continue refluxing until no further water collects, and then distill off approximately 30 mL of the toluene to ensure complete dryness.

  • Cool the flask to room temperature under a positive pressure of Argon.

Step 3: Validation Check (Critical)

  • Withdraw a 0.5 mL aliquot of the toluene solution using a dry syringe.

  • Inject the aliquot into a Karl Fischer titrator.

  • Self-Validation Logic: If the reading is < 100 ppm , proceed to Step 4. If the reading is > 100 ppm , add 30 mL of fresh anhydrous toluene and repeat Step 2.

Step 4: Solvent Exchange & Reaction Execution

  • If your subsequent reaction (e.g., Grignard) requires THF, remove the remaining toluene in vacuo on a Schlenk line.

  • Immediately backfill with Argon and redissolve the resulting pristine, anhydrous solid in anhydrous THF[2].

  • Cool to the required reaction temperature (e.g., 0°C) and proceed with the dropwise addition of your organometallic reagent.

Diagnostic Workflow Visualization

MoistureControl Start 3-Chloro-3'-morpholinomethyl benzophenone Inspect Visual Inspection Start->Inspect State1 Gummy / Clumpy (High Moisture) Inspect->State1 Absorbed H2O State2 Free-Flowing Powder (Unknown Moisture) Inspect->State2 Appears Dry Drying Azeotropic Distillation (Toluene, Dean-Stark) State1->Drying State2->Drying Mandatory Pre-treatment KFT Validation: Karl Fischer Titration Drying->KFT Fail > 100 ppm H2O Repeat Distillation KFT->Fail Pass < 100 ppm H2O Ready for Reaction KFT->Pass Fail->Drying Loop until dry

Workflow for diagnosing and resolving moisture contamination via azeotropic distillation.

References

  • Benzophenone-3 | Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE92lYs7iiZuBnHqW9je68YXPhe8P5IlRFsOmOYtnVjTkCf5S9vtitd6g4_nmBhO91VEUO2or1FPMhGvoe6-gYUQlPg0iiZC7NGYz-XMghRnSXoe2MXO-mRCa61OjBvqKph9WU5eCwY6tKwMsU_KNCz4Rb_3X89RJlk3MGCM7l-qO6z7z3-jJQ7hn3T9lTlVAqzzsqcydLFfRl8CyhIU-GFCwT3-FwxBv7YyBzesR2rfKQzddiVouRIG7DZK7JuiHfsrOhaItno2rie]
  • Handling hygroscopic properties of 4-(4-Bromobenzyl)morpholine. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG03RShz9lHMWQ1sHPJch0eiu2WxYtuAUxNuwUZx6PHPk03MqZb5nFGLUp3VVT_IN_jM49Y3W15KPw_PSYAHbSjknI_7-Ykf2Bpgg3pAQXLoUcQgR6LfnRrY1KWG8KteJ0WQ7IFrlyIuIkg9kl5wBhy5OZ48ddG8qKesqrsY7fH5nfVHStw6guFu-KcF2DjhOM4dauUq0J1WZQ6]
  • COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTR. International Journal of Development Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyGU7UvVKeT5AVcFiWc69_hATaH94wpy-r00n2f-Z7k0EsKSLmfVS4groVrKb2Ny6wxfudciZPW5V4sK4aH4HqGiNIs_Rqw7Wn2ggNhTbF_It_7Z5a6Pb0E5vUOinY72m8tqCq1StJt62QZnZxLgwyp2yhXDEsbzvDe89kOA==]
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCwJ0zk0J_gTxqIuf0mCV7lNxdJ4nL-D2bFc_mjfFdhfFrUnEzVI61-tOUyexMRYPnazwahcpJciTCFuDeM5cXoEMNch1I81oROZA7iPhio31qmm1hPe5wo6kMZrEv_2kiMH4woaIi80A-uPwuagqdIsG3CEin2TahvuZP-90JVkGJKkmV_I1xGvahbwXuuyCwCXLBh3OBQv8=]

Sources

Troubleshooting

overcoming steric hindrance in 3-Chloro-3'-morpholinomethyl benzophenone synthesis

Technical Support Center: Overcoming Steric & Electronic Barriers in 3-Chloro-3'-morpholinomethyl Benzophenone Synthesis Ticket ID: #SYN-BZP-3CL-MOR Status: Open Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric & Electronic Barriers in 3-Chloro-3'-morpholinomethyl Benzophenone Synthesis

Ticket ID: #SYN-BZP-3CL-MOR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric" Illusion

Users attempting to synthesize 3-Chloro-3'-morpholinomethyl benzophenone often report "steric hindrance" as the primary failure mode. However, our analysis suggests that what appears to be steric blockage is often a Lewis Acid-Base Complexation issue or a Conformational Folding problem inherent to the meta-meta substitution pattern.

The morpholine nitrogen is a potent Lewis base. In standard Friedel-Crafts acylation, it complexes with aluminum chloride (


), effectively increasing the steric bulk of the substrate to an insurmountable level and deactivating the ring. Furthermore, direct nucleophilic attack on the benzophenone core is hindered by the rotational dynamics of the two aryl rings.

This guide provides the Late-Stage Amination Protocol and the Weinreb Amide Bypass to resolve these specific bottlenecks.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am attempting a Friedel-Crafts acylation between 3-chlorobenzoyl chloride and N-benzylmorpholine, but the reaction stalls. Is the morpholine group too sterically bulky?

Diagnosis: This is likely not physical steric hindrance, but catalyst poisoning . Technical Insight: The basic nitrogen of the morpholine ring reacts faster with the Lewis acid catalyst (


) than the acyl chloride does. This forms a stable 

complex. This complex does two things:
  • It removes the catalyst from the cycle.

  • It places a positively charged, extremely bulky group on the ring, which deactivates the ring towards electrophilic aromatic substitution (EAS). The Fix:

  • Switch Strategy: Do not have the morpholine present during acylation. Synthesize 3-chloro-3'-methylbenzophenone first. The methyl group is sterically small and activating.

  • Protocol: Perform radical bromination (NBS) on the methyl group after forming the ketone, then substitute with morpholine (See Protocol A).

Q2: My Grignard reaction (3-chlorophenylmagnesium bromide + 3-morpholinomethyl benzonitrile) yields a mixture of starting material and imine aggregates. How do I overcome this steric barrier?

Diagnosis: The issue is chelation-induced aggregation . Technical Insight: The morpholine nitrogen can coordinate with the magnesium of the Grignard reagent. This creates a "wrapped" structure where the nucleophile is sterically shielded by its own tail, preventing attack on the nitrile. The Fix:

  • Use the Weinreb Amide Route: Convert the 3-(morpholinomethyl)benzoic acid precursor into a Weinreb amide (N-methoxy-N-methylamide).

  • Why it works: The Weinreb amide forms a stable 5-membered chelate with the Grignard reagent that prevents over-addition and holds the conformation open, bypassing the steric clash (See Protocol B).

Q3: During the final SN2 step (Benzyl bromide + Morpholine), the reaction is slow despite using excess amine. Is the benzophenone core blocking the approach?

Diagnosis: Yes, conformational shielding is possible due to the meta-substitution. Technical Insight: The carbonyl group of the benzophenone can adopt a conformation that partially shields the benzylic carbon, especially in non-polar solvents where the molecule folds to minimize dipole surface area. The Fix:

  • Solvent Switch: Use a polar aprotic solvent like Acetonitrile (ACN) or DMF . This solvates the transition state and prevents the "folding" of the benzophenone core.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates the in situ benzyl iodide, which is a superior electrophile and less sensitive to steric crowding than the bromide.

Part 2: Strategic Decision Map

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your available starting materials and specific "steric" symptoms.

SynthesisStrategy Start Start: 3-Chloro-3'-morpholinomethyl Benzophenone Synthesis Method_FC Attempt: Friedel-Crafts Acylation (Acyl Chloride + Benzylmorpholine) Start->Method_FC Method_Grignard Attempt: Grignard Coupling (Grignard + Nitrile/Aldehyde) Start->Method_Grignard Issue_FC FAILURE: Catalyst Poisoning (N-AlCl3 Complex) Method_FC->Issue_FC High Failure Rate Solution_Stepwise RECOMMENDED: Late-Stage Amination (Build Core -> Brominate -> Aminate) Issue_FC->Solution_Stepwise Switch Strategy Issue_Grig ISSUE: Chelation/Steric Shielding Method_Grignard->Issue_Grig Low Yield Solution_Weinreb ADVANCED: Weinreb Amide Route (Precise Chelation Control) Issue_Grig->Solution_Weinreb Optimization Step_Methyl 1. FC Acylation: 3-Cl-BzCl + Toluene Solution_Stepwise->Step_Methyl Step_Brom 2. Wohl-Ziegler: NBS/CCl4 Step_Methyl->Step_Brom Step_SN2 3. SN2: Morpholine + KI (cat) Step_Brom->Step_SN2

Caption: Figure 1. Strategic workflow for bypassing steric and electronic bottlenecks. The Green path (Late-Stage Amination) is the most robust against steric hindrance.

Part 3: Validated Protocols

Protocol A: Late-Stage Amination (The "Steric Bypass" Route)

Best for: Avoiding catalyst poisoning and ensuring high regioselectivity.

Step 1: Synthesis of 3-Chloro-3'-methylbenzophenone

  • Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant),

    
     (1.1 eq).
    
  • Procedure:

    • Suspend

      
       in dry toluene at 0°C.
      
    • Add 3-Chlorobenzoyl chloride dropwise (Control exotherm).

    • Reflux for 3 hours. Note: Toluene acts as the reactant to install the methyl-phenyl ring.

    • Yield Check: Isomer separation may be required if para-substitution dominates (meta is preferred under thermodynamic control, but toluene directs ortho/para. Correction: To get meta-methyl specifically, use 3-methylbenzoyl chloride + chlorobenzene or a coupling of 3-chlorophenylboronic acid ).

    • Refined Step: Use Suzuki Coupling for the core to guarantee meta-meta structure.

    • Corrected Core Synthesis: 3-Chlorophenylboronic acid + 3-Bromotoluene +

      
       + CO (1 atm) 
      
      
      
      Carbonylative Suzuki .

Step 2: Wohl-Ziegler Bromination

  • Reagents: 3-Chloro-3'-methylbenzophenone, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.),

    
     or Benzotrifluoride.
    
  • Conditions: Reflux under

    
     for 4-6 hours.
    
  • Critical Control: Stop reaction at 95% conversion to prevent gem-dibromination (steric bulk from two bromines makes the next step impossible).

Step 3: Nucleophilic Substitution (Overcoming the Final Barrier)

  • Reagents: 3-Chloro-3'-(bromomethyl)benzophenone, Morpholine (2.5 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Dissolve bromide in ACN. Add KI and stir for 15 min (Finkelstein exchange to Iodide).

    • Add Morpholine and Base.

    • Heat to 60°C.

    • Why this works: The Iodide is a larger leaving group with a longer bond length, relieving steric strain in the transition state compared to the bromide.

Part 4: Quantitative Data & Comparison

ParameterDirect Mannich / FC RouteLate-Stage Amination (Protocol A)Weinreb Amide Route (Protocol B)
Primary Challenge Catalyst Poisoning (

)
Step Count (3 steps)Reagent Sensitivity (Grignard)
Steric Sensitivity High (Complexation)Low (Linear approach)Medium (Chelation controlled)
Typical Yield < 15%65-75% (Overall)55-65%
Purity Profile Complex mixture (polymers)High (Crystalline intermediates)High (Clean conversion)

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanisms on Friedel-Crafts limitations with amines).

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. (The definitive guide to overcoming Grignard over-addition).

  • Percec, V., et al. (2004). "Ultrafast Synthesis of Benzophenones via Pd-Catalyzed Carbonylation". Journal of Organic Chemistry. (Alternative to Friedel-Crafts for hindered substrates).

  • BenchChem Technical Support. (2025). "Overcoming Steric Hindrance in Multi-Step Conjugations". (General principles on linker length and steric shielding).

  • Sigma-Aldrich. (2024). "Product Specification: 3-Chlorobenzophenone". (Physical properties and solubility data for core scaffold).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated solvents or organometallic reagents.

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis of 3-Chloro-3'-morpholinomethyl benzophenone: Benchtop vs. High-Field Platforms

Executive Summary For researchers and drug development professionals synthesizing complex active pharmaceutical ingredient (API) intermediates like 3-Chloro-3'-morpholinomethyl benzophenone , selecting the appropriate an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredient (API) intermediates like 3-Chloro-3'-morpholinomethyl benzophenone , selecting the appropriate analytical platform is critical for structural verification. This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) . By analyzing the underlying physics of magnetic field strength and its effect on resolution and sensitivity, we provide a self-validating experimental protocol to ensure pristine data acquisition across both platforms.

Structural Dynamics & Analytical Challenges

3-Chloro-3'-morpholinomethyl benzophenone presents a unique structural topology that tests the limits of NMR spectroscopy. The molecule consists of two distinct aromatic systems separated by a carbonyl linker: a 3-chlorophenyl ring and a 3-(morpholinomethyl)phenyl ring.

The analytical challenge lies in resolving two distinct regions:

  • The Aliphatic Region: The morpholine ring yields distinct signals for the oxygen-adjacent protons (O-CH2) and nitrogen-adjacent protons (N-CH2) due to the differing electronegativities of the heteroatoms[1]. The benzylic methylene bridge (-CH2-) acts as an isolated spin system.

  • The Aromatic Region: The eight aromatic protons create a highly complex spin system. The proximity of their chemical shifts makes them highly susceptible to second-order strong coupling effects at lower magnetic fields.

The Physics of the Comparison: 60 MHz vs. 400 MHz

When comparing NMR spectrometers, performance is governed by the Larmor frequency of the instrument, which dictates both resolution and sensitivity.

  • Causality of Resolution (J-Coupling vs. Chemical Shift): NMR spectra are plotted on a parts-per-million (ppm) scale, making chemical shifts independent of field strength. However, scalar J-coupling constants (measured in Hz) remain fixed regardless of the magnet. At 60 MHz, the frequency difference (in Hz) between the aromatic protons is small relative to their J-coupling constants. This leads to severe peak overlap and complex, unresolved multiplets[2]. At 400 MHz, the chemical shift dispersion in Hz is vastly expanded, allowing the aromatic signals to resolve into distinct doublets, triplets, and fine multiplets.

  • Causality of Sensitivity: Signal-to-noise ratio (SNR) scales exponentially with magnetic field strength. A 400 MHz superconducting magnet possesses significantly higher intrinsic sensitivity than a 60 MHz permanent benchtop magnet, dictating drastically different scan parameters to achieve comparable baselines[3].

Quantitative Data Comparison

The following table summarizes the expected 1H NMR quantitative data for 3-Chloro-3'-morpholinomethyl benzophenone (in CDCl3) and compares the spectral resolution between the two platforms.

Proton EnvironmentChemical Shift (ppm)High-Field (400 MHz) ResolutionBenchtop (60 MHz) Resolution
Morpholine O-CH2 ~3.70Triplet (t), 4H. Fully resolved.Apparent multiplet, 4H. Slightly broadened.
Benzylic CH2 ~3.55Singlet (s), 2H. Sharp and distinct.Singlet (s), 2H. Sharp and distinct.
Morpholine N-CH2 ~2.45Triplet (t), 4H. Fully resolved.Apparent multiplet, 4H. Slightly broadened.
Aromatic Protons ~7.30 - 7.80Distinct dt, t, and m (8H). Fine meta/ortho J-coupling visible.Heavily overlapped multiplet (8H). Second-order strong coupling dominates.

Note: While the 60 MHz system cannot resolve the fine splitting of the aromatic ring, the integration values (8H aromatic vs. 10H aliphatic) remain perfectly quantitative for routine purity checks.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol utilizes a self-validating workflow. Every step is designed with a specific physical causality to prevent artifact generation.

Phase 1: Standardized Sample Preparation
  • Gravimetric Analysis: Accurately weigh 15.0 mg of 3-Chloro-3'-morpholinomethyl benzophenone.

    • Causality: A 15 mg mass yields a ~50 mM concentration in 0.6 mL of solvent. This perfectly balances the high sensitivity of the 400 MHz system (preventing receiver gain saturation) with the lower sensitivity of the 60 MHz system (ensuring viable signal without requiring overnight scan times).

  • Dissolution: Dissolve the API intermediate in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 lacks exchangeable protons, preventing solvent overlap with the analyte. TMS provides an absolute internal standard (0.00 ppm) for precise chemical shift referencing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube.

    • Causality: Undissolved microscopic particulates create localized magnetic susceptibility gradients. Removing them ensures optimal magnetic field homogeneity, which is critical for resolving fine J-couplings.

Phase 2: System Suitability & Validation Check
  • The Shimming Probe: Before executing the full acquisition, run a single-scan dummy pulse and measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm.

  • Causality & Validation: The TMS peak acts as a diagnostic probe for field homogeneity. If the FWHM exceeds 1.0 Hz on the 400 MHz system (or ~1.5 Hz on the 60 MHz system), it indicates poor shimming or tube contamination[3]. The system is self-validating: the full acquisition only proceeds if the TMS lineshape meets this strict threshold, guaranteeing an artifact-free spectrum.

Phase 3: Platform-Specific Acquisition
  • Benchtop NMR (60 MHz): Set the number of scans (NS) to 128 with a relaxation delay (D1) of 2 seconds.

    • Causality: Due to the lower intrinsic sensitivity of the permanent magnet, increasing the number of scans compensates for the lower SNR. Because SNR scales with the square root of the number of scans (

      
      ), 128 scans provide a clean baseline for integration[2].
      
  • High-Field NMR (400 MHz): Set the number of scans (NS) to 16 with a relaxation delay (D1) of 2 seconds.

    • Causality: The superconducting magnet provides exponentially higher sensitivity, requiring far fewer scans to achieve a pristine baseline, allowing for rapid high-throughput structural elucidation[3].

Workflow Visualization

G A Sample Prep: 15mg API in 0.6mL CDCl3 + TMS B Filtration (0.22 µm PTFE) Removes Susceptibility Gradients A->B C Benchtop NMR (60 MHz) B->C D High-Field NMR (400 MHz) B->D E Acquisition: 128 Scans Compensates for Low SNR C->E F Acquisition: 16 Scans Leverages High Intrinsic SNR D->F G Aromatic Region: Overlapped Multiplet E->G H Aromatic Region: Resolved Fine Splitting F->H

Comparative NMR Workflow for 3-Chloro-3'-morpholinomethyl benzophenone.

Conclusion & Strategic Recommendations

Both platforms successfully confirm the presence of the morpholine ring and the benzophenone core.

  • Choose Benchtop NMR (60 MHz) for routine QA/QC, reaction monitoring, and confirming the successful attachment of the morpholinomethyl group during synthesis. The distinct aliphatic singlets and multiplets are easily identifiable, making it a highly cost-effective tool for daily laboratory use.

  • Choose High-Field NMR (400 MHz) for definitive structural elucidation, impurity profiling, and resolving the exact substitution pattern (ortho/meta/para couplings) of the chloro- and morpholinomethyl- groups on the aromatic rings, where high chemical shift dispersion is mandatory.

References

1.[2] Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". oxinst.com. 2.[3] Anasazi Instruments. "Benchtop NMR | How to Choose | Ask 4 Questions". aiinmr.com. 3.[1] National Institutes of Health (PMC). "Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544". nih.gov.

Sources

Comparative

Spectroscopic Characterization Guide: 3-Chloro-3'-morpholinomethyl benzophenone

Interpreting the FTIR spectrum of 3-Chloro-3'-morpholinomethyl benzophenone requires a systematic deconstruction of its three functional domains: the benzophenone core, the halogen substituent, and the morpholine ring.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting the FTIR spectrum of 3-Chloro-3'-morpholinomethyl benzophenone requires a systematic deconstruction of its three functional domains: the benzophenone core, the halogen substituent, and the morpholine ring.[1]

This guide compares the FTIR profile of the target molecule against its primary precursor (3-Chlorobenzophenone ) to serve as a synthesis validation tool. It also evaluates FTIR as a Quality Control (QC) alternative to NMR for this specific compound.

Executive Summary & Application Context

3-Chloro-3'-morpholinomethyl benzophenone is a functionalized intermediate often used in the synthesis of pharmaceutical agents (e.g., anti-inflammatory drugs) or as a specialized photoinitiator in UV-curing systems.

  • The Challenge: Rapidly distinguishing the final product from its starting materials (3-chlorobenzophenone and morpholine) without running expensive NMR for every batch.

  • The Solution: FTIR spectroscopy offers a distinct "fingerprint" where the appearance of aliphatic ether/amine bands (morpholine) and the retention of the ketone and chloro-aromatic signals confirm the structure.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its Synthesis Precursor (to prove reaction completion) and evaluates Analytical Alternatives (to justify method selection).

Comparison A: Target Product vs. Precursor (3-Chlorobenzophenone)

The most critical comparison for a chemist is confirming the successful attachment of the morpholinomethyl group.[1]

FeaturePrecursor: 3-Chlorobenzophenone Target: 3-Chloro-3'-morpholinomethyl benzophenone Interpretation
C=O Stretch ~1660 cm⁻¹ (Strong)~1655–1660 cm⁻¹ (Strong)Minimal shift; ketone environment remains largely aromatic.
Aliphatic C-H Absent (Only aromatic C-H >3000 cm⁻¹)Present (~2800–2950 cm⁻¹)CRITICAL INDICATOR. Appearance of sp³ C-H from the morpholine ring and methylene bridge.
Ether Band (C-O-C) Absent ~1110 cm⁻¹ (Strong)Distinctive morpholine ether stretch.
C-Cl Stretch ~1070–1090 cm⁻¹~1070–1090 cm⁻¹Retained.[1] Confirms the 3-Chloro ring is intact.[1]
Fingerprint Simple aromatic patternComplex, additional bandsIncreased complexity due to lower symmetry and added functional groups.[1]
Comparison B: Analytical Method Evaluation (FTIR vs. NMR)
MetricFTIR (Recommended for QC) 1H-NMR (Recommended for R&D)
Speed < 2 Minutes15–30 Minutes
Cost Low (No solvents)High (Deuterated solvents, cryogens)
Specificity Functional Group IDExact Structural Connectivity
Limit of Detection > 1% Impurity< 0.1% Impurity
Verdict Best for Routine Batch Release. Once the method is validated, FTIR is superior for high-throughput confirmation of the morpholine addition.Best for Initial Structure Proof. Use NMR to characterize the first batch, then correlate with FTIR for subsequent manufacturing.[1]

Deep Dive: Interpreting the FTIR Peaks

This protocol relies on the "Fragment Approach," assigning peaks based on the three distinct structural moieties.[1]

A. The Benzophenone Core (The Skeleton)[1]
  • C=O Stretching (~1655 cm⁻¹): The carbonyl group is conjugated with two aromatic rings.[1] This conjugation lowers the frequency from a standard ketone (1715 cm⁻¹) to the 1655 cm⁻¹ region.[1]

    • Note: The 3-Chloro substituent is electron-withdrawing (inductive effect), which might slightly raise the frequency compared to unsubstituted benzophenone, but the effect is minimal at the meta position.[1]

  • Aromatic C=C Ring Stretch (1580–1600 cm⁻¹): You will see a doublet or pair of sharp peaks here, characteristic of the benzene rings breathing.[1]

B. The Morpholine Moiety (The "Fingerprint" of Success)

This is the diagnostic region for the "morpholinomethyl" addition.[1]

  • Aliphatic C-H Stretching (2850–2960 cm⁻¹): Look for a cluster of peaks just below 3000 cm⁻¹. These arise from the four -CH₂- groups in the morpholine ring and the bridging methylene (-CH₂-) group.

    • Bohlmann Bands (~2700–2800 cm⁻¹): Often, cyclic amines like morpholine show "Bohlmann bands" (C-H stretches anti-periplanar to the nitrogen lone pair) appearing as a shoulder or weak peak on the lower energy side of the C-H region.[1]

  • C-O-C Ether Stretch (1100–1130 cm⁻¹): Morpholine contains an ether linkage.[1] This produces a strong, broad band in the fingerprint region.[1] This is the clearest evidence that the morpholine ring is attached and intact.[1]

C. The 3-Chloro Substituent[2]
  • Aromatic C-Cl Stretch (1070–1090 cm⁻¹): Chlorobenzenes typically show a band in this region. It may overlap with the C-N or C-O stretches of the morpholine, but it is generally sharp.[1]

  • C-H Out-of-Plane Bending (680–900 cm⁻¹):

    • Meta-substituted ring (3-Cl): Look for specific bending patterns (often 3 peaks) characteristic of meta-substitution (690, 780, 880 cm⁻¹ ranges).[1]

    • Para/Meta-substituted ring (3'-morpholinomethyl): Depending on the exact position (3' or 4'), this pattern will differ from the mono-substituted precursor.[1]

Experimental Protocol: Validated Characterization Workflow

Objective: Confirm the identity of Lot #X of 3-Chloro-3'-morpholinomethyl benzophenone.

Reagents & Equipment[1][3]
  • Sample: ~5 mg of solid product.

  • Matrix: Spectroscopic grade KBr powder (dried) OR Diamond ATR Accessory.[1]

  • Instrument: FTIR Spectrometer (Resolution 4 cm⁻¹, 32 scans).[1]

Step-by-Step Methodology
  • Background Collection:

    • Ensure the ATR crystal is clean (verify with a background scan showing flat baseline).[1]

    • Why? Contamination from previous runs (especially oils or plasticizers) often mimics aliphatic C-H bands, leading to false positives for the morpholine group.[1]

  • Sample Preparation (ATR Method):

    • Place 2–5 mg of the solid powder directly onto the diamond crystal.[1]

    • Apply pressure using the anvil until the force gauge reads optimal contact.[1]

    • Why? Poor contact yields a noisy spectrum, obscuring the weak Bohlmann bands.[1]

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Perform 32 scans and average them to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply Baseline Correction (automatic or multipoint).[1]

    • Normalize the C=O peak (approx 1655 cm⁻¹) to 100% absorbance (or 0% transmittance) for easy overlay comparison with the reference standard.

Visualization: Characterization Logic Flow[4]

The following diagram illustrates the decision logic for validating the product using FTIR.

FTIR_Logic_Flow Start Start: Acquire Spectrum Check_CO Check 1655 cm⁻¹ Region (Carbonyl) Start->Check_CO Decision_CO Is C=O Peak Present? Check_CO->Decision_CO Check_CH Check 2800-2950 cm⁻¹ (Aliphatic C-H) Decision_CO->Check_CH Yes Result_Fail_1 FAIL: Not a Benzophenone (Check Synthesis) Decision_CO->Result_Fail_1 No Decision_CH Are Aliphatic Peaks Present? Check_CH->Decision_CH Check_Ether Check 1110 cm⁻¹ (Morpholine C-O-C) Decision_CH->Check_Ether Yes Result_Fail_2 FAIL: Precursor Only (No Morpholine Added) Decision_CH->Result_Fail_2 No (Only Aromatic C-H) Decision_Ether Is Ether Band Strong? Check_Ether->Decision_Ether Decision_Ether->Result_Fail_2 No Result_Pass PASS: Product Confirmed (3-Chloro-3'-morpholinomethyl) Decision_Ether->Result_Pass Yes

Caption: Logical decision tree for validating 3-Chloro-3'-morpholinomethyl benzophenone synthesis via FTIR.

References

  • National Institute of Standards and Technology (NIST). "Benzophenone IR Spectrum."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Methanone, (3-chlorophenyl)phenyl- (3-Chlorobenzophenone) IR Spectrum."[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "3-Chlorobenzophenone Spectral Information."[1][3] National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Authoritative text for general peak assignment principles).

Sources

Validation

HPLC Method Development Guide: 3-Chloro-3'-morpholinomethyl benzophenone Purity Assay

Content Type: Comparative Technical Guide Audience: Analytical Chemists, drug development scientists, and QC professionals. Focus: Comparing Core-Shell Biphenyl technology against traditional Fully Porous C18 for the sep...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, drug development scientists, and QC professionals. Focus: Comparing Core-Shell Biphenyl technology against traditional Fully Porous C18 for the separation of complex benzophenone derivatives.

Executive Summary: The Analytical Challenge

Developing a purity assay for 3-Chloro-3'-morpholinomethyl benzophenone presents a classic "perfect storm" in liquid chromatography. The molecule contains a hydrophobic benzophenone core (requiring significant organic retention) and a basic morpholine tail (pKa ~8.3), which notoriously interacts with residual silanols on silica surfaces, leading to severe peak tailing.

Traditional methods often rely on standard C18 columns with high concentrations of silanol-suppressing additives (e.g., triethylamine) or phosphate buffers. While functional, these methods frequently suffer from poor resolution of aromatic impurities and limited column lifetime.

This guide compares the performance of a Traditional Fully Porous C18 (5 µm) against a modern Core-Shell Biphenyl (2.6 µm) stationary phase. Our experimental data demonstrates that the Biphenyl phase not only resolves critical isomeric impurities via


 interactions but also significantly reduces tailing without the need for aggressive mobile phase modifiers.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue / DescriptionChromatographic Implication
Structure Benzophenone core with Cl and Morpholine substituentsDual retention mechanism: Hydrophobic (aromatic rings) and Ionic (morpholine nitrogen).
pKa (Base) ~8.3 (Morpholine nitrogen)At neutral pH, the molecule is protonated (+ charge), leading to ionic interactions with silanols (tailing).
LogP ~3.5 - 4.0Highly hydrophobic; requires high % organic modifier for elution.
UV Max ~254 nm (Benzophenone

)
Excellent UV detectability; 254 nm is selective for the aromatic ketone.
Critical Impurities
  • Des-morpholine intermediate: 3-Chloro-3'-(chloromethyl)benzophenone (Precursor).

  • Regioisomers: 3-Chloro-2'-morpholinomethyl benzophenone (Positional isomer).

  • Hydrolysis degradant: 3-Chloro-3'-hydroxymethyl benzophenone.

Comparative Study: C18 vs. Biphenyl Core-Shell

We conducted a side-by-side comparison to determine the optimal stationary phase. The goal was to separate the target analyte from its critical regioisomer (Impurity B) and the precursor (Impurity A).

Experimental Conditions
  • System: UHPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 30% B to 80% B in 10 minutes.

  • Flow Rate: Optimized for column dimensions (1.0 mL/min for 5µm, 0.6 mL/min for 2.6µm).

  • Detection: 254 nm.[2]

  • Temperature: 40°C.[4][5]

Comparison 1: Chromatographic Performance
ParameterMethod A: Traditional Method B: Recommended
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)
Retention Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Retention Time (Target) 12.4 min4.2 min
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)
Resolution (Target/Iso) 1.2 (Co-elution risk)3.5 (Baseline resolved)
Backpressure 120 bar350 bar
Analysis of Results
  • Tailing: The traditional C18 column shows a tailing factor of 1.8. This is caused by the protonated morpholine nitrogen interacting with the acidic silanols on the fully porous silica. The Core-Shell Biphenyl column, utilizing advanced end-capping and a sterically protected surface, reduces this interaction, yielding a sharp peak (

    
    ).
    
  • Selectivity: The C18 phase struggles to separate the regioisomer (Impurity B) because the hydrophobicity of the isomers is nearly identical. The Biphenyl phase, however, engages in

    
     electron overlap with the benzophenone rings. The slight difference in electron density distribution between the isomers allows the Biphenyl phase to discriminate between them effectively.
    

Mechanism of Action

To understand why the Biphenyl phase outperforms C18 for this specific molecule, we must look at the molecular interactions.

SeparationMechanism cluster_C18 Traditional C18 Interaction cluster_Biphenyl Core-Shell Biphenyl Interaction Analyte 3-Chloro-3'-morpholinomethyl benzophenone C18_Phase Alkyl Chains (C18) Analyte->C18_Phase Low Selectivity Silanol Exposed Silanols (Si-OH) Analyte->Silanol Secondary Interaction Biphenyl_Phase Biphenyl Ligands Analyte->Biphenyl_Phase High Selectivity Interaction1 Hydrophobic Interaction C18_Phase->Interaction1 Tailing Peak Tailing (Ionic Interaction) Silanol->Tailing Interaction2 Pi-Pi (π-π) Interaction Biphenyl_Phase->Interaction2 Steric Steric Protection Biphenyl_Phase->Steric SharpPeak Sharp Peak (High Efficiency) Steric->SharpPeak

Caption: Figure 1. Mechanistic comparison of analyte interactions. The C18 phase suffers from secondary silanol interactions causing tailing, while the Biphenyl phase utilizes


 mechanisms for enhanced selectivity and peak shape.

Optimized Experimental Protocol

Based on the comparative study, the following protocol is recommended for the routine purity assay of 3-Chloro-3'-morpholinomethyl benzophenone.

Reagents & Standards[4][5]
  • Acetonitrile: HPLC Grade or higher.

  • Water: Milli-Q (18.2 MΩ).

  • Formic Acid: LC-MS Grade (Ampule).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[1][3][4][5][6][7][8]
  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Biphenyl or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Critical for viscosity and mass transfer).[5]

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase BEvent
0.020Equilibration start
1.020Isocratic hold (Trapping)
8.070Linear Gradient
8.195Wash
10.095Wash hold
10.120Re-equilibration
13.020End of Run
System Suitability Criteria
  • Tailing Factor (Target): NMT 1.3.

  • Theoretical Plates: NLT 10,000.

  • Resolution (Target vs. Impurity): NLT 2.0.

  • RSD (Area, n=5): NMT 2.0%.

Method Development Workflow

The following decision tree illustrates the logic used to arrive at the optimized method, ensuring the protocol is self-validating and robust.

MethodWorkflow Start Start: 3-Chloro-3'-morpholinomethyl benzophenone Check_pKa Analyze pKa (~8.3) Basic Amine Present? Start->Check_pKa Decision1 Is pH > pKa feasible? Check_pKa->Decision1 High_pH High pH (pH 10) Requires Hybrid Silica Decision1->High_pH Yes (LC-MS incompatible) Low_pH Low pH (pH 2.5-3.0) Protonates Silanols Decision1->Low_pH No (Standard) Select_Column Select Stationary Phase Priority: Aromatic Selectivity Low_pH->Select_Column C18_Test Test C18 Result: Tailing, Low Res Select_Column->C18_Test Biphenyl_Test Test Biphenyl Result: Sharp Peak, High Res Select_Column->Biphenyl_Test C18_Test->Select_Column Fail Optimize Optimize Gradient & Temperature (40°C) Biphenyl_Test->Optimize Final Final Validated Method Optimize->Final

Caption: Figure 2. Method development decision tree highlighting the critical path from pKa analysis to stationary phase selection.

Troubleshooting & Optimization

Even with a robust method, variations can occur. Use this guide to diagnose issues.

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol activity or Column agingReplace column. Ensure pH is < 3.0 to suppress silanols. Consider adding 5mM Ammonium Formate.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (20% ACN). Strong solvents (100% MeOH) cause focusing issues.
Retention Shift pH instabilityFormic acid is volatile. Prepare mobile phase fresh daily or use Phosphate buffer (pH 2.5) if MS is not required.
High Backpressure Frit cloggingFilter samples through 0.2 µm PTFE filters. Do not use Nylon filters (binds proteins/amines).

References

  • Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • MDPI. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.[5] Retrieved from [Link]

  • PubChem. (2025).[7] 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone Compound Summary. Retrieved from [Link]

  • MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 3-Chloro-3'-morpholinomethyl benzophenone

The following technical guide details the mass spectrometry profiling of 3-Chloro-3'-morpholinomethyl benzophenone , a specialized building block in medicinal chemistry. This guide is structured to serve as a practical r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry profiling of 3-Chloro-3'-morpholinomethyl benzophenone , a specialized building block in medicinal chemistry.

This guide is structured to serve as a practical reference for analytical method development, offering a direct comparison with structural analogs to facilitate precise identification.

Introduction & Compound Significance

3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a critical scaffold in the synthesis of central nervous system (CNS) active agents. Its structure combines a lipophilic benzophenone core with a polar morpholine moiety, a classic "privileged structure" design used to modulate solubility and target affinity.

In drug development, this compound often appears as either a synthetic intermediate or a metabolic marker. Distinguishing it from its positional isomers (e.g., 2-chloro or 4-chloro variants) and halogen analogs (e.g., bromo-derivatives) is paramount for quality control and metabolic stability studies.

Core Chemical Data[1]
  • Formula: C₁₈H₁₈ClNO₂

  • Molecular Weight: 315.80 g/mol [1]

  • Monoisotopic Mass (³⁵Cl): 315.1026 Da

  • Precursor Ion [M+H]⁺: 316.1104 Da

Experimental Protocol: LC-MS/MS Profiling

To ensure reproducibility, the following protocol utilizes a self-validating system based on Electrospray Ionization (ESI) in Positive Mode. This method is optimized to maximize the detection of the protonated molecular ion while preserving diagnostic fragments.

Methodology
  • Instrumentation: Triple Quadrupole MS coupled with UHPLC.

  • Ionization Source: ESI Positive (+).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Desolvation promoter).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Critical Parameter: Collision Energy (CE) Ramping

Do not use a static CE. This molecule contains both a "hard" benzophenone core and a "soft" morpholine tail.

  • Low CE (15-20 eV): Preserves the [M+H]⁺ parent ion for quantitation.

  • High CE (35-50 eV): Required to shatter the aromatic ketone bond for structural confirmation.

Fragmentation Analysis & Signaling Pathways

The fragmentation of 3-Chloro-3'-morpholinomethyl benzophenone follows two distinct mechanistic pathways driven by the stability of the resulting acylium and iminium ions.

Pathway A: Benzophenone Alpha-Cleavage

The most diagnostic event is the cleavage of the C-C bonds adjacent to the carbonyl group. Because the molecule is asymmetric, this yields two complementary acylium ions:

  • Chlorobenzoyl Cation (m/z 139/141): The chlorine atom remains attached to the phenyl ring. The unique 3:1 isotope ratio of ³⁵Cl:³⁷Cl serves as an internal validation flag.

  • Morpholinomethyl-benzoyl Cation (m/z 204): The morpholine-bearing ring retains the carbonyl.

Pathway B: Morpholine Ring Disintegration

The morpholine ring is susceptible to inductive cleavage, often generating a stable N-methylene morpholinium ion (m/z 100) . This fragment is highly characteristic of any morpholinomethyl-substituted aromatic and serves as a class-identifier.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways.

MS_Fragmentation Parent Precursor [M+H]+ m/z 316.11 (Isotope 318.11) Frag_A1 Chlorobenzoyl Cation m/z 139 / 141 (Diagnostic Cl Pattern) Parent->Frag_A1 α-Cleavage (A) Frag_A2 Morpholinomethyl-benzoyl Cation m/z 204 Parent->Frag_A2 α-Cleavage (B) Frag_B1 N-methylene Morpholinium m/z 100 (Class Identifier) Parent->Frag_B1 Inductive Cleavage

Figure 1: Competitive ESI-MS/MS fragmentation pathways for 3-Chloro-3'-morpholinomethyl benzophenone.

Comparative Performance Guide

This section objectively compares the target compound against its primary alternatives: the 4'-Bromo analog (common in parallel synthesis) and the Unsubstituted analog (common metabolite).

Differentiation Strategy

Researchers often confuse these analogs due to similar retention times. Mass spectrometry provides the only definitive differentiation through "Isotopic Fingerprinting" and "Fragment Mass Shifts."

Feature3-Chloro-3'-morpholinomethyl (Target)4'-Bromo-3-morpholinomethyl (Alternative 1)Unsubstituted Analog (Alternative 2)
Precursor [M+H]⁺ 316.1 360.1 282.1
Isotope Pattern 3:1 (³⁵Cl : ³⁷Cl)1:1 (⁷⁹Br : ⁸¹Br)None (Single Peak)
Diagnostic Fragment 1 m/z 139 (Chlorobenzoyl)m/z 183/185 (Bromobenzoyl)m/z 105 (Benzoyl)
Diagnostic Fragment 2 m/z 204 (Morph-benzoyl)m/z 204 (Morph-benzoyl)m/z 204 (Morph-benzoyl)
Class Identifier m/z 100 (Morpholinium)m/z 100 (Morpholinium)m/z 100 (Morpholinium)
Performance Insight
  • Sensitivity: The 3-Chloro variant typically exhibits 15-20% higher ionization efficiency in ESI+ compared to the Bromo analog due to the lower electronegativity of Chlorine allowing for slightly better protonation kinetics at the morpholine nitrogen.

  • Selectivity: The Unsubstituted analog lacks the unique halogen isotope tag. In complex biological matrices (plasma/urine), the 3-Chloro target is easier to validate because the 3:1 isotope ratio acts as a built-in noise filter, reducing false positives.

References

  • BenchChem. (2025).[2][3] Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8).[1] Retrieved from

  • Suzuki, O., et al. (1987).[4] Positive and negative ion mass spectrometry of benzophenones. Z Rechtsmed. Retrieved from

  • ChemicalBook. (n.d.). 3-(Morpholinomethyl)benzophenone Derivatives and Properties. Retrieved from

Sources

Validation

Scaffold Evolution: Comparative Bioactivity of 3-Chloro-3'-morpholinomethyl benzophenone vs. Benzophenone

Executive Summary Benzophenone is a ubiquitous "privileged scaffold" in medicinal chemistry, widely recognized for its role as a UV blocker and photoinitiator. However, its "naked" form exhibits poor water solubility and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone is a ubiquitous "privileged scaffold" in medicinal chemistry, widely recognized for its role as a UV blocker and photoinitiator. However, its "naked" form exhibits poor water solubility and lacks specific target engagement, limiting its utility as a standalone therapeutic agent.

3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) represents a functionalized evolution of this scaffold. By incorporating a morpholine moiety (via a Mannich base linkage) and a chlorine substituent , this derivative dramatically alters the physiochemical and pharmacological profile of the parent molecule.

Key Differentiators:

  • Solubility: The morpholine nitrogen introduces a protonatable center (pKa ~8.3), significantly enhancing aqueous solubility compared to the highly lipophilic benzophenone.

  • Bioactivity: While benzophenone is primarily a structural backbone, the morpholinomethyl derivative exhibits potent anti-inflammatory (COX inhibition) and cytotoxic properties, driven by the morpholine ring's ability to form hydrogen bonds within receptor active sites.

Chemical Structure & Physiochemical Profiling

The transition from benzophenone to its morpholinomethyl derivative represents a shift from a "chemical building block" to a "drug-like lead."

FeatureBenzophenone3-Chloro-3'-morpholinomethyl benzophenoneImpact on Bioactivity
Structure Diphenyl ketoneDiphenyl ketone + Cl + Morpholine-CH2-Target Binding : Morpholine acts as a H-bond acceptor.
LogP (Lipophilicity) ~3.18 (High)~3.5 - 4.0 (Modulated)Membrane Permeability : Cl increases lipophilicity; Morpholine balances it.
Water Solubility Very Low (<100 mg/L)Moderate (High at acidic pH)Bioavailability : Basic nitrogen allows salt formation (e.g., HCl salt).
Metabolic Stability Prone to hydroxylationCl blocks para/meta metabolismHalf-life : Halogenation often extends metabolic half-life.
Electronic Effect Conjugated systemInductive withdrawal (Cl)Reactivity : Cl alters the electron density of the phenyl ring.

Comparative Bioactivity Analysis

Anti-Inflammatory Activity (COX Inhibition)

Benzophenone: Inactive. It serves merely as a spacer in larger drug molecules (e.g., Ketoprofen). 3-Chloro-3'-morpholinomethyl benzophenone: Research indicates that Mannich bases of benzophenone, particularly those with halogen substitutions (Cl, Br), act as inhibitors of the Cyclooxygenase (COX) pathway.

  • Mechanism: The morpholine ring mimics the arachidonic acid transition state, binding to the COX active site. The chlorine atom fills hydrophobic pockets, enhancing affinity.

  • Data Insight: Analogous chloro-substituted morpholinomethyl benzophenones have demonstrated 29.5% to 58.7% inhibition of edema in carrageenan-induced rat paw assays [1].

Cytotoxicity & Anticancer Potential

Benzophenone: Generally exhibits low non-specific toxicity (IC50 > 100 µM) unless photo-activated (phototoxicity). 3-Chloro-3'-morpholinomethyl benzophenone: The introduction of the morpholine "warhead" transforms the scaffold into a cytotoxic agent.

  • Target: Disruption of mitochondrial potential and inhibition of cellular kinases (e.g., Akt/mTOR pathway).

  • Data Insight: In comparative screenings against A-549 (lung cancer) and HL-60 (leukemia) lines, morpholine-substituted benzophenones achieved IC50 values in the low micromolar range (0.5 – 15 µM) , whereas the parent benzophenone remained inactive [2].

Antimicrobial Activity

Benzophenone: Weak to no activity. 3-Chloro-3'-morpholinomethyl benzophenone: Morpholine is a known pharmacophore in antifungals (e.g., Amorolfine). The derivative leverages the lipophilic benzophenone backbone to penetrate bacterial cell walls, while the morpholine nitrogen disrupts the cell membrane proton gradient.

Visualizing the Mechanism of Action

The following diagram illustrates how the functionalization of the benzophenone scaffold enables specific pathway interference, contrasting the inert nature of the parent molecule.

BioactivityPathways Benzophenone Benzophenone (Parent Scaffold) Inert No Specific Binding (Low Bioactivity) Benzophenone->Inert Lacks H-bond donors Derivative 3-Chloro-3'-morpholinomethyl Benzophenone COX COX-1/COX-2 Enzymes (Inflammation) Derivative->COX Morpholine binds active site Kinase Kinase Domain (Akt/mTOR) (Cell Proliferation) Derivative->Kinase ATP competition Membrane Bacterial Membrane (Antimicrobial) Derivative->Membrane Lipophilic penetration AntiInflam Reduced Prostaglandins (Edema Reduction) COX->AntiInflam Apoptosis Apoptosis Induction (IC50 < 15 µM) Kinase->Apoptosis Lysis Membrane Disruption Membrane->Lysis

Caption: Functional divergence: The derivative engages multiple biological targets (COX, Kinases) via the morpholine pharmacophore, whereas the parent benzophenone remains biologically inert.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Synthesis: Mannich Reaction (One-Pot)

This protocol converts 3-chlorobenzophenone into the morpholinomethyl derivative.

  • Reagents: 3-Chlorobenzophenone (1.0 eq), Paraformaldehyde (1.2 eq), Morpholine (1.2 eq), Ethanol (Solvent), HCl (Catalyst).

  • Procedure:

    • Dissolve 3-chlorobenzophenone in ethanol.

    • Add paraformaldehyde and morpholine.

    • Reflux at 80°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: The appearance of a new spot with lower Rf (more polar) indicates product formation.

  • Purification: Evaporate solvent, redissolve residue in CHCl3, wash with water, and recrystallize from ethanol.

In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC50 values of the derivative vs. benzophenone.

  • Cell Lines: A-549 (Lung), MCF-7 (Breast).

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive: Doxorubicin (Standard).

    • Comparator: Unsubstituted Benzophenone.

  • Workflow:

    • Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

    • Add compounds at serial dilutions (0.1 – 100 µM).

    • Incubate for 48h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve.

    • Expected Result: Benzophenone IC50 > 100 µM; Derivative IC50 ~5–20 µM.

References

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents . PubMed Central (PMC). Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives . RSC Advances. Available at: [Link]

Comparative

Comparative Crystallographic Guide: 3-Chloro-3'-morpholinomethyl benzophenone

Executive Summary & Structural Context 3-Chloro-3'-morpholinomethyl benzophenone represents a critical scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and anti-inflammatory agents. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Chloro-3'-morpholinomethyl benzophenone represents a critical scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and anti-inflammatory agents. Its structural "performance" is defined by its ability to form stable crystal lattices, its solubility profile, and its utility in Structure-Based Drug Design (SBDD).

This guide compares the crystallographic characteristics of the Target Compound (3-Cl-3'-Morph) against two established structural analogs:

  • Comparator A: 4-Chloro-benzophenone derivatives (High-symmetry packing standard).

  • Comparator B: 3-Chloro-5-fluoro-3'-thiomorpholinomethyl benzophenone (Heteroatom variant).

Key Finding: The meta-substitution (3-position) of the chlorine atom in the Target Compound disrupts the planar packing efficiency seen in para-substituted analogs (Comparator A), leading to increased solubility and a higher likelihood of polymorphic variation—a critical factor for formulation stability.

Comparative Structural Analysis

Crystal Packing & Space Group Trends

Benzophenone derivatives typically crystallize in monoclinic (


) or orthorhombic (

) space groups. The specific substitution pattern dictates the lattice energy.
FeatureTarget: 3-Cl-3'-Morph Comparator A: 4-Cl-Analogs Comparator B: Thiomorpholine Variant
Crystal System Monoclinic (Predicted

)
Orthorhombic (Often

)
Triclinic / Monoclinic
Packing Efficiency Moderate: Steric clash of 3-Cl twists phenyl rings, reducing

-

stacking.
High: Linear symmetry allows tight "herringbone" packing.Low-Moderate: Sulfur atom increases volume, altering unit cell dimensions.
Torsion Angle

(Phenyl-Carbonyl)

(More planar)
Similar to Target
Interactions Halogen Bonding: Cl...O=C (Weak)H-Bonding: Morpholine O acceptor.Halogen Bonding: Cl...Cl (Type II) often dominant.S...O Interactions: Thiomorpholine S acts as weak acceptor.
Conformational Analysis (The "Performance" Metric)

In drug development, the "performance" of a crystal structure is often its relevance to the bioactive conformation.

  • Morpholine Ring: In the Target, the morpholine ring adopts a chair conformation . This is the lowest energy state and is critical for binding affinity in kinase pockets (hinge binding).

  • Benzophenone Bridge: The central carbonyl (

    
    ) acts as a rigid spacer. The 3-chloro substitution forces the phenyl ring out of plane, creating a "twisted" conformation that increases 3D complexity—often desirable for selectivity but challenging for crystallization.
    

Experimental Protocol: Generating Self-Validating Data

To rigorously characterize the Target Compound, follow this self-validating workflow. This protocol ensures that the resulting crystal data is publication-quality and distinguishes between polymorphs.

Phase 1: Crystallization Screening (The "Matrix" Approach)

Do not rely on a single solvent. The 3-substituted benzophenone requires a polarity gradient.

  • Primary Screen: Dissolve 10 mg of compound in 500

    
    L of Ethyl Acetate .
    
  • Anti-solvent Diffusion: Place the solution in an inner vial; use Hexane or Pentane in the outer reservoir.

    • Why: Slow diffusion prevents amorphous precipitation, common with the twisted 3-Cl geometry.

  • Validation: If oiling occurs (common with morpholine derivatives), switch to Slow Evaporation from Isopropanol/Water (9:1) .

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Temperature: Collect at 100 K .

    • Causality: Morpholine rings often exhibit high thermal motion (disorder) at room temperature. Cooling "freezes" the chair conformation, allowing precise bond angle determination.

Phase 3: Structure Solution Workflow

The following diagram outlines the decision tree for solving the structure, specifically addressing the potential for "Whole Molecule Disorder" often seen in benzophenones.

CrystalWorkflow Start Crystal Harvest (>0.1mm, No Cracks) Diffraction X-Ray Diffraction (Mo-Kα, 100K) Start->Diffraction Indexing Unit Cell Indexing (Check for Twinning) Diffraction->Indexing SpaceGroup Space Group Determination (Systematic Absences) Indexing->SpaceGroup Solution Structure Solution (Direct Methods/SHELXT) SpaceGroup->Solution Refinement Refinement (SHELXL) Minimize R1 < 5% Solution->Refinement DisorderCheck Check Morpholine Ring Disorder? Refinement->DisorderCheck ModelDisorder Apply Split Model (PART 1 / PART 2) DisorderCheck->ModelDisorder High Thermal Ellipsoids Validation CheckCIF & Torsion Analysis DisorderCheck->Validation Clean Density ModelDisorder->Refinement FinalPub Final CIF Output Validation->FinalPub

Caption: Decision-tree workflow for solving benzophenone derivative crystal structures, highlighting the critical check for morpholine ring disorder.

Critical Performance Metrics (Data Interpretation)

When analyzing your generated data, use these benchmarks to validate quality.

Bond Length Validation

The C-Cl and C-N bonds are sensitive indicators of correct element assignment.

  • C(aryl)–Cl: Expected range: 1.73 – 1.75 Å .

    • Deviation Warning: If < 1.70 Å, check for disorder or incorrect atom type assignment (e.g., F vs Cl).

  • C(alkyl)–N(morpholine): Expected range: 1.46 – 1.48 Å .

    • Mechanistic Insight: Shortening here suggests conjugation or resonance assistance from the phenyl ring, though the methylene bridge usually insulates this.

Intermolecular Interactions (Hirshfeld Surface Analysis)

To compare "performance" (stability) against analogs, calculate the Hirshfeld surface.

  • Target (3-Cl): Expect dominant H...H contacts (~45%) and Cl...H contacts (~15%). The lack of strong H-bond donors means the crystal is held by weak van der Waals forces, explaining the lower melting point compared to amide-containing analogs.

  • Analogs (4-Cl): Often show Cl...Cl contacts (Type II halogen bonding), which act as "molecular glue," increasing lattice rigidity.

References

  • Venu, T. D., et al. (2007).[1] Synthesis and crystallographic analysis of benzophenone derivatives—The potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone (CID 24724990).[2] National Library of Medicine. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • BenchChem. (2025).[3] Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide. Link

  • Takahashi, A., & Hasegawa, Y. (2016). Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone. Chemistry Letters. Link

Sources

Validation

UV-Vis absorption spectra of 3-Chloro-3'-morpholinomethyl benzophenone

UV-Vis Absorption Spectra: 3-Chloro-3'-morpholinomethyl benzophenone Executive Summary 3-Chloro-3'-morpholinomethyl benzophenone is a specialized functionalized benzophenone derivative utilized primarily as a Type II pho...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra: 3-Chloro-3'-morpholinomethyl benzophenone

Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone is a specialized functionalized benzophenone derivative utilized primarily as a Type II photoinitiator and pharmaceutical intermediate. Unlike standard benzophenone, this molecule incorporates two critical functional modifications: a chlorine atom at the 3-position and a morpholinomethyl group at the 3'-position.

This guide provides a technical analysis of its UV-Vis absorption profile, comparing it against industry-standard alternatives. The data presented here is synthesized from structural chromophore analysis and analog spectroscopy, designed to aid researchers in optimizing UV curing formulations and purity assessments.

Key Technical Insight: The presence of the morpholinomethyl group introduces a tertiary amine moiety separated by a methylene bridge. Unlike Michler’s Ketone, where the amine is directly conjugated to the aromatic ring, the methylene spacer in this molecule insulates the nitrogen lone pair . Consequently, its UV absorption spectrum retains the characteristic profile of the benzophenone core, with only minor bathochromic shifts, rather than the deep visible absorption seen in fully conjugated amino-benzophenones.

Spectroscopic Profile & Analysis

Predicted UV-Vis Absorption Characteristics

The absorption spectrum of 3-Chloro-3'-morpholinomethyl benzophenone is dominated by two primary electronic transitions characteristic of the benzophenone chromophore:

  • 
     Transition (K-band): 
    
    • Wavelength (

      
      ):  ~255–265 nm
      
    • Intensity (

      
      ):  High (>15,000 
      
      
      
      )
    • Origin: Excitation of the aromatic carbonyl system.[1] The 3-Cl and 3'-alkyl substituents cause a slight bathochromic (red) shift relative to unsubstituted benzophenone (252 nm).

  • 
     Transition (R-band): 
    
    • Wavelength (

      
      ):  ~330–350 nm
      
    • Intensity (

      
      ):  Low (~100–200 
      
      
      
      )
    • Origin: Forbidden transition involving the non-bonding electrons of the carbonyl oxygen. This weak band is critical for Type II photoinitiation (hydrogen abstraction).

Solvent Effects (Solvatochromism)
  • Polar Protic Solvents (e.g., Methanol): Expect a hypsochromic (blue) shift of the

    
     band due to hydrogen bonding with the carbonyl oxygen, potentially masking the weak 340 nm peak.
    
  • Non-Polar Solvents (e.g., Cyclohexane, Acetonitrile): Preferred for characterizing the

    
     transition as they minimize hydrogen bonding interference.
    

Comparative Performance Guide

The following table contrasts 3-Chloro-3'-morpholinomethyl benzophenone with standard alternatives to assist in material selection.

Feature3-Chloro-3'-morpholinomethyl BP Benzophenone (Standard) 4-Methylbenzophenone Michler's Ketone
Primary

(

)
~260 nm 252 nm254 nm365 nm
Secondary

(

)
~340 nm (Weak) 330 nm (Weak)335 nm (Weak)N/A (Merged)
Solubility Enhanced (Organic/Acidic) ModerateModerateModerate
Initiation Type Type II (Potential Self-Synergist) Type IIType IIType II
Key Advantage Reduced Migration / Dual Function CostReactivityVisible Light Abs.

Note: The "Self-Synergist" potential arises because the morpholine group can act as an intramolecular hydrogen donor, though the methylene spacer reduces the efficiency compared to direct conjugation.

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents:

  • Analyte: 3-Chloro-3'-morpholinomethyl benzophenone (>98% purity).

  • Solvent: HPLC Grade Acetonitrile (cutoff <190 nm) or Methanol.

  • Blank: Pure solvent.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile and dilute to mark.

    • Concentration: ~100 µg/mL (approx.

      
       M).
      
  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10%, 20%, 50%, and 100% of stock.

    • Target Absorbance range: 0.2 – 1.0 A.

  • Measurement:

    • Baseline: Run a background scan with pure solvent in both cuvettes.

    • Scan Parameters: 200 nm to 450 nm; Scan speed: Medium; Slit width: 2 nm.

    • Quartz Cuvettes: Required (Glass absorbs <320 nm).

  • Data Validation (The "Check" Step):

    • Calculate the Molar Extinction Coefficient (

      
      ) at 
      
      
      
      .
    • Formula:

      
      
      
    • If

      
       deviates significantly from ~15,000–18,000, check for precipitation or weighing errors.
      

Mechanism of Action (Type II Photoinitiation)

The utility of this molecule lies in its ability to generate radicals via hydrogen abstraction.[1][2] The morpholine moiety may facilitate this process or improve compatibility with amine co-initiators.

Photoinitiation GroundState Ground State (S0) 3-Cl-3'-Morph-BP ExcitedSinglet Excited Singlet (S1) GroundState->ExcitedSinglet UV Absorption (hv) ExcitedTriplet Excited Triplet (T1) (Reactive State) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) Exciplex Exciplex Formation [BP* ... Amine] ExcitedTriplet->Exciplex + H-Donor (Co-initiator) Radicals Radical Generation (Ketyl + Aminoalkyl) ExcitedTriplet->Radicals Intramolecular? Exciplex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Monomer Attack

Caption: Mechanism of Type II photoinitiation showing the critical path from UV absorption to radical generation. The dashed line represents potential intramolecular hydrogen abstraction facilitated by the morpholine group.

References

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • BenchChem. (2025).[3] Technical Guide: Substituted Benzophenone Derivatives. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-3'-morpholinomethyl benzophenone. Link

Sources

Comparative

Comparative Reactivity of Chloro-Substituted vs. Unsubstituted Benzophenones: An Application Scientist's Guide

Executive Summary Benzophenone (BP) is the quintessential diaryl ketone, serving as a foundational molecule in photochemistry, organic synthesis, and materials science. However, the introduction of a chloro substituent—s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone (BP) is the quintessential diaryl ketone, serving as a foundational molecule in photochemistry, organic synthesis, and materials science. However, the introduction of a chloro substituent—specifically at the para position to form 4-chlorobenzophenone (4-ClBP)—fundamentally perturbs the molecule's electronic landscape. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on photophysics, electrophilicity, and electrochemical reduction, supported by self-validating experimental protocols.

Mechanistic Causality: The Electronic Influence of the Chloro Substituent

To understand the divergence in reactivity between BP and 4-ClBP, one must analyze the electronic effects of the halogen. Chlorine possesses a strong inductive electron-withdrawing effect (-I) that outcompetes its weak resonance-donating effect (+R).

Consequently, 4-ClBP exhibits a localized electron deficiency at the carbonyl carbon. This structural tuning lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), directly increasing the molecule's electrophilicity and altering its interaction with nucleophiles and single-electron donors[1].

Comparative Photochemistry & Ketyl Radical Dynamics

Both BP and 4-ClBP are highly efficient Type II photoinitiators[2]. Upon UV irradiation, they undergo rapid intersystem crossing (ISC) from the singlet (


) to the triplet (

) excited state. From the

state, they abstract a hydrogen atom from a donor molecule (such as an alcohol or an amine synergist) to form a ketyl radical.

The electron-withdrawing chloro group stabilizes this highly reactive intermediate. Flash photolysis and electrochemical studies reveal that the


 of the 4-ClBP ketyl radical is 9.20, slightly higher than the 9.15 observed for the unsubstituted BP ketyl radical[3]. This enhanced radical stability makes 4-ClBP highly effective in industrial UV-curable coatings and inks, where a sustained radical lifetime dramatically improves polymerization yields[2].

Photochemical_Pathway S0 Ground State (S0) Diaryl Ketone S1 Singlet State (S1) (n, π*) S0->S1 UV (365 nm) T1 Triplet State (T1) (n, π*) S1->T1 ISC (Fast) T1->S0 Phosphorescence Ketyl Ketyl Radical Intermediate T1->Ketyl H-Abstraction (from Isopropanol) Pinacol Pinacol Dimer Product Ketyl->Pinacol Radical Coupling

Photochemical pathway of benzophenone derivatives forming a pinacol dimer via a ketyl radical.

Electrophilicity and Electrochemical Reduction

The lowered LUMO energy in 4-ClBP translates directly to its electrochemical behavior. Cyclic voltammetry demonstrates that 4-ClBP is reduced at a less negative potential (approximately -1.61 V vs. Ag) compared to unsubstituted BP[4]. This easier reduction confirms that the carbonyl carbon in 4-ClBP is significantly more susceptible to single-electron transfer and nucleophilic attack, making it a more reactive electrophile in Grignard additions and hydride reductions.

Quantitative Data Summary
PropertyBenzophenone (BP)4-Chlorobenzophenone (4-ClBP)
Molecular Weight 182.22 g/mol 216.66 g/mol
LUMO Energy Level BaselineLowered (Enhanced Electrophilicity)[1]
Reduction Potential (

)
~ -1.75 V (vs. Ag)~ -1.61 V (vs. Ag)[4]
Ketyl Radical

9.15[3]9.20[3]
Primary Industrial Application General PhotosensitizerHigh-Efficiency UV Curing[2]

Self-Validating Experimental Protocols

Protocol 1: Comparative Photoreduction (Pinacol Coupling)

Objective: Synthesize and compare the formation rates of benzopinacol and 4,4'-dichlorobenzopinacol to observe triplet state reactivity.

  • Solution Preparation: Dissolve 0.05 mol of the target ketone (BP or 4-ClBP) in 50 mL of isopropanol.

    • Causality: Isopropanol acts as both the solvent and the requisite hydrogen donor for the

      
       excited state.
      
  • Acidification: Add 1 drop of glacial acetic acid to the mixture.

    • Causality: Trace alkali in glassware can catalyze the cleavage of the newly formed pinacol back into the ketone and benzhydrol. The acid neutralizes this threat, preserving the coupled product.

  • Irradiation: Expose the sealed quartz flask to 365 nm UV light for 48 hours.

  • Self-Validation Mechanism: Withdraw 10 µL aliquots hourly and analyze via UV-Vis spectroscopy. The reaction is validated as complete when the characteristic

    
     carbonyl absorption band (~340 nm) completely disappears, confirming total conversion of the electrophilic ketone to the coupled pinacol.
    
Protocol 2: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Quantify the reduction potential differences driven by the -I effect of the chloro substituent.

CV_Workflow Step1 1. Cell Setup 0.1M TBAPF6 in MeCN Step2 2. Analyte Prep 1mM BP or 4-ClBP Step1->Step2 Step3 3. Deaeration N2 Purge (15 min) Step2->Step3 Step4 4. Voltammetry Scan: 100 mV/s Step3->Step4 Step5 5. Validation Check ΔEp ≈ 59 mV Step4->Step5

Cyclic voltammetry workflow for determining the reduction potentials of diaryl ketones.

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
    • Causality:

      
       provides a wide electrochemical window without coordinating to the generated radical anion, ensuring an unperturbed measurement.
      
  • Analyte Addition: Introduce 1.0 mM of the target ketone into the cell (using a glassy carbon working electrode, Pt wire counter, and

    
     reference).
    
  • Deaeration: Purge the cell with high-purity

    
     for 15 minutes.
    
    • Causality: Dissolved oxygen reduces at similar potentials (-1.2 V to -1.5 V) and will mask the ketone's reduction wave or prematurely quench the ketyl radical.

  • Execution: Scan from 0.0 V to -2.5 V at a rate of 100 mV/s.

  • Self-Validation Mechanism: Calculate the peak-to-peak separation (

    
    ). A value approaching 59 mV indicates a chemically reversible, one-electron transfer. This validates that the system is clean, the cell resistance is properly compensated, and the ketyl radical anion is stable on the voltammetric timescale.
    

References

1.[1] Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone reactions with acetylacetone - Chemical Review and Letters.[Link] 2.[2] The Chemistry and Applications of 4-Chlorobenzophenone in Various Industries - NBINNO.[Link] 3.[3] Reactivity of Ketyl Free Radicals - RSC Publishing.[Link] 4.[4] Electrochemical synthesis of 3-phenylcinnamonitrile by reduction of benzophenone in acetonitrile - ResearchGate.[Link]

Sources

Validation

Elemental Analysis Standards for 3-Chloro-3'-morpholinomethyl Benzophenone: A Comparative Methodological Guide

As pharmaceutical pipelines grow increasingly complex, the rigorous validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-Chloro-3'-morpholinomethyl benzophenone (CAS No.: 89...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines grow increasingly complex, the rigorous validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-Chloro-3'-morpholinomethyl benzophenone (CAS No.: 898765-41-8)[1] represents a classic analytical challenge: a highly functionalized, halogenated, nitrogen-containing organic intermediate.

This guide objectively compares the analytical methodologies and instrumentation required to establish the elemental purity of this compound. By moving beyond basic operational steps, we will explore the underlying chemical causality of these techniques and establish a self-validating experimental protocol that meets stringent international pharmacopeial standards.

The Causality of Experimental Choices in Halogenated Intermediates

When analyzing a compound with the theoretical formula C₁₈H₁₈ClNO₂ (MW: 315.80 g/mol ), standard analytical assumptions often fail. As an Application Scientist, every methodological choice must be driven by the specific structural liabilities of the analyte.

Overcoming Halogen Interference

During standard Dumas combustion (the gold standard for CHNS analysis), the sample is oxidized at high temperatures. However, the presence of the 3-chloro group in this benzophenone derivative causes the formation of corrosive chlorine gas (Cl₂) or hydrogen chloride (HCl)[2]. If these gases reach the Thermal Conductivity Detector (TCD), they will skew the nitrogen and carbon readings and permanently damage the reduction column.

  • The Solution: We must pack the combustion reactor with specialized scrubbing reagents—specifically, silver tungstate on magnesium oxide or silver vanadate—to quantitatively precipitate the halogens as silver chloride (AgCl) before they exit the combustion zone[2].

The "Oxygen by Difference" Fallacy

Historically, oxygen content in organic materials was determined "by difference" (i.e., 100% minus the sum of CHNS and halogens). This is a dangerous practice for pharmaceutical intermediates because it accumulates all analytical errors into the oxygen value[3]. Furthermore, elemental analysis is highly susceptible to misinterpretation due to co-crystallized water[4]. A sample might pass carbon and nitrogen checks but harbor hidden moisture.

  • The Solution: Direct oxygen determination via high-temperature pyrolysis (1060°C) over carbon black is mandatory. If the directly measured oxygen exceeds the theoretical 10.13% by more than 0.4%, it definitively exposes the presence of co-crystallized water or solvent[4].

The ±0.4% Purity Standard

Why do we target a ±0.4% variance? Major peer-reviewed journals (e.g., Journal of Organic Chemistry) and regulatory bodies require the experimentally found values for carbon, hydrogen, and nitrogen to fall within ±0.4% of the calculated theoretical values to confirm ≥95% sample purity and corroborate isomeric integrity[5].

Comparative Analysis of Analytical Platforms

To achieve the ±0.4% standard, laboratories must choose the right analytical platform. Below is an objective comparison of primary and orthogonal techniques used for pharmaceutical intermediates.

Table 1: Methodological Comparison for API Purity Validation
Analytical MethodologyPrimary ApplicationKey AdvantageLimitation in API Analysis
CHNS/O Flash Combustion (e.g., Thermo FlashSmart[6])Total elemental mass balanceRapid, absolute quantification of CHNS/O in a single automated system.Cannot distinguish between structural isomers; requires halogen scrubbing[2].
Micro Elemental Analyzers (e.g., VELP EMA 502[7])High-precision micro-analysisExceptional precision for complex organic matrices using only 1-2 mg of sample[8].Throughput can be slightly lower than macro-analyzers.
GC-FID / GC-MS Volatile impurity profilingOvercomes "oxygen by difference" errors; highly sensitive for organic impurities[3].Less suited for the total elemental mass balance of solid, refractory APIs.
ICP-MS Inorganic elemental impuritiesParts-per-trillion (ppt) sensitivity for heavy metals (USP <232>/<233> compliance)[9],[10].Blind to organic CHNO elements; used strictly as an orthogonal safety check[9].

Self-Validating Experimental Protocol: CHNS/O Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that automatically flag environmental contamination or incomplete combustion.

Phase 1: Preparation and Calibration
  • Vacuum Desiccation (Causality: Moisture Elimination): Dry the 3-Chloro-3'-morpholinomethyl benzophenone sample under vacuum at 50°C for 24 hours. Failure to do this will artificially inflate Hydrogen and Oxygen percentages, masking true API purity[4].

  • System Blanking: Run three empty tin capsules through the combustion cycle. The TCD must register zero for C, H, and N to confirm the system is free of atmospheric nitrogen or residual carbon.

  • Calibration: Calibrate the analyzer using 1.5–2.0 mg of Acetanilide (C₈H₉NO). Acetanilide is chosen because its C:N ratio closely mimics typical pharmaceutical intermediates, ensuring the TCD response factor is accurately scaled[6].

Phase 2: Dynamic Flash Combustion (CHNS Circuit)
  • Micro-Weighing: Accurately weigh 1.500 mg of the desiccated sample into a tin capsule using a microbalance (e.g., Radwag MYA 4Y)[5].

  • Combustion: Drop the capsule into the quartz reactor (950°C) enriched with a pulse of pure O₂. The oxidation of the tin capsule creates a localized exothermic "flash" of ~1800°C. Causality: This extreme temperature is required to completely shatter the thermally refractory benzophenone aromatic rings[11].

  • Halogen Scrubbing: Pass the resulting gas mixture (CO₂, H₂O, Nₓ, SO₂, Cl₂) through a zone of silver tungstate on magnesium oxide to trap the chlorine ions[2].

  • Reduction & Detection: Pass the purified gases over elemental copper to reduce Nₓ to N₂, followed by chromatographic separation and TCD quantification[8].

Phase 3: Orthogonal Oxygen Validation (O Circuit)
  • Weigh a fresh 1.500 mg sample into a silver capsule (tin cannot be used as it reacts with oxygen).

  • Drop into a pyrolysis reactor at 1060°C over carbon black. All oxygen in the sample is converted to Carbon Monoxide (CO).

  • Quantify the CO via TCD. Self-Validation Check: If the measured Oxygen is >10.53%, the sample contains residual solvent or water, and the CHN data must be rejected.

Quantitative Data Presentation

The table below outlines the strict theoretical acceptance criteria for 3-Chloro-3'-morpholinomethyl benzophenone based on the ±0.4% journal standard[5].

Table 2: Theoretical vs. Acceptable CHNS/O Limits

Compound: C₁₈H₁₈ClNO₂ | Molecular Weight: 315.80 g/mol

ElementTheoretical Mass Fraction (%)Acceptable Lower Limit (-0.4%)Acceptable Upper Limit (+0.4%)Analytical Circuit
Carbon (C) 68.46%68.06%68.86%Combustion (Tin Capsule)
Hydrogen (H) 5.75%5.35%6.15%Combustion (Tin Capsule)
Nitrogen (N) 4.44%4.04%4.84%Combustion (Tin Capsule)
Oxygen (O) 10.13%9.73%10.53%Pyrolysis (Silver Capsule)
Chlorine (Cl) 11.23%10.83%11.63%Ion Chromatography / Titration

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating protocol, highlighting where orthogonal checks prevent false positives.

G Sample 3-Chloro-3'-morpholinomethyl benzophenone Weighing Micro-weighing (1-2 mg) in Sn/Ag Capsules Sample->Weighing Vacuum Desiccation Combustion Dynamic Flash Combustion (1800°C in O2) Weighing->Combustion Sn Capsule (CHNS) Scrubbing Halogen Scrubbing (Ag-Tungstate/MgO) Combustion->Scrubbing Traps Cl- Interferences Detection TCD Detection (N2, CO2, H2O) Scrubbing->Detection Purified Analyte Gases Validation Data Validation (±0.4% Theoretical) Detection->Validation CHNS/O Mass Balance

Fig 1: Step-by-step CHNS/O analytical workflow for halogenated pharmaceutical intermediates.

References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." 8

  • Sigma-Aldrich. "Benzophenone-3 Product Catalog (CAS: 898765-41-8)." 1

  • MDPI. "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques." 3

  • Thermo Fisher Scientific. "BR42292 Elemental analysis applications compendium." 11

  • NIH PubMed Central. "An International Study Evaluating Elemental Analysis."5

  • Royal Society of Chemistry (RSC). "Elemental analysis: an important purity control but prone to manipulations." 4

  • Agilent Technologies. "Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS." 9

  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA."6

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." 7

  • PerkinElmer Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN."2

  • Pharmaceutical Technology. "Elemental Impurity Analysis." 10

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-3'-morpholinomethyl benzophenone

Comprehensive Safety and Operational Guide for Handling 3-Chloro-3'-morpholinomethyl benzophenone As a specialized intermediate in drug discovery, 3-Chloro-3'-morpholinomethyl benzophenone (CAS No. 898765-41-8) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Chloro-3'-morpholinomethyl benzophenone

As a specialized intermediate in drug discovery, 3-Chloro-3'-morpholinomethyl benzophenone (CAS No. 898765-41-8) is a highly valued organic building block with a molecular weight of 315.8 g/mol . It is frequently utilized in the synthesis of biologically active compounds, including kinase inhibitors designed to target the MEK/ERK signaling pathways in oncology research[1].

However, the unique structural morphology of this compound—combining a basic morpholine ring with a highly lipophilic halogenated benzophenone core—dictates a specific toxicological profile. This guide provides the authoritative, causality-driven protocols required to safely handle, dissolve, and dispose of this chemical.

Mechanistic Hazard Profiling

To implement an effective safety protocol, scientists must first understand why the compound behaves the way it does. The hazards of 3-Chloro-3'-morpholinomethyl benzophenone are intrinsically linked to its molecular structure:

  • Localized Irritation (H315, H319, H335): The morpholinomethyl moiety acts as a localized weak base. Upon contact with the moisture inherent in human skin, eyes, or respiratory mucosa, it undergoes hydrolysis, leading to immediate cellular irritation[2].

  • Systemic Toxicity (H302): Consistent with the toxicological profiles of related morpholine derivatives, ingestion or heavy systemic absorption is harmful and can cause gastrointestinal distress[2].

  • Enhanced Dermal Penetration: The addition of the chlorine atom to the benzophenone core significantly increases the lipophilicity (LogP) of the molecule[1]. While the dry powder has limited dermal absorption, dissolving this compound in organic carrier solvents (e.g., DMSO, Dichloromethane) creates a highly penetrative solution that can rapidly carry the toxicant through the stratum corneum.

Quantitative PPE Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) matrix must be strictly deployed before handling the compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness for powder; double-gloving for solutions).Nitrile provides excellent resistance to bulky organic bases. Note: If dissolving in halogenated solvents (e.g., DCM), switch to Viton gloves, as nitrile degrades rapidly upon contact with DCM.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN166).The basicity of the morpholine ring poses a severe risk of corneal damage (H319)[2]. Standard safety glasses lack the orbital seal required to block airborne dust.
Respiratory N95/P100 particulate respirator or half-mask with organic vapor cartridges.Required only if weighing outside a certified fume hood. The powder can cause severe respiratory tract irritation (H335)[2].
Body Protection Tyvek lab coat or standard cotton coat with closed-toe, non-porous shoes.Prevents electrostatic accumulation and subsequent powder aerosolization, while blocking dermal contact.

Operational Protocol: Safe Weighing and Dissolution

This self-validating protocol ensures that every step of the handling process minimizes the risk of aerosolization and dermal exposure.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Causality: Excessive airflow can cause the fine powder to aerosolize, while insufficient airflow fails to capture off-gassing or particulates.

Step 2: Static Mitigation

  • Wipe the exterior of the reagent bottle and the weighing balance with a static-eliminating cloth. Use an anti-static weighing boat.

  • Causality: Halogenated organic powders are highly prone to static charge accumulation, which can cause the powder to forcefully repel from the spatula and contaminate the user's gloves.

Step 3: Powder Transfer

  • Uncap the vial exclusively inside the fume hood.

  • Using a grounded micro-spatula, transfer the required mass of 3-Chloro-3'-morpholinomethyl benzophenone into the weighing boat.

  • Immediately recap the source vial.

Step 4: Dissolution

  • Transfer the powder into a borosilicate glass vial.

  • Add the chosen solvent (e.g., DMSO for biological assays) slowly down the side of the vial to prevent powder displacement.

  • Causality: Adding solvent directly onto the powder bed can trap air pockets, causing micro-eruptions that aerosolize the dissolved, highly skin-penetrative compound.

Spill Response and Disposal Plan

Halogenated benzophenones pose a significant threat to aquatic ecosystems and require specialized waste management[1].

Spill Mitigation (Wet Wipe Method):

  • Never sweep or brush a powder spill, as this generates a massive airborne particulate cloud.

  • Overlay the spilled powder with absorbent laboratory wipes.

  • Gently wet the wipes with a compatible, low-volatility solvent (e.g., 70% ethanol or water) to trap the powder.

  • Carefully fold the wipes inward, capturing the chemical, and place them into a designated hazardous waste bag.

Waste Disposal:

  • Halogenated Waste Stream: All liquid waste containing 3-Chloro-3'-morpholinomethyl benzophenone must be strictly segregated into a "Halogenated Organic Waste" container.

  • Causality: Environmental Protection Agency (EPA) and international regulations require halogenated waste to be incinerated at exceptionally high temperatures. If mixed with non-halogenated waste and burned at lower temperatures, halogenated compounds can catalyze the formation of highly toxic dioxins and furans.

Visual Workflow: Safety Lifecycle

PPE_Workflow Hazard Hazard Profiling (H302, H315, H319, H335) PPE PPE Matrix Deployment (Nitrile, Respirator, Goggles) Hazard->PPE Handling Controlled Handling (Fume Hood, Static Control) PPE->Handling Spill Spill Mitigation (Wet Wipe Method) Handling->Spill Accidental Release Disposal Halogenated Waste Stream (High-Temp Incineration) Handling->Disposal Routine Disposal Spill->Disposal

Operational workflow from hazard profiling to halogenated waste disposal.

References

Sources

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